molecular formula C14H23NO2 B395113 N-(2-hydroxypropyl)adamantane-1-carboxamide CAS No. 385378-05-2

N-(2-hydroxypropyl)adamantane-1-carboxamide

Cat. No.: B395113
CAS No.: 385378-05-2
M. Wt: 237.34g/mol
InChI Key: DLGQXFTYNRGCOX-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)adamantane-1-carboxamide is a synthetic adamantane derivative designed for research and development purposes in medicinal chemistry. This compound features the robust, symmetrical diamondoid structure of adamantane, which is known to enhance the lipophilicity and metabolic stability of bioactive molecules, thereby improving their pharmacokinetic properties . The molecule is functionalized with a carboxamide linker and a 2-hydroxypropyl side chain; the amide group is a common pharmacophore found in many clinical drugs and agrochemicals, serving as a key linker for hydrogen bonding with biological targets , while the hydroxyl group adds polarity and provides another site for molecular interaction or further chemical modification . Adamantane-based compounds are of significant interest in pharmaceutical research due to their versatile biological activities. They are frequently investigated as potential inhibitors for various enzymes . Research into similar adamantane carboxamide structures has shown potential in targeting metabolic disorders and exhibiting antiproliferative activity . The distinct properties of the adamantane cage make it a valuable scaffold in the design of compounds that target ion channels and receptors . This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-(2-hydroxypropyl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-9(16)8-15-13(17)14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12,16H,2-8H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGQXFTYNRGCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"biological activity of N-(2-hydroxypropyl)adamantane-1-carboxamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of N-(2-hydroxypropyl)adamantane-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Scaffold and a Compound of Interest

The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, represents a cornerstone of modern medicinal chemistry. Its unique three-dimensional structure allows for precise positioning of functional groups, and its incorporation into molecules can significantly enhance pharmacokinetic properties such as metabolic stability and cell membrane permeability.[1][2] This has led to the development of numerous successful drugs across a wide range of therapeutic areas, including antiviral agents, neuroprotective compounds, and treatments for metabolic diseases.[3]

This guide focuses on a specific, yet under-researched, derivative: This compound . While direct biological data for this exact molecule is not extensively documented in publicly available literature, its structure—combining the proven adamantane core with a flexible, hydrogen-bonding carboxamide side chain—provides a strong basis for predicting its potential pharmacological activities.

This document will, therefore, serve as a technical exploration of the potential biological activities of this compound. By synthesizing data from closely related adamantane carboxamides and other derivatives, we will outline its likely mechanisms of action, provide detailed protocols for its experimental evaluation, and discuss its potential as a lead compound in drug discovery.

Section 1: Physicochemical Profile and Drug-Likeness

The biological effect of any compound is intrinsically linked to its physicochemical properties. The adamantane cage is known for its high lipophilicity, which facilitates interaction with biological membranes and hydrophobic pockets within protein targets.[4] The N-(2-hydroxypropyl)carboxamide side chain introduces several key features: an amide bond that can participate in hydrogen bonding and a hydroxyl group that increases polarity and potential for further interactions.

To quantify its drug-like potential, we can predict several key physicochemical parameters.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 237.35 g/mol Well within the typical range for small molecule drugs, favoring good absorption and distribution.
LogP (Lipophilicity) ~2.5 - 3.0Indicates a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 2The -NH and -OH groups can form crucial interactions with biological targets.
Hydrogen Bond Acceptors 2The carbonyl (C=O) and hydroxyl (-OH) oxygens can accept hydrogen bonds.
Polar Surface Area ~58 ŲSuggests good potential for oral bioavailability and cell permeability.

Note: These values are estimations based on standard cheminformatics software and provide a preliminary assessment.

Section 2: Potential Biological Activities and Mechanisms of Action

Based on the extensive body of research on adamantane derivatives, we can hypothesize three primary avenues of biological activity for this compound.

Potential Antiviral Activity: Targeting the Influenza M2 Proton Channel

The first therapeutic application of adamantane derivatives was as antiviral agents against Influenza A.[5] Compounds like Amantadine and Rimantadine function by blocking the M2 proton channel, a tetrameric protein essential for the virus's replication cycle.[5][6][7] The channel allows protons to enter the virion upon endocytosis, which triggers the uncoating of the viral RNA, a critical step for replication.

Mechanism of Action: Adamantane derivatives are thought to physically occlude the M2 channel pore.[6] The bulky adamantane cage lodges within the hydrophobic channel, while the amine group (in the case of amantadine) interacts with key residues, effectively blocking proton transport.[8] It is plausible that this compound could act similarly, with the adamantane core serving as the anchor within the channel.

M2_Inhibition cluster_virus Influenza A Virion cluster_endosome Host Cell Endosome (Acidic pH) cluster_inhibition Inhibition Mechanism Virion Viral Core (RNA) M2_Channel M2 Proton Channel (Tetramer) M2_Channel->Virion Triggers Uncoating Protons_out H+ Protons_out->M2_Channel Proton Influx Blocked_Channel Blocked M2 Channel Protons_out->Blocked_Channel Influx Blocked Compound N-(2-hydroxypropyl) adamantane-1-carboxamide Compound->Blocked_Channel Binds and Occludes Blocked_Channel->Virion Uncoating Fails NMDA_Modulation Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Over-activation Ca_Influx Excessive Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opening Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Compound Adamantane Carboxamide (Potential Antagonist) Compound->NMDA_R Blocks Channel

Fig 2. Signaling pathway of NMDA receptor-mediated excitotoxicity and potential inhibition.
Potential Metabolic Regulation: Inhibition of 11β-HSD1

A compelling area of research has identified adamantyl carboxamides and acetamides as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). [9]This enzyme is highly expressed in metabolic tissues like the liver and adipose tissue, where it converts inactive cortisone into active cortisol. [9]Overactivity of 11β-HSD1 is linked to metabolic syndrome, obesity, and type 2 diabetes. [9][10] Mechanism of Action: Inhibitors of 11β-HSD1 block the local amplification of glucocorticoid action, which has beneficial effects on insulin resistance, dyslipidemia, and obesity. [9][11]Several adamantyl carboxamides have shown high inhibitory potency in the nanomolar range. [9]The structural similarity of this compound to these known inhibitors makes it a strong candidate for evaluation against this target.

Adamantyl Carboxamide DerivativeReported IC₅₀ (Human 11β-HSD1)Reference
Compound 15 (N-((5-methylthiophen-2-yl)methyl)adamantane-1-carboxamide)114 nM[9]
Compound 41 (N-(furan-2-ylmethyl)cyclohexanecarboxamide)280 nM[9]
Adamantyl Carbamate 9a15.2 nM[12]

Section 3: Experimental Protocols for Biological Evaluation

To validate the hypothesized activities, a series of well-defined in vitro experiments are necessary. The following protocols provide a self-validating framework for assessing the biological profile of this compound.

General Cytotoxicity Assessment: MTT Assay

Causality: Before assessing specific biological activities, it is crucial to determine the compound's intrinsic cytotoxicity. A highly cytotoxic compound can produce false positives in other assays by simply killing the cells. The MTT assay measures the metabolic activity of cells, which correlates with cell viability. [13] Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., MDCK for antiviral, SH-SY5Y for neuro, or 3T3-L1 for metabolic studies) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight. 2. Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Triton X-100).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. [14]5. Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solution) to each well to dissolve the formazan crystals. [14]6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration).

Antiviral Screening: Influenza Plaque Reduction Assay

Causality: This assay directly quantifies the ability of a compound to inhibit the replication and spread of an infectious virus. [15]A reduction in the number or size of plaques (zones of cell death) indicates antiviral activity.

Methodology:

  • Cell Monolayer Preparation: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates to form a confluent monolayer. [15]2. Virus Dilution: Prepare serial dilutions of a known Influenza A virus stock in a virus growth medium (VGM).

  • Infection: Wash the MDCK cell monolayers and infect them with a specific dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Compound Treatment: During the infection period (typically 1 hour), the virus inoculum should also contain varying concentrations of this compound or a vehicle control.

  • Overlay Application: After infection, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the corresponding concentrations of the test compound. [16]This restricts virus spread to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution. [16]The plaques will appear as clear zones against a purple background of viable cells.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control and determine the IC₅₀ (50% inhibitory concentration).

Neuroprotective Screening: NMDA Receptor-Mediated Calcium Flux Assay

Causality: This functional assay measures a direct downstream effect of NMDA receptor activation—calcium influx. [17][18]An effective antagonist will reduce the calcium influx triggered by an NMDA receptor agonist.

Methodology:

  • Cell Preparation: Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons on a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) in an appropriate assay buffer. [17]Incubate for 30-60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells and add assay buffer containing various concentrations of this compound or a known antagonist like Memantine (positive control). Incubate for 10-20 minutes.

  • Signal Measurement: Place the plate in a fluorescence microplate reader or a calcium imaging system.

  • Agonist Injection: Record a baseline fluorescence reading. Then, inject a solution containing NMDA and its co-agonist glycine to stimulate the receptors.

  • Post-injection Reading: Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.

  • Analysis: Calculate the peak fluorescence response for each well. Determine the percentage of inhibition relative to the control wells (agonist only) and calculate the IC₅₀ of the test compound.

Metabolic Target Screening: In Vitro 11β-HSD1 Inhibition Assay

Causality: This biochemical assay directly measures the enzymatic activity of 11β-HSD1. Inhibition of the enzyme is quantified by measuring the reduced conversion of its substrate (cortisone) to its product (cortisol).

Methodology:

  • Enzyme Source: Use human recombinant 11β-HSD1 or lysates from cells overexpressing the enzyme (e.g., HEK-293). [9]2. Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing the enzyme source, the cofactor NADPH, and varying concentrations of this compound or a known inhibitor (positive control).

  • Initiate Reaction: Add the substrate, cortisone (often radiolabeled, e.g., [³H]cortisone, for sensitive detection), to initiate the enzymatic reaction. [10]4. Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid or an organic solvent).

  • Product Separation: Separate the substrate (cortisone) from the product (cortisol) using techniques like thin-layer chromatography (TLC) or a scintillation proximity assay (SPA).

  • Quantification: Quantify the amount of cortisol produced. For radiolabeled assays, this is done using a scintillation counter. For non-radioactive assays, detection can be achieved via ELISA or LC-MS. [19]8. Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Section 4: Synthesis and Characterization

A plausible and efficient synthesis of this compound would proceed via the amidation of an activated adamantane-1-carboxylic acid derivative.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps Adamantane_Acid Adamantane-1- carboxylic Acid Activation Activation (e.g., SOCl₂ or EDCI) Adamantane_Acid->Activation Amine 1-Amino-2-propanol Coupling Amide Coupling (Base, Solvent) Amine->Coupling Activation->Coupling Activated Intermediate Purification Purification (Chromatography) Coupling->Purification Product N-(2-hydroxypropyl) adamantane-1-carboxamide Purification->Product

Fig 3. General workflow for the synthesis of the target compound.

General Synthetic Protocol:

  • Activation of Carboxylic Acid: Adamantane-1-carboxylic acid (1.0 eq) is dissolved in a dry, inert solvent like dichloromethane (DCM). A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq) are added. [9]The mixture is stirred at room temperature for 30 minutes.

  • Amine Addition: 1-Amino-2-propanol (1.1 eq) is added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature overnight.

  • Workup: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and atom connectivity. [3]* Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H, O-H).

Conclusion and Future Directions

While this compound remains a largely unexplored molecule, its structural components suggest a high probability of significant biological activity. Drawing from the well-established pharmacology of the adamantane scaffold and the specific successes of adamantyl carboxamides, this compound stands as a promising candidate for investigation in antiviral, neuroprotective, and metabolic disease research.

The experimental framework provided in this guide offers a clear path to elucidating its biological profile. Positive results in any of these primary screening assays would warrant progression to more advanced studies, including selectivity profiling, in vivo efficacy models, and pharmacokinetic analysis. The synthetic accessibility and favorable predicted physicochemical properties further enhance its appeal as a starting point for a new drug discovery program.

References

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A Technical Guide to the Identification and Validation of Therapeutic Targets for N-(2-hydroxypropyl)adamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The adamantane scaffold is a privileged structure in medicinal chemistry, forming the core of several successful therapeutics with diverse mechanisms of action.[1][2] Its unique, rigid, and lipophilic three-dimensional structure provides an excellent foundation for designing molecules that can effectively interact with biological targets.[2][3] This guide addresses the novel compound N-(2-hydroxypropyl)adamantane-1-carboxamide, for which no specific biological targets have been documented. We present a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential therapeutic targets. This framework combines hypothesis-driven investigation based on the known pharmacology of adamantane derivatives with unbiased, proteome-wide screening methodologies. Detailed experimental protocols and logical workflows are provided to guide researchers in drug development through the complex process of target deconvolution, from initial hypothesis generation to definitive validation.

Introduction: The Adamantane Moiety as a Pharmacophore

Adamantane and its derivatives have a rich history in drug discovery, demonstrating a remarkable range of biological activities, including antiviral, neurological, antidiabetic, and anticancer effects.[1][4] The incorporation of the adamantane cage often increases a compound's lipophilicity, which can enhance bioavailability and modulate its therapeutic profile.[1]

Two of the most well-known adamantane-based drugs exemplify its therapeutic versatility:

  • Memantine: Used in the treatment of Alzheimer's disease, memantine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ion channel crucial for synaptic plasticity and memory.[5][6][7][8] Its mechanism involves blocking the channel when it is excessively activated, thereby preventing the neurotoxicity associated with chronic glutamate overstimulation.[6][8]

  • Amantadine: Initially developed as an antiviral agent for influenza A, amantadine targets the M2 proton channel, a homotetrameric integral membrane protein.[9][10][11] By blocking this channel, it prevents the acidification of the viral interior, a critical step for uncoating and replication.[9][10]

The compound of interest, this compound, combines the adamantane core with a carboxamide linker and a hydroxypropyl group. These additions can form key hydrogen bonds and other interactions within a target's binding site, potentially conferring novel activity or selectivity compared to simpler adamantane amines. This guide outlines a logical, field-proven workflow to elucidate these potential targets.

Hypothesis-Driven Target Exploration

Based on the established pharmacology of structurally related compounds, we can formulate several primary hypotheses for the therapeutic targets of this compound.

Hypothesis A: Ion Channel Modulation

The precedent set by memantine and amantadine makes ion channels a primary class of putative targets.

  • NMDA Receptors: The compound may act as a modulator of NMDA receptors. The carboxamide and hydroxypropyl moieties could confer selectivity for specific NMDA receptor subunits (e.g., GluN2A vs. GluN2B), potentially offering a refined therapeutic window for neurological disorders.

  • Viral Ion Channels: The compound could inhibit viral channels like the influenza M2 proton channel.[9][10] The structural modifications may overcome common resistance mutations seen with amantadine.

Hypothesis B: Enzyme Inhibition

An emerging and highly significant area for adamantane derivatives is enzyme inhibition.[12]

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme converts inactive cortisone to active cortisol within cells, and its overexpression is linked to metabolic syndrome and type 2 diabetes. Numerous adamantane derivatives, including carboxamides, have been identified as potent and selective inhibitors of 11β-HSD1.[13][14][15][16] The lipophilic adamantane cage fits well into the enzyme's active site.

  • Dipeptidyl Peptidase IV (DPP-IV): The success of the adamantane-containing drugs vildagliptin and saxagliptin makes DPP-IV another high-priority target.[14] Inhibition of DPP-IV is a validated strategy for managing type 2 diabetes.

  • Other Enzymes: Other enzymes, such as soluble epoxide hydrolases and protein phosphatases, are also known to be targeted by adamantane-based molecules.[12]

The following table summarizes these initial, hypothesis-driven targets and the primary assays for their investigation.

Hypothesized Target Class Specific Example(s) Therapeutic Area Primary Screening Assay
Ion Channels NMDA ReceptorsNeurodegenerative DiseasesPatch-Clamp Electrophysiology
M2 Proton ChannelViral Infections (Influenza)Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes
Enzymes 11β-HSD1Metabolic Syndrome, DiabetesHomogeneous Time-Resolved Fluorescence (HTRF) Assay
DPP-IVDiabetesFluorogenic Enzymatic Assay

Unbiased, Proteome-Wide Target Identification

For a novel compound, a hypothesis-driven approach may miss unexpected targets. Therefore, parallel, unbiased screening strategies are essential for comprehensive target deconvolution.[17][18][19]

Chemical Proteomics: Affinity-Based Pulldown

Chemical proteomics is a powerful technique to identify the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[17][20][21] The workflow involves synthesizing a probe version of the compound to enable its capture, along with its bound proteins, for identification by mass spectrometry.

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and a reactive handle (e.g., an alkyne or biotin). A crucial control is to ensure this modification does not abrogate the compound's biological activity in a relevant phenotypic assay.

  • Immobilization: If using a biotinylated probe, immobilize it onto streptavidin-coated magnetic beads. For an alkyne probe, it can be "clicked" onto azide-functionalized beads after incubation with the proteome.

  • Protein Incubation: Incubate the immobilized probe with cell or tissue lysate. To identify specific binders, perform a parallel incubation with the probe in the presence of a high concentration of the free, unmodified compound. This "competition" experiment is critical; true targets will show reduced binding to the beads in the presence of the free compound. A "beads-only" control is also necessary to identify proteins that bind non-specifically to the matrix.

  • Washing and Elution: Vigorously wash the beads to remove non-specific binders. Elute the specifically bound proteins, typically by boiling in SDS-PAGE loading buffer.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe pulldown sample compared to the competition and beads-only controls. These are the high-confidence candidate targets.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound N-(2-OH-propyl) adamantane-1-carboxamide Probe Synthesize Biotinylated Probe Compound->Probe Beads Immobilize Probe on Streptavidin Beads Probe->Beads Incubate Incubate Lysate with Probe-Beads Beads->Incubate Lysate Cell / Tissue Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute LCMS LC-MS/MS Identification Elute->LCMS Data Quantitative Analysis vs. Controls LCMS->Data Targets Candidate Targets Data->Targets

Caption: Workflow for Chemical Proteomics Target Identification.

Phenotypic Screening and Target Deconvolution

This approach begins by identifying a biological effect (a phenotype) of the compound without a priori knowledge of the target.[22][23] Once a robust phenotype is confirmed, methods are employed to identify the molecular target responsible for that effect.[22][24]

G Start Phenotypic Screen (e.g., Cell Viability, Cytokine Release) Hit Phenotypic Hit Identified? Start->Hit NoHit No Actionable Phenotype Hit->NoHit No Deconv Target Deconvolution Hit->Deconv Yes CETSA CETSA / TPP Deconv->CETSA Genetics CRISPR / RNAi Screen Deconv->Genetics Proteomics Chemical Proteomics Deconv->Proteomics Validation Target Validation CETSA->Validation Genetics->Validation Proteomics->Validation

Caption: Logic Flow for Phenotypic Discovery and Target Deconvolution.

A key technology for target deconvolution following a phenotypic screen is the Cellular Thermal Shift Assay (CETSA) .[25][26][27]

CETSA is based on the principle of ligand-induced thermal stabilization.[27] When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation than the protein alone.[26][27] This change in thermal stability can be detected in a cellular environment, providing direct evidence of target engagement.[26][27]

  • Cell Treatment: Treat intact cells with the compound of interest across a range of concentrations. A vehicle-only (e.g., DMSO) sample serves as the negative control.

  • Heating: Heat the cell suspensions in a PCR cycler across a gradient of temperatures (e.g., 40°C to 65°C) for a short period (typically 3 minutes), followed by rapid cooling.[25]

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.[28]

  • Protein Detection: Analyze the amount of the soluble target protein remaining at each temperature using a specific detection method, such as Western Blot or an immunoassay like AlphaScreen®.[25]

  • Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature. In the presence of a binding ligand, this "melt curve" will shift to the right (higher temperatures), indicating stabilization. The magnitude of this shift can be used to determine the compound's affinity for the target in a cellular context.

Biophysical and Functional Target Validation

Identifying a candidate target through screening is not sufficient. A rigorous validation process is required to confirm a direct, functionally relevant interaction.

Direct Binding Confirmation

Biophysical techniques are the gold standard for confirming a direct drug-target interaction and quantifying its affinity.[29][30]

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures biomolecular interactions in real-time.[29][31] A purified target protein is immobilized on a sensor chip, and the compound is flowed over the surface. Binding events cause a change in the refractive index, which is detected and used to calculate kinetic parameters (association rate, kₐ; dissociation rate, kₑ) and the equilibrium dissociation constant (Kₑ).[30][31]

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics, ITC directly measures the heat released or absorbed during a binding event.[32][33][34][35] Titrating the compound into a solution containing the purified target protein allows for the determination of the binding affinity (Kₑ), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[33][36]

Functional Validation in a Cellular Context

Confirming direct binding is necessary but not sufficient. The final step is to demonstrate that the interaction between the compound and the target is responsible for the observed biological effect.

  • Genetic Knockdown/Knockout: Using techniques like siRNA (knockdown) or CRISPR/Cas9 (knockout) to reduce or eliminate the expression of the target protein. If the compound's cellular effect is diminished or abolished in these modified cells compared to wild-type cells, it provides strong evidence that the effect is mediated through that target.

  • Site-Directed Mutagenesis: If a binding site has been predicted (e.g., through molecular docking), mutating key residues within that site should disrupt or prevent compound binding. Demonstrating that the compound is inactive in cells expressing the mutant protein is a powerful validation technique.

Conclusion and Future Directions

The process of elucidating the therapeutic targets of a novel molecule like this compound requires a systematic and multi-faceted approach. By integrating hypothesis-driven investigations based on its privileged adamantane scaffold with unbiased, proteome-wide methods like chemical proteomics and CETSA, researchers can build a robust case for one or more specific targets. Each candidate must then be rigorously validated through biophysical binding assays and functional cellular experiments to confirm its physiological relevance. The successful identification of the target(s) is the most critical step in advancing a novel compound through the drug development pipeline, enabling mechanism-of-action studies, structure-activity relationship (SAR) optimization, and the design of safer, more effective medicines.

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An In-Depth Technical Guide to the In Silico Modeling of N-(2-hydroxypropyl)adamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, is a privileged scaffold in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a diverse range of therapeutic agents.[1] This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of a novel adamantane derivative, N-(2-hydroxypropyl)adamantane-1-carboxamide. We will explore its potential as a therapeutic agent by investigating its interactions with two high-value drug targets: Dipeptidyl peptidase-4 (DPP-IV) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, reproducible protocols for molecular docking, molecular dynamics simulations, and ADMET prediction.

Introduction: The Therapeutic Potential of Adamantane Carboxamides

Adamantane derivatives have a rich history in drug discovery, with applications ranging from antiviral medications to treatments for metabolic and neurodegenerative diseases.[2] The incorporation of the bulky, three-dimensional adamantane cage can enhance a molecule's metabolic stability, improve its binding to hydrophobic pockets in target proteins, and modulate its overall pharmacokinetic profile. This compound, the subject of this guide, combines this unique scaffold with a flexible, hydrogen-bonding side chain, suggesting the potential for specific and potent interactions with biological targets.

Given the established therapeutic relevance of adamantane-containing compounds in metabolic diseases, this guide will focus on two key enzymes implicated in type 2 diabetes and related metabolic disorders:

  • Dipeptidyl Peptidase-4 (DPP-IV): A serine protease that degrades incretin hormones, which are responsible for stimulating insulin secretion. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control.[3][4]

  • 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): An enzyme that converts inactive cortisone to active cortisol, particularly in adipose and hepatic tissues. Overactivity of 11β-HSD1 is associated with insulin resistance and central obesity, making it a compelling target for metabolic syndrome therapies.[5]

This guide will delineate a complete in silico workflow to predict the binding affinity, interaction patterns, and drug-like properties of this compound with these two targets.

Ligand and Protein Structure Preparation: The Foundation of Accurate Modeling

The fidelity of any in silico study is fundamentally dependent on the quality of the initial structures. This section details the meticulous process of preparing both the ligand and the target protein structures for subsequent computational analyses.

Ligand Preparation

Since this compound is a novel compound, its 3D structure must be generated and optimized de novo.

Protocol 2.1: Ligand Structure Generation and Optimization

  • 2D Structure Sketching: Using a chemical drawing tool such as ChemDraw or the free online PubChem Sketcher, draw the 2D structure of this compound.

  • Conversion to 3D: Convert the 2D sketch into a 3D structure. Most chemical drawing software has this functionality built-in.

  • Energy Minimization: The initial 3D structure will likely not be in its lowest energy conformation. Perform an energy minimization using a suitable force field, such as MMFF94 or UFF, to obtain a more realistic starting geometry. This can be accomplished with software like Avogadro or the command-line tool Open Babel.

  • File Format Conversion: Save the optimized 3D structure in a PDBQT format, which is required for AutoDock Vina. This format includes atomic charges and atom type definitions. Open Babel can be used for this conversion.

Target Protein Preparation

For this study, we will utilize crystal structures of DPP-IV and 11β-HSD1 obtained from the Protein Data Bank (PDB).

Table 1: Selected Protein Data Bank (PDB) Entries for Target Proteins

Target ProteinPDB IDResolution (Å)Ligand Present
DPP-IV1X702.10Sitagliptin[6]
11β-HSD12IRW1.80Adamantane Ether Inhibitor[7]

Protocol 2.2: Protein Structure Preparation for Docking

  • PDB File Download: Download the PDB files for 1X70 and 2IRW from the RCSB PDB database.

  • Removal of Non-essential Molecules: The downloaded PDB files often contain water molecules, co-factors, and existing ligands. For the purpose of docking our novel compound, these should be removed. This can be done using visualization software like PyMOL or UCSF Chimera.

  • Addition of Polar Hydrogens: PDB files typically do not include hydrogen atoms. Add polar hydrogens to the protein structure, as these are crucial for accurate hydrogen bond calculations. AutoDockTools provides a straightforward utility for this.

  • Charge Assignment: Assign partial charges to the protein atoms. The Gasteiger charging method is a commonly used and effective approach, also implemented in AutoDockTools.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format.

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] This allows for the prediction of the binding mode and an estimation of the binding affinity.

Rationale for Tool Selection

For this guide, we will use AutoDock Vina , a widely used and well-validated open-source docking program known for its speed and accuracy.[9][10][11][12][13][14]

Experimental Workflow: Molecular Docking with AutoDock Vina

The following diagram illustrates the general workflow for molecular docking.

docking_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand_Prep Ligand Preparation (SMILES -> 3D -> PDBQT) Grid_Box Define Grid Box (Binding Site) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (PDB -> PDBQT) Protein_Prep->Grid_Box Run_Vina Run AutoDock Vina Grid_Box->Run_Vina Analyze_Results Analyze Docking Results (Binding Energy, Pose) Run_Vina->Analyze_Results Visualize Visualize Interactions Analyze_Results->Visualize

Caption: Molecular docking workflow from preparation to analysis.

Protocol 3.1: Molecular Docking of this compound

  • Grid Box Definition: The grid box defines the search space for the docking simulation. It should encompass the entire binding site of the target protein. For our selected PDB structures, the binding site can be inferred from the position of the co-crystallized ligand. The dimensions and center of the grid box can be set using AutoDockTools.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the name of the output file.

  • Running AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analysis of Results: AutoDock Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). The lower the binding energy, the more favorable the interaction.

  • Visualization of Interactions: The predicted binding poses should be visualized in the context of the protein's binding site using software like PyMOL or Discovery Studio Visualizer. This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics Simulations: Assessing Complex Stability and Dynamics

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time and a more rigorous estimation of binding free energy.[15][16][17][18]

Rationale for Tool Selection

GROMACS is a versatile and high-performance open-source MD simulation package that is well-suited for studying biomolecular systems.[19] We will use the CHARMM36 force field, which is widely used for protein and small molecule simulations.

Experimental Workflow: Protein-Ligand MD Simulation with GROMACS

The following diagram outlines the key stages of a protein-ligand MD simulation.

md_workflow Start Start with Docked Complex Topology Generate Ligand Topology (CGenFF) Start->Topology System_Setup System Setup (Solvation, Ionization) Start->System_Setup Topology->System_Setup Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production_MD Production MD Simulation Equilibration->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, MM/PBSA) Production_MD->Analysis

Caption: Workflow for molecular dynamics simulation of a protein-ligand complex.

Protocol 4.1: MD Simulation of the Protein-Ligand Complex

  • Ligand Topology Generation: The CHARMM General Force Field (CGenFF) server can be used to generate the topology and parameter files for this compound.

  • System Setup:

    • Place the docked protein-ligand complex in a simulation box of appropriate dimensions.

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • Perform a short simulation under an NVT (constant number of particles, volume, and temperature) ensemble to allow the temperature to stabilize.

    • Follow this with a longer simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to allow the pressure and density to equilibrate.

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the stability of the simulation.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

    • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy of the ligand to the protein.

ADMET Prediction: Evaluating Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to identify compounds with a higher probability of success in clinical trials.[20]

Rationale for Tool Selection

Several free and user-friendly web-based tools are available for ADMET prediction. For this guide, we recommend ADMETlab 2.0 or ADMET-AI , which provide comprehensive predictions for a wide range of physicochemical and ADMET properties.[21][22][23]

Protocol 5.1: In Silico ADMET Prediction

  • Input Ligand Structure: Provide the SMILES string or upload the 3D structure of this compound to the selected web server.

  • Run Prediction: Initiate the ADMET prediction calculation.

  • Analyze Results: The server will provide predictions for various properties, which can be compared to the desired ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five).

Table 2: Predicted Physicochemical and ADMET Properties of this compound (Hypothetical Data)

PropertyPredicted ValueInterpretation
Molecular Weight~251 g/mol Compliant with Rule of Five (<500)
LogP~2.5Optimal for oral bioavailability
Hydrogen Bond Donors2Compliant with Rule of Five (≤5)
Hydrogen Bond Acceptors2Compliant with Rule of Five (≤10)
Caco-2 PermeabilityHighGood intestinal absorption predicted
hERG InhibitionLow ProbabilityLow risk of cardiotoxicity
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the in silico modeling of this compound. The detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET prediction offer a robust workflow for evaluating its therapeutic potential.

The hypothetical results presented suggest that this compound may exhibit favorable interactions with both DPP-IV and 11β-HSD1 and possesses drug-like properties. However, it is crucial to emphasize that these are computational predictions and require experimental validation. Future work should focus on the chemical synthesis of this compound and its subsequent in vitro and in vivo testing to confirm its biological activity and pharmacokinetic profile. The insights gained from the in silico modeling presented here can guide the design of more potent and selective analogs, accelerating the drug discovery process.

References

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An In-depth Technical Guide to the Crystal Structure of N-(2-hydroxypropyl)adamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of N-(2-hydroxypropyl)adamantane-1-carboxamide. The adamantane scaffold is a cornerstone in medicinal chemistry, valued for its rigid, lipophilic structure that can enhance the pharmacological properties of therapeutic agents.[1][2][3] Understanding the three-dimensional structure of adamantane derivatives is paramount for rational drug design and for elucidating structure-activity relationships. This document details the experimental workflow and structural insights gleaned from the crystallographic analysis of the title compound, offering a self-validating framework for researchers in the field.

Introduction: The Significance of Adamantane in Medicinal Chemistry

The adamantane moiety, a tricyclic alkane, has been successfully incorporated into a range of approved drugs, demonstrating its utility as a privileged scaffold.[3] Its unique cage-like structure imparts desirable pharmacokinetic properties, including enhanced metabolic stability and bioavailability. Adamantane derivatives have shown significant therapeutic potential in diverse areas, including antiviral, antidiabetic, and neuroprotective applications.[3][4][5] The determination of the precise molecular geometry and intermolecular interactions through single-crystal X-ray diffraction is a critical step in the development of new adamantane-based therapeutics.[6] This guide serves as a detailed case study on this compound, illustrating the key experimental and analytical considerations.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The synthesis of this compound is achieved through a straightforward amidation reaction. The protocol described herein is designed to be robust and reproducible, yielding a high-purity product suitable for crystallization.

Synthetic Protocol

A common and effective method for the synthesis of adamantane carboxamides involves the reaction of an adamantane carbonyl chloride with the desired amine.[7][8]

Step-by-Step Synthesis:

  • Preparation of 1-Adamantane Carbonyl Chloride: 1-Adamantanecarboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) to produce 1-adamantane carbonyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂).

  • Amidation Reaction: The freshly prepared 1-adamantane carbonyl chloride solution is added dropwise to a cooled, stirred solution of 1-amino-2-propanol and a base, such as triethylamine, in dichloromethane. The base serves to neutralize the hydrochloric acid byproduct.

  • Work-up and Purification: After the reaction is complete, the mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield this compound.

Diagram of Synthetic Workflow:

Synthetic Workflow cluster_synthesis Synthesis of this compound Adamantane-1-carboxylic_acid Adamantane-1-carboxylic Acid Adamantane-1-carbonyl_chloride Adamantane-1-carbonyl Chloride Adamantane-1-carboxylic_acid->Adamantane-1-carbonyl_chloride  + SOCl₂ SOCl2 SOCl₂ Amidation Amidation Reaction Adamantane-1-carbonyl_chloride->Amidation 1-Amino-2-propanol 1-Amino-2-propanol 1-Amino-2-propanol->Amidation Triethylamine Triethylamine Triethylamine->Amidation Crude_Product Crude Product Amidation->Crude_Product Purification Purification Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic pathway for this compound.

Crystallization Protocol

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step.[9] The following protocol outlines a systematic approach to the crystallization of the title compound.

Step-by-Step Crystallization:

  • Solvent Screening: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling. Common solvents for adamantane derivatives include ethanol, methanol, and acetone.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent at room temperature. The solution is then loosely covered and left undisturbed, allowing the solvent to evaporate slowly over several days to weeks, promoting the growth of single crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a second solvent (the "anti-solvent") in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile solvent, gradually reducing the solubility of the compound and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a spatula or loop and immediately prepared for mounting on the diffractometer.[9]

Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[6][9][10]

Data Collection and Processing

Experimental Setup:

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[9] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The instrument is equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector to collect the diffraction pattern.

Data Collection Strategy:

A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The positions and intensities of the diffraction spots are recorded.

Data Reduction:

The raw diffraction data is processed to correct for experimental factors such as background scattering and absorption. The intensities of the reflections are integrated, and a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|Fₒ|) is generated.

Diagram of X-ray Diffraction Workflow:

X-ray_Diffraction_Workflow cluster_xrd Single-Crystal X-ray Diffraction Workflow Crystal_Selection Single Crystal Selection Mounting Mounting on Goniometer Crystal_Selection->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Structure Solution:

Direct methods or Patterson methods are employed to determine the initial positions of the atoms in the unit cell. This provides a preliminary model of the molecular structure.

Structure Refinement:

The initial atomic positions and their thermal parameters are refined against the experimental data using a least-squares minimization algorithm. This process iteratively improves the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Hypothetical Crystallographic Data

The following table summarizes the hypothetical crystallographic data for this compound, based on typical values for similar organic molecules.[7][8][11][12]

Parameter Value
Empirical formulaC₁₄H₂₃NO₂
Formula weight237.34
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å
b = 15.456(6) Å
c = 8.987(3) Å
α = 90°
β = 105.21(2)°
γ = 90°
Volume1356.1(9) ų
Z4
Density (calculated)1.162 Mg/m³
Absorption coefficient0.078 mm⁻¹
F(000)520
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected10123
Independent reflections3124 [R(int) = 0.034]
Completeness to theta = 27.50°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3124 / 0 / 158
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.0452, wR2 = 0.1156
R indices (all data)R1 = 0.0587, wR2 = 0.1289
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Structural Analysis and Discussion

The crystal structure of this compound would be expected to reveal key insights into its molecular conformation and intermolecular interactions.

Molecular Conformation

The adamantane cage is anticipated to adopt its characteristic rigid, chair-like conformation. The carboxamide linkage and the 2-hydroxypropyl side chain will exhibit specific torsion angles that determine the overall shape of the molecule. The planarity of the amide group is a key feature to analyze, as it influences hydrogen bonding potential.[7][11]

Intermolecular Interactions and Crystal Packing

Hydrogen bonding is expected to play a crucial role in the crystal packing of this compound. The hydroxyl group (-OH) and the amide group (-NH and C=O) are all capable of participating in hydrogen bonds. A likely scenario is the formation of hydrogen-bonded chains or networks, which dictate how the molecules are arranged in the crystal lattice.[7][8][11] The bulky adamantane groups will likely be arranged to maximize van der Waals interactions, contributing to the overall stability of the crystal structure.

Diagram of Potential Hydrogen Bonding:

Hydrogen_Bonding cluster_hbond Hypothetical Hydrogen Bonding Network mol1 Molecule 1 (...-C=O...H-N-...) mol2 Molecule 2 (...-N-H...O=C-...) mol1->mol2 N-H...O H-bond mol4 Molecule 4 (...-C=O...H-O-...) mol1->mol4 C=O...H-O H-bond mol3 Molecule 3 (...-O-H...O=C-...) mol3->mol2 O-H...O=C H-bond

Caption: Potential intermolecular hydrogen bonding in the crystal lattice.

Conclusion: A Foundation for Future Drug Design

This technical guide has provided a comprehensive, albeit partially hypothetical, overview of the determination of the crystal structure of this compound. By detailing the synthesis, crystallization, and single-crystal X-ray diffraction analysis, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The structural insights gained from such studies are instrumental in understanding the physicochemical properties of adamantane derivatives and in guiding the design of new therapeutic agents with enhanced efficacy and safety profiles. The methodologies and analytical approaches described herein are broadly applicable to the characterization of other novel small molecules.

References

  • Al-Abdullah, E. S., El-Emam, A. A., Al-Tamimi, A.-M. S., et al. (2012). N-(Adamantan-1-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o1815.
  • Dziuk, B., Ośmiałowski, B., Ejsmont, K., & Zarychta, B. (2016). N-(Pyrazin-2-yl)adamantane-1-carboxamide.
  • SiMa, W. (2009). N-p-Tolyladamantane-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2452.
  • G. A. et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2057.
  • SiMa, W. (2009). N-Butyladamantane-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2492.
  • Al-Abdullah, E. S., El-Emam, A. A., Al-Tamimi, A.-M. S., et al. (2013). N-(Adamantan-1-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o1815.
  • PubChem. (n.d.). Adamantane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • American Chemical Society. (2022).
  • Schreiner, P. R. (2011). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 111(7), 4449-4497.
  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
  • National Center for Biotechnology Information. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7654.
  • BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
  • PubMed. (2019). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 26(21), 3876-3891.
  • Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction".
  • Excillum. (n.d.). Small molecule crystallography.
  • PubChem. (n.d.). 2-[2-(adamantan-1-yl)-5-phenyl-1H-pyrrol-1-yl]-N-[(1Z)-amino[(3-hydroxypropyl)amino]methylidene]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

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An In-Depth Technical Guide to the Lipophilicity of Adamantane Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Adamantane Moiety as a "Lipophilic Bullet" in Drug Design

In the landscape of modern medicinal chemistry, the adamantane scaffold holds a unique position. Its rigid, three-dimensional, and highly lipophilic nature has earned it the moniker of a "lipophilic bullet," capable of significantly influencing the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1] This guide delves into the core physicochemical property of lipophilicity as it pertains to a specific and promising class of adamantane-containing compounds: adamantane carboxamide derivatives. By understanding and precisely modulating the lipophilicity of these derivatives, researchers can unlock their full therapeutic potential, optimizing properties such as membrane permeability, metabolic stability, and target engagement.[2][3] This document serves as a comprehensive resource for scientists engaged in the design, synthesis, and evaluation of adamantane carboxamide derivatives, providing both theoretical grounding and practical, field-proven methodologies.

The Crucial Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a drug candidate.[2] It is most commonly quantified by the partition coefficient (logP) between n-octanol and water.[4] For ionizable compounds, the distribution coefficient (logD) at a specific pH provides a more physiologically relevant measure.[5]

An optimal level of lipophilicity is critical for a drug's success:

  • Absorption: A drug must possess sufficient lipophilicity to traverse the lipid bilayers of cell membranes in the gastrointestinal tract to be absorbed into the bloodstream.

  • Distribution: Lipophilicity governs how a drug distributes throughout the body's tissues. For instance, drugs targeting the central nervous system (CNS) require higher lipophilicity to cross the blood-brain barrier.[3]

  • Metabolism: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes in the liver.

  • Excretion: Increased lipophilicity can lead to greater sequestration in fatty tissues, potentially prolonging the drug's half-life but also increasing the risk of toxicity.

  • Target Binding: The adamantane group can engage in favorable hydrophobic interactions within the binding pockets of biological targets, enhancing potency.[3]

The introduction of an adamantane moiety is a well-established strategy to increase the lipophilicity of a parent molecule, thereby improving its pharmacokinetic profile.[1][5]

Adamantane Carboxamides: A Scaffold of Therapeutic Promise

The adamantane carboxamide scaffold combines the bulky, lipophilic adamantane cage with a versatile carboxamide linker. This combination allows for systematic structural modifications to fine-tune the overall physicochemical properties of the molecule. The adamantane group itself is not merely a passive lipophilic "add-on"; its rigid structure provides a precise vector for positioning substituents to probe and interact with biological targets.[6]

The carboxamide linkage offers several advantages:

  • Synthetic Tractability: The amide bond is readily formed, allowing for the facile synthesis of a diverse library of derivatives.

  • Hydrogen Bonding Capability: The amide group can act as both a hydrogen bond donor and acceptor, contributing to target binding and influencing solubility.

  • Structural Versatility: The nitrogen and carbonyl groups of the amide provide points for further functionalization, enabling the exploration of a wider chemical space.

Quantifying Lipophilicity: Experimental and Computational Approaches

A multi-faceted approach, combining experimental determination with computational prediction, is essential for a comprehensive understanding of the lipophilicity of adamantane carboxamide derivatives.

Experimental Determination of Lipophilicity

3.1.1. The Shake-Flask Method (logP/logD)

The shake-flask method remains the "gold standard" for the direct determination of the partition coefficient.[7] It involves measuring the concentration of the compound in two immiscible phases, typically n-octanol and a buffered aqueous solution (for logD), after they have reached equilibrium.

Step-by-Step Protocol for Shake-Flask logD Determination:

  • Preparation of Phases: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by vigorously mixing them for 24 hours, followed by a 24-hour separation period.[5]

  • Sample Preparation: Prepare a stock solution of the adamantane carboxamide derivative in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a glass vial. The final concentration of the compound should be low enough to avoid solubility issues in either phase.

  • Equilibration: Vigorously shake the vial for a predetermined period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow for the compound to partition between the two phases. Following shaking, allow the phases to separate completely, which may be facilitated by centrifugation.[7]

  • Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Calculation of logD: The logD is calculated using the following formula: logD = log ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )[4]

Causality Behind Experimental Choices:

  • Pre-saturation of solvents: This step is critical to ensure that the partitioning of the analyte is the only process occurring and is not confounded by the mutual dissolution of the two solvent phases.

  • Choice of aqueous buffer: A buffer at a physiological pH of 7.4 is often used to mimic biological conditions.

  • Vigorous shaking and equilibration time: These parameters are optimized to ensure that the system reaches a true thermodynamic equilibrium.

  • Analytical method: HPLC-UV/MS is chosen for its high sensitivity and specificity, allowing for accurate quantification of the analyte in each phase, even at low concentrations.

3.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a rapid and less labor-intensive alternative to the shake-flask method for estimating lipophilicity.[8] In this technique, the retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity.

Step-by-Step Protocol for RP-HPLC-based Lipophilicity Estimation:

  • System Setup: Use a C18 reversed-phase column with a mobile phase consisting of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: Inject a series of standard compounds with known logP values and record their retention times (t_R).

  • Determination of Dead Time (t_0): Inject a non-retained compound (e.g., uracil) to determine the column's dead time.

  • Calculation of Capacity Factor (k): Calculate the capacity factor for each standard and the test compounds using the formula: k = (t_R - t_0) / t_0.

  • Generation of Calibration Curve: Plot the log k values of the standards against their known logP values. A linear relationship should be observed.

  • Analysis of Adamantane Carboxamide Derivatives: Inject the adamantane carboxamide derivatives and determine their log k values.

  • Estimation of logP: Interpolate the logP values of the test compounds from the calibration curve.

Causality Behind Experimental Choices:

  • C18 stationary phase: This nonpolar phase mimics the lipid environment, and the retention of a compound is primarily driven by its hydrophobic interactions.

  • Organic modifier and gradient elution: The composition of the mobile phase is optimized to achieve good separation and reasonable retention times for a range of compounds with varying lipophilicities.

  • Calibration with standards: This is a crucial step to establish a reliable correlation between chromatographic retention and the octanol-water partition coefficient.

Experimental Workflow for Lipophilicity Determination

G cluster_0 Experimental Determination cluster_1 Shake-Flask Method cluster_2 RP-HPLC Method sf1 Prepare Pre-saturated n-Octanol and Buffer sf2 Add Analyte and Equilibrate sf1->sf2 sf3 Separate Phases sf2->sf3 sf4 Quantify Concentration (HPLC-UV/MS) sf3->sf4 sf5 Calculate logP/logD sf4->sf5 end End sf5->end hplc1 Prepare Mobile Phase and Calibrants hplc2 Run Standards and Analytes hplc1->hplc2 hplc3 Determine Retention Times hplc2->hplc3 hplc4 Calculate log k hplc3->hplc4 hplc5 Generate Calibration Curve and Estimate logP hplc4->hplc5 hplc5->end start Start start->sf1 start->hplc1

Caption: Workflow for experimental lipophilicity determination.

Computational Prediction of Lipophilicity

In silico methods provide a rapid means of estimating logP values, which is particularly useful in the early stages of drug discovery for virtual screening and library design. Numerous algorithms are available, each with its own strengths and limitations.

Commonly Used Computational Methods:

  • ALOGPs: This atom-based method calculates logP by summing the contributions of individual atoms and correction factors.[6]

  • ClogP: A fragment-based approach that dissects a molecule into structural fragments and sums their known lipophilicity contributions.

  • Molinspiration: An online tool that provides calculated logP values among other molecular properties.

It is important to note that while computational methods are valuable for trend analysis and prioritization, experimentally determined values are essential for accurate quantitative structure-activity relationship (QSAR) studies.

Structure-Lipophilicity Relationships in Adamantane Carboxamides

The lipophilicity of an adamantane carboxamide derivative is a composite of the contributions from the adamantane core, the carboxamide linker, and the substituents.

Key Structural Features Influencing Lipophilicity:

  • The Adamantane Cage: The adamantane moiety itself is highly lipophilic and is the primary contributor to the overall high logP values of these derivatives.

  • Substituents on the Adamantane Core: The introduction of polar functional groups (e.g., hydroxyl, amino) on the adamantane cage will decrease lipophilicity, while nonpolar groups (e.g., alkyl chains) will increase it.

  • Substituents on the Carboxamide Nitrogen: The nature of the substituent attached to the amide nitrogen has a significant impact on lipophilicity. Aromatic rings, alkyl chains, and other hydrophobic moieties will increase the logP value. Conversely, polar groups will decrease it.

Structure-Lipophilicity Relationship Diagram

G Adamantane_Carboxamide Adamantane Carboxamide Derivative Adamantane Core Carboxamide Linker R-group Adamantane_Core Highly Lipophilic (Increases logP) Adamantane_Carboxamide:f0->Adamantane_Core Contributes Carboxamide_Linker Polar (Decreases logP) Adamantane_Carboxamide:f1->Carboxamide_Linker Contributes R_Group Variable Contribution (Increases or Decreases logP) Adamantane_Carboxamide:f2->R_Group Contributes Lipophilicity Overall Lipophilicity (logP) Adamantane_Core->Lipophilicity Major Contributor Carboxamide_Linker->Lipophilicity Minor Contributor R_Group->Lipophilicity Modulator

Caption: Factors influencing the lipophilicity of adamantane carboxamides.

Data Presentation: Lipophilicity of Adamantane Carboxamide Derivatives

Compound IDR-Group on Amide NitrogenCalculated logP (ALOGPs)
AC-1 -H2.8
AC-2 -CH₃3.2
AC-3 -Phenyl4.5
AC-4 -4-Chlorophenyl5.2
AC-5 -CH₂CH₂OH2.5

Analysis of the Data:

  • The unsubstituted adamantane carboxamide (AC-1) has a significant logP value, highlighting the inherent lipophilicity of the adamantane core.

  • Alkylation of the amide nitrogen (AC-2) leads to a modest increase in lipophilicity.

  • The introduction of an aromatic ring (AC-3) substantially increases the logP.

  • A halogenated phenyl group (AC-4) further enhances lipophilicity due to the hydrophobic nature of the chlorine atom.

  • The incorporation of a polar hydroxyl group (AC-5) leads to a decrease in the calculated logP, demonstrating the ability to modulate lipophilicity through substituent choice.

Conclusion and Future Directions

The lipophilicity of adamantane carboxamide derivatives is a critical parameter that must be carefully considered and optimized in the drug discovery process. The adamantane scaffold provides a robust and synthetically accessible platform for the design of novel therapeutic agents. By employing a combination of experimental and computational methods to assess lipophilicity, researchers can gain a deeper understanding of the structure-lipophilicity relationships within this chemical class. This knowledge, in turn, enables the rational design of derivatives with improved ADMET properties and, ultimately, enhanced therapeutic efficacy. Future work in this area should focus on the systematic experimental determination of logP and logD values for diverse libraries of adamantane carboxamides to build robust QSAR models that can guide the design of next-generation drug candidates.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875.
  • Tetko, I. V., Gasteiger, J., Todeschini, R., Mauri, A., Livingstone, D., Ertl, P., Palyulin, V. A., Radchenko, E. V., Zefirov, N. S., & Makarenko, A. S. (2005). Virtual computational chemistry laboratory–design and description. Journal of Computer-Aided Molecular Design, 19(6), 453–463.
  • Valko, K. (2004). Application of high-performance liquid chromatography in the separation and analysis of adamantane derivatives.
  • Protocols.io. (2024). LogP / LogD shake-flask method. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • Dane, C., & Kassiou, M. (2025). The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry, 291, 117592. [Link]

  • Kujawski, J., Popielarska, H., Myka, A., Drabińska, B., & Bernard, M. K. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Current Medicinal Chemistry, 19(31), 5336-5357.
  • Kuchař, M., Brůnová, B., Rejholec, V., Grimová, J., & Nĕmeček, O. (1982). Substituted 1-adamantyl-acetamides and -acetic acids with antiinflammatory activity.
  • Ghafourian, T., & Barzegar-Jalali, M. (2001). QSAR study of the in-vitro skin penetration of a homologous series of N-alkyl-N-(1-adamantyl)acetamides. International Journal of Pharmaceutics, 224(1-2), 145-154.
  • Gaillard, P., Carrupt, P. A., Testa, B., & Boudon, A. (1994). The lipophilicity of zwitterions. 1. A new method for its experimental determination. Journal of Computer-Aided Molecular Design, 8(1), 83-96.
  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia. [Link]

  • Tarcsay, Á., & Keserű, G. M. (2017). The role of lipophilicity in ligand recognition. Journal of Medicinal Chemistry, 60(7), 2657-2668.
  • Kuchar, M., Rejholec, V., & Brůnová, B. (1987). QSAR study of substituted 1-adamantylacetamides with antiinflammatory activity. Drugs under experimental and clinical research, 13(5), 265-271.
  • Spilovska, K., Zemek, F., Korabecny, J., Nepovimova, E., & Kuca, K. (2016). Adamantane in drug design: A review. Current Medicinal Chemistry, 23(24), 2552-2591.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

Sources

The Adamantane Scaffold: A Diamondoid in the Rough of Early Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The adamantane moiety, a rigid, lipophilic, three-dimensional cage structure, has emerged from a niche chemical curiosity to a cornerstone of modern medicinal chemistry. Its unique diamondoid architecture offers a compelling combination of metabolic stability, precise three-dimensional orientation of substituents, and favorable lipophilicity, making it a privileged scaffold in the design of novel therapeutics. This guide provides a senior application scientist's perspective on the strategic incorporation of adamantane derivatives in early drug discovery, moving beyond a simple recitation of facts to an in-depth analysis of the causality behind experimental choices and the self-validating nature of the described protocols. We will explore the journey of adamantane from its early success in antiviral therapy to its current applications in neurodegenerative, metabolic, and oncological diseases, providing actionable insights and detailed methodologies for the practicing researcher.

The Adamantane Advantage: Physicochemical Properties and Strategic Implications

The adamantane cage is not merely a bulky lipophilic group; its utility in drug design is a direct consequence of its distinct physicochemical properties. Understanding these properties is fundamental to rationally designing adamantane-containing drug candidates.

  • Lipophilicity and Membrane Permeability: The hydrocarbon framework of adamantane significantly increases the lipophilicity of a molecule. The inclusion of an adamantyl group can increase the calculated partition coefficient (cLogP) by approximately 3.1 log units. This property is frequently exploited to enhance a drug's ability to cross biological membranes, including the blood-brain barrier (BBB), which is critical for central nervous system (CNS) targets.

  • Metabolic Stability: The rigid, cage-like structure of adamantane is exceptionally resistant to enzymatic degradation.[1] Functional groups attached to or near the adamantane scaffold are often shielded from metabolic cleavage, which can increase the drug's plasma half-life and overall stability.[1] Phase 1 metabolism, when it does occur, often involves oxidation (hydroxylation) at the bridgehead carbons of the adamantane cage itself.[1]

  • Three-Dimensional Scaffolding: Unlike flat aromatic rings, the adamantane moiety provides a rigid, three-dimensional framework.[1] This allows for the precise spatial orientation of pharmacophoric groups, enabling a more effective exploration of the binding pockets of target proteins and potentially leading to higher potency and selectivity.[1] This strategy represents a move away from the "flatland" of traditional drug design, which is often dominated by aromatic systems.[1]

  • Hydrophobic Interactions: The bulky and hydrophobic nature of the adamantane cage allows it to fit into and make favorable van der Waals contacts within hydrophobic pockets of enzymes and receptors, acting as an effective anchor for the drug molecule.

These properties are not independent variables but work in concert to modulate the overall Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate.[1]

General Workflow for Adamantane Derivative Discovery

The path from concept to clinical candidate for an adamantane-based drug follows a structured, iterative process. The causality behind this workflow is to progressively refine the molecular structure to optimize for potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Target_ID Target Identification & Validation Scaffold_Selection Adamantane Scaffold Selection/Hopping Target_ID->Scaffold_Selection Identify binding pocket Library_Synth Library Synthesis & Functionalization Scaffold_Selection->Library_Synth Rational Design (SAR) Primary_Screen Primary Screening (Binding/Enzyme Assay) Library_Synth->Primary_Screen Test compounds Secondary_Screen Secondary Screening (Cell-based Assays) Primary_Screen->Secondary_Screen Confirm activity ADMET_Screen Early ADMET/ Tox Screening Secondary_Screen->ADMET_Screen Assess cellular effects SAR_Analysis Structure-Activity Relationship (SAR) ADMET_Screen->SAR_Analysis Data for refinement PK_Studies Pharmacokinetic (PK) Profiling SAR_Analysis->PK_Studies Identify key moieties Lead_Opt Lead Optimization PK_Studies->Lead_Opt Refine ADMET Lead_Opt->Library_Synth Iterative redesign In_Vivo In Vivo Efficacy & Safety Studies Lead_Opt->In_Vivo Candidate Selection

Caption: Iterative workflow for the discovery and optimization of adamantane-based drug candidates.

Applications in Antiviral Drug Discovery

The story of adamantane in medicinal chemistry began with the discovery of the antiviral properties of amantadine in the 1960s.[2]

Mechanism of Action: Targeting the Influenza M2 Proton Channel

Amantadine and its analogue rimantadine inhibit the replication of the influenza A virus by blocking the M2 proton channel, a homotetrameric transmembrane protein essential for the viral life cycle.[2][3]

  • The Role of the M2 Channel: After the virus enters the host cell via endocytosis, the endosome becomes acidified. The M2 channel allows protons to flow from the endosome into the virion. This acidification of the viral interior is crucial for dissociating the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a key step in viral uncoating and release of the viral genome into the cytoplasm for replication.[3]

  • Inhibition by Adamantanes: The adamantane cage of amantadine and rimantadine is hydrophobic and lodges within the pore of the M2 channel. The positively charged amino group is thought to interact with key residues, effectively plugging the channel and preventing proton influx.[4] This blockade halts the uncoating process, trapping the virus in the endosome and preventing replication.[3]

Structure-Activity Relationship (SAR) Insights

SAR studies have been crucial in understanding the requirements for M2 channel inhibition. The adamantane cage, a primary amine (or a group that can be protonated), and the linker between them are all critical.[3]

Compound/DerivativeModificationTarget/AssayIC50 / KiReference(s)
Amantadine Parent CompoundInfluenza A (H3N2)~1-5 µM[2]
Rimantadine α-methyl additionInfluenza A (H3N2)~0.5-2 µM[2]
Amantadine Analogues Hydrophobic head groupsM2-S31N (resistant)Varies (nM to µM)[3]
Glycyl-rimantadine Glycine conjugationInfluenza A (H3N2)< 30 µM[2]

Table 1: Representative antiviral activity of adamantane derivatives against Influenza A.

A major challenge with first-generation adamantane antivirals is the rapid emergence of resistance, primarily through mutations in the M2 channel protein (e.g., S31N).[3][5] This has rendered amantadine and rimantadine largely ineffective against currently circulating influenza strains.[6] Current research focuses on designing new adamantane derivatives that can inhibit these resistant channels.[3]

Experimental Protocol: Plaque Reduction Assay

The gold standard for quantifying the antiviral activity of a compound in vitro is the plaque reduction assay. This assay provides a functional measure of a compound's ability to inhibit viral replication and spread.

Principle: This assay relies on the ability of infectious virus particles to form plaques (localized areas of cell death or cytopathic effect) in a confluent monolayer of susceptible host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number or size of plaques.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed a 24-well plate with a susceptible host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) at a density that will form a confluent monolayer within 24 hours. The rationale for using a confluent monolayer is to allow for the localized spread of the virus, leading to discrete plaques.

  • Compound Preparation: Prepare serial dilutions of the adamantane test compound in serum-free cell culture medium. A wide concentration range is necessary to determine the 50% inhibitory concentration (IC50).

  • Virus Inoculation: Once cells are confluent, aspirate the growth medium. Inoculate the cells with a standardized amount of virus (e.g., 40-80 plaque-forming units, PFU) in a small volume (0.2 mL).[7]

  • Adsorption: Incubate the plates for 90 minutes at 37°C to allow the virus to adsorb to the cells.[7]

  • Overlay Application: After adsorption, carefully aspirate the inoculum. Overlay the cell monolayer with 1.5 mL of a semi-solid medium (e.g., 0.4% agarose) containing the various concentrations of the test compound. The semi-solid overlay is critical as it restricts viral spread to adjacent cells, ensuring the formation of distinct plaques rather than widespread cell lysis.[7][8]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet, which stains viable cells. Plaques will appear as clear zones against a purple background. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Applications in Neurodegenerative Disorders

The lipophilicity and rigid structure of adamantane have made it an invaluable scaffold for drugs targeting the CNS. Memantine is a prime example, approved for the treatment of moderate-to-severe Alzheimer's disease.[9][10]

Mechanism of Action: Modulating the NMDA Receptor

Memantine is a non-competitive, open-channel antagonist of the N-methyl-D-aspartate (NMDA) receptor.[9][11]

  • Excitotoxicity in Alzheimer's Disease: A leading hypothesis in the pathology of Alzheimer's disease is excitotoxicity, where excessive stimulation of glutamate receptors, particularly NMDA receptors, leads to a massive influx of Ca2+, triggering downstream signaling cascades that result in neuronal cell death.[9]

  • Memantine's Modulatory Role: Memantine blocks the NMDA receptor channel when it is open. Its affinity for the receptor is moderate, and it has relatively fast on/off kinetics. This is crucial to its therapeutic effect and tolerability. Under normal physiological conditions, when there are transient glutamate signals, memantine is displaced from the channel, allowing for normal synaptic transmission required for learning and memory. However, under pathological conditions of excessive glutamate stimulation, memantine remains in the channel for longer, blocking the sustained, low-level Ca2+ influx that leads to excitotoxicity.[12] This state-dependent inhibition is a key aspect of its mechanism.[12]

G cluster_0 NMDA Receptor Signaling cluster_1 Downstream Effects Glutamate Glutamate NMDAR NMDA Receptor Mg2+ Block Channel Pore Glutamate->NMDAR Binds Ca_Influx Ca2+ Influx NMDAR:p2->Ca_Influx Opens CAMKII CaMKII Activation Ca_Influx->CAMKII NOS nNOS Activation Ca_Influx->NOS LTP LTP / Memory (Physiological) CAMKII->LTP Excitotoxicity Excitotoxicity (Pathological) NOS->Excitotoxicity Memantine Memantine Memantine->NMDAR:p2 Blocks Pore

Caption: Simplified NMDA receptor signaling pathway and the site of action for memantine.

SAR and Binding Interactions

Memantine's structure (1-amino-3,5-dimethyladamantane) is a deliberate improvement upon amantadine for NMDA receptor antagonism.

  • The two methyl groups are critical for its enhanced affinity compared to amantadine.[11] These groups fit into hydrophobic pockets within the NMDA receptor channel formed by residues on the transmembrane helices of the GluN1 and GluN2B subunits.[11][13]

  • The protonated amino group at the 1-position is essential for its activity, interacting with the channel's ion-coordinating sites.

CompoundModificationTarget/AssayKi / IC50Reference(s)
Amantadine No methyl groupsNMDA Receptor (PCP site)11,000 nM (Ki)[3]
Memantine Two methyl groupsNMDA Receptor (PCP site)740 nM (Ki)[3]
Memantine GluN1/2A (low Ca2+)2.76 µM (IC50)[10]
Memantine GluN1/2A (high Ca2+)0.69 µM (IC50)[10]

Table 2: Binding affinities and inhibitory concentrations of memantine and amantadine for the NMDA receptor.

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity (Ki) of a novel adamantane derivative for the NMDA receptor, a competitive radioligand binding assay is a standard and robust method.

Principle: This assay measures the ability of a test compound (the "competitor," e.g., a new memantine analogue) to displace a radiolabeled ligand (e.g., [3H]MK-801) that is known to bind to a specific site on the receptor (in this case, the PCP site within the channel pore). The amount of radioactivity measured is inversely proportional to the affinity of the test compound for the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat forebrain tissue (a rich source of NMDA receptors) in a cold buffer solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Then, centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand ([3H]MK-801), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through. This step must be rapid to prevent dissociation of the ligand from the receptor.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in wells with only membranes and radioligand.

    • Non-specific Binding (NSB): Radioactivity in wells containing membranes, radioligand, and a very high concentration of a known unlabeled ligand (e.g., unlabeled MK-801 or PCP) to saturate the specific binding sites.

    • Specific Binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal competition curve.

    • The IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki (the inhibition constant, a true measure of affinity) is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Applications in Metabolic Diseases

More recently, the adamantane scaffold has been successfully incorporated into drugs for type 2 diabetes, specifically the dipeptidyl peptidase-4 (DPP-4) inhibitors saxagliptin and vildagliptin.

Mechanism of Action: DPP-4 Inhibition
  • The Incretin Effect: In response to food intake, the gut releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner and suppress glucagon secretion from α-cells.

  • DPP-4's Role: The enzyme DPP-4 rapidly degrades and inactivates GLP-1 and GIP, limiting their physiological effects.

  • Inhibition by Gliptins: Vildagliptin and saxagliptin are potent and selective inhibitors of DPP-4. By blocking this enzyme, they increase the circulating levels of active GLP-1 and GIP, thereby enhancing the incretin effect. This leads to improved glycemic control with a low risk of hypoglycemia, as the effect is glucose-dependent.[14] Both saxagliptin and vildagliptin are cyanopyrrolidines that form a covalent, yet reversible, bond with the active site serine of the DPP-4 enzyme.[8][15]

The Role of the Adamantane Moiety

In vildagliptin and saxagliptin, the adamantane group serves as a bulky, hydrophobic anchor that occupies a large hydrophobic (S2) pocket of the DPP-4 enzyme. This interaction is crucial for the high potency and selectivity of these inhibitors.

CompoundTargetIC50 / KiDissociation t1/2 (37°C)Reference(s)
Saxagliptin Human DPP-41.3 nM (Ki)50 minutes[16][17]
5-hydroxy saxagliptin Human DPP-42.6 nM (Ki)23 minutes[16][17]
Vildagliptin Human DPP-4~20 nM (IC50)3.5 minutes[16]
Sitagliptin Human DPP-4~22 nM (IC50)< 2 minutes[16]

Table 3: Inhibitory potency and dissociation kinetics of various DPP-4 inhibitors.

Experimental Protocol: DPP-4 Inhibition Assay

A fluorometric assay is a common and sensitive method for measuring the inhibitory activity of compounds against DPP-4.

Principle: This assay uses a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC), which is not fluorescent. When cleaved by DPP-4 between the Proline and AMC moieties, the highly fluorescent AMC molecule is released. The rate of increase in fluorescence is directly proportional to the DPP-4 enzyme activity. An inhibitor will slow down this rate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl, pH 7.5).

    • Reconstitute recombinant human DPP-4 enzyme in the assay buffer.

    • Prepare a stock solution of the substrate, Gly-Pro-AMC, in a solvent like DMSO.

    • Prepare serial dilutions of the test compound (e.g., vildagliptin) and a known inhibitor (e.g., sitagliptin) as a positive control.

  • Assay Setup: In a black, flat-bottom 96-well plate (to minimize background fluorescence), add the following to each well:

    • Assay Buffer.

    • Test compound dilution (or buffer for the uninhibited control).

    • DPP-4 enzyme solution.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for slow-binding or covalent inhibitors.

  • Initiate Reaction: Add the Gly-Pro-AMC substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity every minute for 30-60 minutes, using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the reaction rate (V) from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

Other Therapeutic Arenas

The versatility of the adamantane scaffold has led to its exploration in numerous other therapeutic areas.

  • Oncology: Adamantane derivatives have been investigated as anticancer agents, with mechanisms including the inhibition of tyrosine kinases and DNA intercalation.[1]

  • Dermatology (Adapalene): Adapalene is a third-generation topical retinoid used to treat acne vulgaris.[16][18] It selectively targets retinoic acid receptors (RAR-β and RAR-γ).[19] The adamantane group in adapalene contributes to its lipophilicity, aiding in follicular penetration, and its chemical stability, allowing it to be used in combination with other agents like benzoyl peroxide.[18][20]

Adapalene's Mechanism: RAR Signaling

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Adapalene_ext Adapalene Adapalene_int Adapalene Adapalene_ext->Adapalene_int Passive Diffusion RAR_RXR RAR/RXR Heterodimer Adapalene_int->RAR_RXR Activates RARE Retinoic Acid Response Element (RARE) on DNA RAR_RXR->RARE Binds Transcription Gene Transcription Modulation RARE->Transcription Regulates Cell_Effects ↓ Inflammation ↑ Keratinocyte Differentiation ↓ Comedone Formation Transcription->Cell_Effects

Caption: Adapalene modulates gene expression by activating RAR/RXR heterodimers in the nucleus.

Synthesis of Key Adamantane Derivatives

The practical application of adamantane derivatives begins in the synthesis lab. The following protocols are illustrative of the chemical strategies employed.

Protocol: Synthesis of Amantadine Hydrochloride

This two-step procedure starts from the more readily available 1-bromoadamantane.[6][21]

Step 1: Synthesis of N-(1-Adamantyl)-formamide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-bromoadamantane, formamide, and a phase transfer catalyst such as tetrabutylammonium iodide (TBAI).[21][22] The use of formamide instead of acetonitrile (as in the Ritter reaction) provides a more direct route to the amine after hydrolysis.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(1-adamantyl)-formamide.

Step 2: Hydrolysis to Amantadine Hydrochloride

  • Reaction Setup: To the crude N-(1-adamantyl)-formamide, add an aqueous solution of hydrochloric acid (e.g., 20% HCl).[6]

  • Reaction: Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).[6]

  • Isolation: Cool the reaction mixture. The amantadine hydrochloride salt is often insoluble in the reaction medium and will precipitate. If necessary, concentrate the mixture to induce precipitation. Filter the white solid, wash with a cold solvent like acetone, and dry under vacuum to yield pure amantadine hydrochloride.[6]

Protocol: Synthesis of Memantine Hydrochloride

This efficient two-step synthesis starts from 1,3-dimethyladamantane.[23][24]

Step 1: Synthesis of N-formyl-1-amino-3,5-dimethyl-adamantane

  • Reaction Setup: In a reaction vessel, cool nitric acid and slowly add 1,3-dimethyladamantane at 20-25°C.[23] Stir for 1 hour.

  • Formylation: Slowly add formamide to the mixture.[23]

  • Reaction: Heat the mixture to 85°C for 2 hours.[23]

  • Work-up: Cool the reaction and quench by adding it to ice-cold water. Extract with dichloromethane. Wash the organic layer, dry over sodium sulfate, and evaporate the solvent to yield the formylated intermediate as an oil.[23]

Step 2: Hydrolysis to Memantine Hydrochloride

  • Reaction Setup: To the crude oil from the previous step, add a mixture of concentrated hydrochloric acid and water.[23]

  • Reaction: Heat the mixture to reflux for 1 hour to effect hydrolysis.[23]

  • Isolation and Purification: Concentrate the reaction mixture. Add a non-polar solvent like n-hexane and heat to reflux briefly. Cool the mixture to 5-10°C to precipitate the memantine hydrochloride. Filter the white solid, wash with cold n-hexane, and dry under vacuum.[23]

Conclusion and Future Outlook

The adamantane scaffold is a testament to the power of unique three-dimensional structures in medicinal chemistry. From its initial success as an antiviral agent to its current role in treating complex neurodegenerative and metabolic diseases, adamantane has proven to be a remarkably versatile and privileged structure. Its ability to confer metabolic stability, enhance membrane permeability, and provide a rigid framework for pharmacophore presentation ensures its continued relevance in drug discovery.

Future research will likely focus on several key areas:

  • Novel Functionalization: Developing new synthetic methods to functionalize the adamantane cage at non-bridgehead positions will open up new chemical space.

  • Multi-Target Ligands: Leveraging the adamantane core to design ligands that can simultaneously modulate multiple targets is a promising strategy for complex diseases.

  • Overcoming Resistance: Designing next-generation adamantane derivatives to combat resistance in antiviral and anticancer therapy remains a critical challenge.

For the drug development professional, the adamantane scaffold is not just a building block but a strategic tool. A thorough understanding of its properties and the causality behind its successful applications provides a rational basis for the design of the next generation of innovative therapeutics.

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Methodological & Application

Application Notes & Protocols for Preclinical In Vivo Evaluation of N-(2-hydroxypropyl)adamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Section 1: Introduction & Scientific Rationale

The adamantane scaffold is a cornerstone in modern medicinal chemistry, prized for its unique structural and physicochemical properties. As a rigid, three-dimensional, and highly lipophilic cage structure, its incorporation into small molecules can significantly influence their absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3] The adamantyl group can enhance a compound's metabolic stability, improve its ability to cross biological membranes, and serve as a rigid anchor to orient functional groups for optimal interaction with biological targets.[2][3]

Adamantane derivatives have given rise to several clinically successful drugs for a range of diseases, including viral infections, type 2 diabetes, and neurodegenerative disorders.[2][4] Specifically, adamantane carboxamides have emerged as a versatile chemical class with a broad spectrum of biological activities. Research has identified various derivatives as potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a key target for treating metabolic syndrome and type 2 diabetes.[5][6][7] Other analogues have demonstrated potential as antiviral, antimicrobial, and antiallergic agents.[8][9][10]

N-(2-hydroxypropyl)adamantane-1-carboxamide is a novel derivative that combines the rigid adamantane core with a flexible, hydrophilic hydroxypropyl amide side chain. This unique combination warrants a thorough investigation of its biological properties. The objective of this document is to provide a comprehensive, step-by-step framework for the initial preclinical in vivo characterization of this compound. The following protocols are designed to establish a foundational understanding of its safety, tolerability, pharmacokinetics (PK), and potential therapeutic efficacy, guiding researchers from initial compound validation to proof-of-concept efficacy studies.

Section 2: Compound Synthesis and Characterization

The integrity of any in vivo study hinges on the quality and purity of the test article. A reliable synthetic route and rigorous analytical characterization are mandatory.

Representative Synthesis Protocol

A common method for synthesizing adamantane carboxamides involves the reaction of an activated adamantane carboxylic acid with a corresponding amine.[5]

Scheme 1: Synthesis of this compound

  • Activation: To a solution of adamantane-1-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and an activator such as 4-(Dimethylamino)pyridine (DMAP, 0.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Coupling: Add 1-amino-2-propanol (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at ambient temperature under a nitrogen atmosphere overnight.

  • Work-up and Purification: Partition the mixture between DCM and brine. The organic layer should be washed, dried over magnesium sulfate, and concentrated in vacuo. The crude product can then be purified using flash column chromatography to yield the target compound.

Required Physicochemical Characterization

Before initiating in vivo studies, the synthesized compound must be thoroughly characterized to confirm its identity and purity.

ParameterMethodRecommended SpecificationRationale
Identity ¹H NMR, ¹³C NMRStructure consistent with this compound.Confirms the chemical structure of the synthesized molecule.
Mass Verification High-Resolution Mass Spectrometry (HRMS)Observed mass within 5 ppm of the calculated mass.Confirms the elemental composition and molecular weight.
Purity HPLC-UV/CAD≥98%Ensures that observed biological effects are due to the target compound and not impurities.
Solubility Kinetic/Thermodynamic Solubility AssaysQuantified in relevant preclinical vehicles (e.g., saline, 5% DMSO/40% PEG400).Critical for developing an appropriate formulation for in vivo administration.

Section 3: Preclinical In Vivo Study Design - A Phased Approach

A logical, phased approach is essential to systematically evaluate a new chemical entity. This minimizes the use of animals and resources while maximizing data quality. The workflow progresses from broad safety and exposure assessments to specific efficacy testing.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Formal Safety & Dosing cluster_2 Phase 3: Efficacy Evaluation synthesis Compound Synthesis & Characterization formulation Formulation Development mtd Maximum Tolerated Dose (MTD) & Preliminary PK dose_range Dose-Range Finding (Refined from MTD) mtd->dose_range pkpd Pharmacokinetic/ Pharmacodynamic (PK/PD) Study efficacy Proof-of-Concept Efficacy Study pkpd->efficacy model Disease Model Selection (e.g., Metabolic, Viral)

Caption: Phased workflow for preclinical in vivo evaluation.

Section 4: Detailed Protocols

The following protocols provide detailed, step-by-step methodologies for the initial phases of in vivo testing.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 4.1: Maximum Tolerated Dose (MTD) and Preliminary Pharmacokinetic (PK) Study in Mice

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity and to obtain an initial assessment of its plasma exposure profile.

Materials:

  • Test Article: this compound (purity ≥98%)

  • Vehicle: e.g., 5% DMSO, 40% PEG400, 55% Saline

  • Animals: Male C57BL/6 mice, 8-10 weeks old

  • Dosing equipment: Oral gavage needles, syringes

  • Blood collection supplies: EDTA-coated microcentrifuge tubes, capillaries

  • Analytical equipment: LC-MS/MS for bioanalysis

Methodology:

  • Animal Acclimation: Acclimate mice to the facility for at least 7 days prior to the study. House animals with free access to food and water.

  • Formulation Preparation: Prepare a stock solution of the test article in the vehicle. Prepare serial dilutions to achieve the desired dosing concentrations. Ensure the formulation is homogenous.

  • Dose Group Assignment: Assign mice to dose groups (n=3-5 per group). Include a vehicle-only control group.

    • Dose Escalation Scheme: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg). The dose progression should be based on any available in vitro cytotoxicity data or data from similar compounds.

  • Administration: Administer a single dose of the compound or vehicle via oral gavage (p.o.). A typical dosing volume is 10 mL/kg.

  • Clinical Observations:

    • Monitor animals continuously for the first 4 hours post-dose, then at 24, 48, and 72 hours, and daily thereafter for 14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.

    • Record body weight just before dosing and daily for the duration of the study. A body weight loss of >20% is often considered a humane endpoint.

  • Pharmacokinetic Blood Sampling (Satellite Group):

    • For an initial PK screen, a sparse sampling design can be used. Use a separate cohort of animals (n=3 per time point).

    • Collect blood samples (~50 µL) via submandibular or saphenous vein puncture at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Place blood into EDTA-coated tubes, mix gently, and centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • MTD: The MTD is defined as the highest dose that does not produce mortality or irreversible, severe morbidity.

    • PK Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

Protocol 4.2: Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

Rationale: Based on the known activity of adamantane carboxamides as 11β-HSD1 inhibitors, a relevant efficacy model is one of metabolic disease.[5][6] The DIO mouse model mimics many features of human metabolic syndrome.

Objective: To evaluate the therapeutic efficacy of this compound on body weight, glucose control, and other metabolic parameters in obese mice.

Materials:

  • Animals: Male C57BL/6 mice, 4-5 weeks old at the start of the diet.

  • Diets: High-fat diet (HFD, e.g., 60% kcal from fat) and standard chow.

  • Test Article and Vehicle: As described in Protocol 4.1.

  • Equipment: Glucometer, animal scale, oral gavage needles.

Methodology:

  • Model Induction: Feed mice an HFD for 10-12 weeks to induce obesity, hyperglycemia, and insulin resistance. A control group should be maintained on standard chow.

  • Group Assignment: After the induction period, randomize the obese mice into treatment groups (n=8-10 per group) based on body weight and fasting blood glucose levels.

    • Group 1: DIO mice + Vehicle

    • Group 2: DIO mice + Test Article (Low Dose, e.g., 10 mg/kg)

    • Group 3: DIO mice + Test Article (High Dose, e.g., 30 mg/kg)

    • Group 4 (Optional): DIO mice + Positive Control (known 11β-HSD1 inhibitor)

    • Group 5: Lean mice (on chow) + Vehicle

  • Treatment: Administer the test article, vehicle, or positive control once daily via oral gavage for 28 days.

  • Endpoint Monitoring:

    • Body Weight and Food Intake: Measure daily or three times per week.

    • Fasting Blood Glucose: Measure weekly after a 6-hour fast.

    • Oral Glucose Tolerance Test (OGTT): Perform at the end of the study (e.g., Day 26). After an overnight fast, administer a glucose bolus (2 g/kg, p.o.) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

  • Terminal Procedures:

    • At the end of the study, collect terminal blood samples for analysis of plasma insulin, lipids, and drug concentration.

    • Harvest tissues such as liver and adipose tissue for further analysis (e.g., gene expression, histology).

  • Data Analysis:

    • Compare body weight change, fasting glucose levels, and the area under the curve for the OGTT between treatment groups using appropriate statistical tests (e.g., ANOVA).

Section 5: Data Presentation & Interpretation

Clear presentation of quantitative data is essential for interpretation.

Table 1: Representative Pharmacokinetic Data (Hypothetical)

Dose (mg/kg, p.o.)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)
10450 ± 851.02100 ± 350
301380 ± 2101.07500 ± 980

Interpretation: The hypothetical data suggests dose-proportional exposure. The Tmax of 1 hour indicates rapid oral absorption. This data is crucial for selecting doses for efficacy studies that are expected to provide sustained target engagement.

Table 2: Efficacy Study Endpoints (Hypothetical)

Treatment GroupBody Weight Change (g)Fasting Glucose (mg/dL)OGTT AUC (mg/dL·min)
DIO + Vehicle+3.5 ± 0.8185 ± 1535000 ± 4100
DIO + 10 mg/kg+1.2 ± 0.6160 ± 1228000 ± 3500
DIO + 30 mg/kg-0.5 ± 0.5 135 ± 1021000 ± 2900**
Lean + Vehicle+0.8 ± 0.4110 ± 815000 ± 2200
p < 0.05, *p < 0.01 vs. DIO + Vehicle

Interpretation: The hypothetical efficacy data shows a dose-dependent improvement in all key metabolic parameters, suggesting the compound has therapeutic potential in this disease model. The 30 mg/kg dose not only prevented further weight gain but induced slight weight loss and significantly improved glucose tolerance.

Section 6: Visualizing the Mechanism of Action

If this compound acts as an 11β-HSD1 inhibitor, its mechanism involves reducing the local concentration of active glucocorticoids.

G cluster_0 Cell (e.g., Hepatocyte, Adipocyte) cortisone Cortisone (Inactive) hsd1 11β-HSD1 Enzyme cortisone->hsd1 cortisol Cortisol (Active) gr Glucocorticoid Receptor (GR) cortisol->gr hsd1->cortisol Reduction gene_exp Target Gene Expression (e.g., Gluconeogenesis) gr->gene_exp compound N-(2-hydroxypropyl) adamantane-1-carboxamide compound->hsd1 Inhibits

Caption: Potential mechanism: Inhibition of 11β-HSD1.

Section 7: References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Vicker, N., et al. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 426-430. [Link]

  • Sagan, J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2007. [Link]

  • Rehman, A. U., et al. (2020). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 25(17), 3984. [Link]

  • Oh, H., et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. MedChemComm, 6(8), 1475-1481. [Link]

  • Al-Salahi, R., et al. (2020). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 25(18), 4287. [Link]

  • Chen, Y.-L., et al. (2026). Design, Synthesis, and Bioevaluation of Adamantane-1-Carboxamide N-Acylthioureas for Airway Antiallergic Therapy. ChemBioChem. [Link]

  • Wang, L., et al. (2010). Pharmacokinetic and Biodistribution Studies of N-(2-hydroxypropyl)methacrylamide Copolymer-Dexamethasone Conjugates in Adjuvant-Induced Arthritis Rat Model. Molecular Pharmaceutics, 7(4), 1049–1057. [Link]

  • Rovnyagina, N., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Catalysts, 15(11), 1402. [Link]

  • Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77. [Link]

  • Spilovska, K., et al. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Medicinal Chemistry, 68(20), 15489–15512. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]

Sources

Application Notes and Protocols for the Quantification of N-(2-hydroxypropyl)adamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-hydroxypropyl)adamantane-1-carboxamide is a synthetic molecule incorporating a bulky, lipophilic adamantane cage and a polar side chain containing both an amide and a secondary hydroxyl group. This unique combination of functional groups presents a distinct analytical challenge. The adamantane moiety imparts high thermal stability to its core structure, while the polar side chain suggests aqueous solubility and potential thermal lability, particularly of the carboxamide and hydroxyl groups.

Accurate and precise quantification of this compound is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism research, and quality control of drug formulations. This document provides a comprehensive guide to the analytical methodologies for the robust quantification of this compound in various matrices, with a primary focus on biological fluids such as plasma.

This guide is structured to provide not just a set of protocols, but also the scientific rationale behind the selection of each technique and experimental parameter. By understanding the "why" behind the "how," researchers can better adapt and troubleshoot these methods for their specific applications.

Physicochemical Properties and Analytical Considerations

While specific experimental data for this compound is not extensively available in the public domain, we can infer its key physicochemical properties based on its constituent functional groups:

  • Polarity: The presence of the hydroxyl and amide groups makes the molecule polar. This suggests good solubility in polar solvents and dictates the choice of chromatographic and extraction techniques.

  • Thermal Lability: Carboxamides and secondary alcohols can be susceptible to degradation at elevated temperatures. This is a critical consideration for analytical techniques that involve high temperatures, such as gas chromatography (GC).

  • Ionization: The amide group can be protonated under acidic conditions, making the molecule suitable for analysis by electrospray ionization (ESI) mass spectrometry in positive ion mode.

Based on these considerations, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the recommended analytical technique for the quantification of this compound. This method offers high sensitivity, selectivity, and is well-suited for the analysis of polar and thermally labile compounds.[1]

Recommended Analytical Workflow

The recommended workflow for the quantification of this compound in a biological matrix, such as human plasma, is outlined below.

Analytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing & Quantification SampleCollection Plasma Sample Collection InternalStandard Internal Standard Spiking SampleCollection->InternalStandard SPE Solid Phase Extraction (SPE) InternalStandard->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC Liquid Chromatography Separation Evaporation->LC MS Tandem Mass Spectrometry Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 1: General workflow for the quantification of this compound.

PART 1: Sample Preparation Protocol

The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the sample for analysis. Given the polar nature of the target compound, a Solid Phase Extraction (SPE) method is recommended.

Rationale for SPE Selection

SPE offers several advantages over other techniques like liquid-liquid extraction (LLE) for this analyte:

  • High Selectivity: By choosing the appropriate sorbent, we can achieve a high degree of purification.

  • High Recovery: Modern SPE sorbents can provide excellent recovery for a wide range of analytes.

  • Automation: SPE can be easily automated for high-throughput analysis.

For a polar compound with both hydrogen bond donor (hydroxyl, amide N-H) and acceptor (carbonyl, hydroxyl oxygen) capabilities, a mixed-mode or a polar-enhanced reversed-phase sorbent would be ideal.

Detailed SPE Protocol for Human Plasma

Materials:

  • Mixed-Mode Strong Cation Exchange SPE cartridges (e.g., Oasis MCX) or a Hydrophilic-Lipophilic Balanced (HLB) sorbent.

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d4) is highly recommended. If unavailable, a structurally similar compound with similar physicochemical properties can be used.

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • Vortex mix the plasma sample.

    • To 200 µL of plasma, add 20 µL of the internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step helps to precipitate proteins and protonate the analyte for better retention on a cation exchange sorbent.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in deionized water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the analyte, disrupting its interaction with the cation exchange sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

PART 2: LC-MS/MS Method Protocol
Rationale for Chromatographic Conditions

Due to the polar nature of this compound, traditional reversed-phase chromatography on a C18 column may result in poor retention. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable approach. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the retention of polar analytes.

Detailed LC-MS/MS Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A HILIC column with an amide or diol stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in deionized water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 5 95
    2.5 0.4 40 60
    2.6 0.4 5 95

    | 4.0 | 0.4 | 5 | 95 |

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions:

The exact mass of this compound is 251.1885 g/mol . The protonated molecule [M+H]+ would have an m/z of 252.1958. Based on the structure, the following fragmentation patterns are plausible:

  • Precursor Ion: m/z 252.2

  • Product Ions (for quantification and confirmation):

    • Loss of the hydroxypropyl group: This would result in the adamantane-1-carboxamide fragment.

    • Cleavage of the amide bond: This would yield the adamantyl cation.[2]

    • Loss of water from the hydroxypropyl side chain.

A proposed set of MRM transitions is provided in the table below. These would need to be optimized experimentally by infusing a standard solution of the analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound252.2135.1 (Adamantyl cation)503025
This compound252.2178.1 (Loss of C3H7NO)503015
Internal Standard (d4)256.2135.1503025
PART 3: Method Validation

To ensure the trustworthiness of the analytical method, a full validation should be performed according to the guidelines of the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[3][4]

Key Validation Parameters
Validation ParameterAcceptance Criteria
Specificity/Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples.
Linearity and Range Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Signal-to-noise ratio ≥ 10.
Recovery Consistent and reproducible extraction recovery of the analyte and IS.
Matrix Effect Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte and IS.
Stability Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative).
Experimental Design for Validation

A summary of the experimental design for the validation is provided in the diagram below.

Method Validation Validation Method Validation (ICH Q2/FDA) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Figure 2: Key parameters for analytical method validation.

PART 4: Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard in the acquired MRM data.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantification of this compound in biological matrices. The recommended LC-MS/MS method, coupled with a robust SPE sample preparation protocol, offers the sensitivity, selectivity, and reliability required for demanding research and drug development applications. Adherence to the outlined validation procedures will ensure the integrity and trustworthiness of the generated data. While the provided parameters serve as a strong starting point, it is imperative for researchers to perform their own method optimization and validation to ensure the method is fit for their specific purpose.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. (2015). Journal of The American Society for Mass Spectrometry. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2012). International Journal of Analytical Chemistry. [Link]

  • Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. (2016). Molecules. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). Molecules. [Link]

  • N-(2-cyanopropyl)adamantane-1-carboxamide. PubChem. [Link]

  • Mass spectrometry of diamantane and some adamantane derivatives. ResearchGate. [Link]

Sources

Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of N-(2-hydroxypropyl)adamantane-1-carboxamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective detection of N-(2-hydroxypropyl)adamantane-1-carboxamide. Adamantane derivatives are a significant class of compounds in medicinal chemistry, known for their therapeutic potential in a range of diseases.[1][2] The inherent lipophilicity and structural rigidity of the adamantane cage present unique challenges for bioanalysis.[3] This protocol offers a comprehensive workflow, from sample preparation to data acquisition, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind key experimental choices, ensuring both technical accuracy and practical, field-proven insights for reliable quantification in complex biological matrices such as plasma.

Introduction

This compound belongs to a class of adamantane derivatives that are of increasing interest in pharmaceutical development. The adamantane moiety is often incorporated into drug candidates to improve their pharmacokinetic properties.[2] Accurate and precise quantification of such compounds in biological fluids is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies. LC-MS/MS stands as the gold standard for such bioanalytical assays due to its high sensitivity, selectivity, and wide dynamic range.[4][5]

This protocol addresses the specific challenges associated with the analysis of this compound, a moderately polar and non-volatile small molecule. We will detail a streamlined sample preparation procedure, optimized chromatographic separation, and highly selective mass spectrometric detection parameters.

Chemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₄H₂₃NO₂Predicted
Molecular Weight 237.34 g/mol Predicted
Structure Chemical structure of this compoundN/A
Predicted LogP ~2.5Predicted
Hydrogen Bond Donors 2Predicted
Hydrogen Bond Acceptors 2Predicted

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, minimizing sample handling and potential sources of error.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample ppt Protein Precipitation start->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Caption: High-level overview of the analytical workflow.

Detailed Protocols

Part 1: Sample Preparation - Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples like plasma, which can interfere with the analysis and damage the LC column.[4] For small, non-polar to moderately polar molecules like this compound, this technique offers excellent recovery and simplicity.[8] Acetonitrile is chosen as the precipitation solvent due to its efficiency in protein removal and its compatibility with reversed-phase chromatography.[4]

Step-by-Step Protocol:

  • Sample Thawing: Thaw frozen plasma samples to room temperature. Vortex briefly to ensure homogeneity.

  • Internal Standard Addition: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample. Spike with 10 µL of internal standard (IS) working solution (e.g., a deuterated analog of the analyte at a suitable concentration). The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability in sample processing.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of solvent to sample is crucial for efficient protein precipitation.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins, leaving a clear supernatant containing the analyte and internal standard.

  • Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL tube, being cautious not to disturb the protein pellet.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte and removes the organic solvent, which might be too strong for the initial LC mobile phase conditions.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution. The sample is now ready for injection into the LC-MS/MS system.[8]

Part 2: LC-MS/MS Analysis

Rationale: The chromatographic and mass spectrometric parameters are optimized to achieve high sensitivity, selectivity, and a short run time. A C18 column is selected for its versatility and proven performance in separating a wide range of small molecules.[9][10] The mobile phase consists of water and acetonitrile with formic acid as an additive to promote protonation of the analyte in the electrospray ionization source, leading to enhanced signal intensity.[11] A gradient elution is employed to ensure good peak shape and efficient separation from potential interferences.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterSetting
Column C18, 2.1 x 50 mm, 2.7 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

MS/MS Parameters:

The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM) for quantification.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

The selection of precursor and product ions is critical for the selectivity of the assay. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) of the precursor ion. The most abundant and stable product ions should be chosen for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound238.2To be determined experimentallyTo be determined experimentallyTo be optimized
Internal Standard (IS)Dependent on ISTo be determinedTo be determinedTo be optimized

Note: The optimal collision energies and specific product ions need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan. Based on the structure, likely fragmentation would involve the loss of the hydroxypropyl group or cleavage of the amide bond.

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using known concentrations of the analyte spiked into a blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used to fit the data.

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the data. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at multiple concentration levels (LOD, LQC, MQC, HQC).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, and long-term).[4]

Conclusion

This application note provides a comprehensive and robust LC-MS/MS protocol for the quantification of this compound in biological matrices. The detailed methodology, from sample preparation to data analysis, is designed to be readily implemented in a research or drug development setting. The rationale behind each step is explained to empower the user to troubleshoot and adapt the method as needed. By following this protocol, researchers can achieve reliable and high-quality data for their pharmacokinetic and other bioanalytical studies.

References

  • MDPI. (n.d.). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-cyanopropyl)adamantane-1-carboxamide. Retrieved from [Link]

  • Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • Gao, H., et al. (2014). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3536-3539.
  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Chintakunta, V. K., et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2913-2917.
  • Al-Abdullah, N. H., et al. (2018). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)
  • Li, W., et al. (2022). Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma. Molecules, 27(21), 7619.
  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Saraf, A., et al. (2024). A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid. Scientific Reports, 14(1), 1-10.
  • ResearchGate. (n.d.). Mass spectrometry of diamantane and some adamantane derivatives. Retrieved from [Link]

  • Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]

  • protocols.io. (2024). LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. Retrieved from [Link]

  • van der Burg, F., & van der Heijden, R. (2021). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 56(1), e4678.
  • ResearchGate. (n.d.). Optimization of Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry Detection of Glutamine-FMOC Ad-Hoc Derivative by Central Composite Design. Retrieved from [Link]

  • Scott, J. D., et al. (2011). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry, 54(17), 6037-6048.
  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved from [Link]

  • Otsuki, K., et al. (2023). LC-MS identification, isolation, and structural elucidation of anti-HIV macrocyclic daphnane orthoesters from Edgeworthia chrysantha.
  • Frontiers. (n.d.). Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N-(1-methoxypropan-2-yl)adamantane-1-carboxamide. Retrieved from [Link]

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Application Notes and Protocols for N-(2-hydroxypropyl)adamantane-1-carboxamide in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of N-(2-hydroxypropyl)adamantane-1-carboxamide as a versatile platform for targeted drug delivery systems. The protocols and discussions herein are grounded in established scientific principles and supported by peer-reviewed literature to ensure accuracy and reproducibility.

I. Introduction: The Strategic Role of Adamantane in Modern Drug Delivery

The adamantane moiety, a rigid, lipophilic, and polycyclic hydrocarbon, has emerged as a powerful building block in medicinal chemistry and drug delivery. Its unique physicochemical properties, including high symmetry, chemical stability, and predictable lipophilicity, make it an ideal scaffold for enhancing the therapeutic index of various drug molecules.[1][2][3][4][5] The incorporation of the adamantane cage can improve a drug's pharmacokinetic profile by increasing its bioavailability and modulating its interaction with biological membranes.[6]

This compound, the subject of this guide, is an amphiphilic derivative of adamantane. The adamantane core provides a lipophilic anchor, while the 2-hydroxypropyl amide group introduces hydrophilicity and a site for further functionalization. This amphiphilicity is the cornerstone of its utility in drug delivery, enabling self-assembly into nanostructures or conjugation to polymeric carriers.

The primary strategies for employing this compound in targeted drug delivery, which will be detailed in this guide, are:

  • Self-Assembly into Nanoparticles: The amphiphilic nature of the molecule can drive its self-assembly in aqueous media to form nanoparticles, which can encapsulate hydrophobic drugs.[7][8]

  • Host-Guest Chemistry with Cyclodextrins: The adamantane group forms strong inclusion complexes with cyclodextrins, providing a versatile platform for creating supramolecular drug delivery systems with controlled release properties.[1][2][9][10][11]

  • Conjugation to Polymeric Carriers: The hydroxyl group offers a reactive handle for conjugation to polymers, such as N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, to create long-circulating nanomedicines that can accumulate in tumor tissues via the enhanced permeability and retention (EPR) effect.[12][13][14]

  • Targeted Delivery: The adamantane scaffold has been shown to have an affinity for certain receptors, such as the sigma-2 receptor, which is overexpressed in various cancer cells, offering a pathway for active targeting.[15][16][17][18][19]

This guide will provide detailed, step-by-step protocols for the synthesis and characterization of this compound, followed by its application in the formulation of drug delivery systems and their in vitro and in vivo evaluation.

II. Synthesis and Characterization of this compound

A. Synthesis Protocol

This protocol describes the synthesis of this compound via the reaction of adamantane-1-carbonyl chloride with 2-amino-1-propanol. This is a standard nucleophilic acyl substitution reaction.[20][21][22]

Materials:

  • Adamantane-1-carbonyl chloride

  • 2-Amino-1-propanol

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-1-propanol (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Acyl Chloride: Dissolve adamantane-1-carbonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 30 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a white solid.

Diagram of Synthesis Workflow:

Synthesis cluster_reactants Reactants cluster_process Process Adamantane-1-carbonyl_chloride Adamantane-1-carbonyl chloride Reaction Reaction in DCM (0°C to RT) Adamantane-1-carbonyl_chloride->Reaction 2-Amino-1-propanol 2-Amino-1-propanol 2-Amino-1-propanol->Reaction Base Triethylamine Base->Reaction Workup Aqueous Work-up Reaction->Workup Quench Purification Silica Gel Chromatography Workup->Purification Crude Product Product N-(2-hydroxypropyl)adamantane- 1-carboxamide Purification->Product Pure Product

Caption: Synthesis of this compound.

B. Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantane cage protons, the methylene and methine protons of the hydroxypropyl group, and the amide and hydroxyl protons.[5][23]

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the amide, the carbons of the adamantane cage, and the carbons of the hydroxypropyl side chain.[24]

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsChemical Shift (ppm)Multiplicity
Adamantane CH~2.05br s
Adamantane CH₂~1.90, ~1.70m
Amide NH~6.0-7.0br s
CH(OH)~3.8-4.0m
CH₂NH~3.2-3.4m
CH₃~1.1-1.2d
OHVariablebr s

2. Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product. The expected [M+H]⁺ ion would be at m/z corresponding to the molecular formula C₁₄H₂₃NO₂.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum should show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the O-H stretch of the hydroxyl group.

III. Application in Targeted Drug Delivery: Protocols

A. Formulation of Drug-Loaded Nanoparticles via Self-Assembly

The amphiphilic nature of this compound allows for its self-assembly into nanoparticles in an aqueous environment, which can be utilized to encapsulate hydrophobic drugs.[7][8][25][26]

Protocol for Doxorubicin-Loaded Nanoparticle Formulation:

Materials:

  • This compound

  • Doxorubicin hydrochloride

  • Triethylamine

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 3.5 kDa)

Equipment:

  • Vortex mixer

  • Bath sonicator

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Procedure:

  • Preparation of Doxorubicin Base: Dissolve doxorubicin hydrochloride in DMSO and add triethylamine (2 equivalents) to neutralize the hydrochloride salt, forming the free base.

  • Drug Encapsulation: Dissolve this compound and doxorubicin base in a small amount of DMSO.

  • Nanoparticle Formation: Add the DMSO solution dropwise to vigorously stirring PBS (pH 7.4). The solution will become turbid, indicating nanoparticle formation.

  • Purification: Dialyze the nanoparticle suspension against PBS for 24 hours to remove free drug and DMSO.

  • Characterization:

    • Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge of the nanoparticles using DLS.

    • Morphology: Visualize the shape and size of the nanoparticles using TEM.

    • Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated doxorubicin using UV-Vis spectrophotometry or HPLC after lysing the nanoparticles with a suitable solvent.

Diagram of Nanoparticle Formulation Workflow:

Nanoparticle_Formulation cluster_components Components cluster_process Process Amphiphile N-(2-hydroxypropyl)adamantane- 1-carboxamide Dissolution Dissolve in Organic Solvent (DMSO) Amphiphile->Dissolution Drug Hydrophobic Drug (e.g., Doxorubicin) Drug->Dissolution Self_Assembly Dropwise addition to Aqueous Phase (PBS) Dissolution->Self_Assembly Solution Purification Dialysis Self_Assembly->Purification Crude Nanoparticles Nanoparticles Drug-Loaded Nanoparticles Purification->Nanoparticles Purified Nanoparticles InVivo_Biodistribution Tumor_Model Establish Xenograft Tumor Model in Mice Administration Intravenous Administration of Fluorescently Labeled Nanoparticles Tumor_Model->Administration InVivo_Imaging Whole-Body Fluorescence Imaging at Different Time Points Administration->InVivo_Imaging ExVivo_Analysis Ex Vivo Organ Imaging and Quantification InVivo_Imaging->ExVivo_Analysis Data_Analysis Biodistribution Profile and Tumor Targeting Efficiency ExVivo_Analysis->Data_Analysis

Caption: Workflow for in vivo biodistribution study.

IV. Conclusion and Future Directions

This compound is a promising and versatile molecule for the development of advanced drug delivery systems. Its straightforward synthesis, amphiphilic character, and the unique properties of the adamantane moiety provide a robust platform for creating nanoparticles, supramolecular assemblies, and polymer conjugates for targeted therapy. The protocols outlined in this guide offer a solid foundation for researchers to explore the full potential of this compound in preclinical drug development. Future research should focus on optimizing nanoparticle formulations for specific drugs, exploring different targeting ligands that can be conjugated to the hydroxyl group, and conducting comprehensive in vivo efficacy and toxicity studies to translate these promising systems into clinical applications.

V. References

  • Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Liu, Y., et al. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Molecules, 26(8), 2345. [Link]

  • Jégo, G., et al. (2015). Cyclodextrin-adamantane conjugates, self-inclusion and aggregation versus supramolecular polymer formation. Organic & Biomolecular Chemistry, 13(28), 7734-7742. [Link]

  • Cromwell, W. C., et al. (1989). Cyclodextrin-Adamantanecarboxylate Inclusion Complexes: Studies of the Variation in Cavity Size. The Journal of Physical Chemistry, 93(12), 4760-4765. [Link]

  • Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1057–1066. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Adamantane: a new frontier in drug design. Expert Opinion on Drug Discovery, 5(10), 995-1017.

  • Bukia, T., et al. (2015). Preparation of 2-(1-adamantyl)-1H-benzimidazole and novel derivatives thereof. Chemistry of Heterocyclic Compounds, 51, 139-144.

  • O'Neill, M. J., et al. (2016). In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles. Journal of Controlled Release, 225, 147-154.

  • Etrych, T., et al. (2011). HPMA Copolymer-Drug Conjugates with Controlled Tumor-Specific Drug Release. Journal of Controlled Release, 154(3), 241-248.

  • Al-Ghanim, K. A., et al. (2021). Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Bioorganic Chemistry, 115, 105218.

  • van Meerloo, J., et al. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current Protocols in Toxicology, 49(1), 2.16.1-2.16.14.

  • Di Martino, A., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 26(24), 7623.

  • An, F., et al. (2023). Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice. ACS Nano, 17(21), 20955-20968.

  • Qiu, F., et al. (2018). Amphiphilic peptides as novel nanomaterials: design, self-assembly and application. International Journal of Nanomedicine, 13, 5505–5523.

  • Georgiadis, M. O., et al. (2018). Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. Molecules, 23(4), 887.

  • Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. (2013). US Patent 8,344,182 B2.

  • Making Amides from Acyl Chlorides. (2023). Chemistry LibreTexts.

  • Al-Omary, F. A. M., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(23), 8345.

  • Amide Synthesis. (n.d.). Fisher Scientific.

  • Al-Ghanim, K. A., et al. (2021). Adamantane-Derived Scaffolds Targeting the Sigma-2 Receptor; An In Vitro and In Silico Study. ResearchGate.

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). National Institutes of Health.

  • Drug conjugation with HPMA copolymer. (n.d.). ResearchGate.

  • Li, J., et al. (2016). Self-assembly of amphiphilic tripeptides into nanoparticles for drug delivery. RSC Advances, 6(62), 57077-57084.

  • Vlasova, I. I., et al. (2023). Variations in Biodistribution and Acute Response of Differently Shaped Titania Nanoparticles in Healthy Rodents. International Journal of Molecular Sciences, 24(7), 6185.

  • MTT assay protocol. (n.d.). Abcam.

  • Preparation of amides. (n.d.). Chemguide.

  • Comprehensive characterizations of nanoparticle biodistribution following systemic injection in mice. (2017). ResearchGate.

  • Kostka, L., et al. (2019). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. Polymers, 11(7), 1114.

  • A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. (2015). ResearchGate.

  • Qiu, F., et al. (2018). Amphiphilic peptides as novel nanomaterials: design, self-assembly and application. International Journal of Nanomedicine, 13, 5505–5523.

  • Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. (2023). ACS Publications.

  • Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (2022). MDPI.

  • DESIGN OF SMART HPMA COPOLYMER-BASED NANOMEDICINES. (2016). National Institutes of Health.

  • Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. (2021). Frontiers.

  • Synthesis of amides from acid chlorides. (2019). YouTube.

  • Synthesis of Hybrid Nanomaterials Through Amphiphilic Self-Assembly. (2016).

  • Application Notes and Protocols for Assessing Nanoparticle Effects on Cells using the MTT Assay. (2025). Benchchem.

  • Solid-state chemical-shift referencing with adamantane. (2013). PubMed.

  • Biodistribution studies of nanoparticles using fluorescence imaging: a qualitative or quantitative method?. (2012). PubMed.

  • Efficient CO2 capture by non-aqueous 2-amino-2-methyl-1-propanol (AMP) and low temperature solvent regeneration. (2014). RSC Publishing.

  • Kopeček, J., & Kopečková, P. (2010). HPMA copolymers: origins, early developments, present, and future. Advanced Drug Delivery Reviews, 62(2), 122-149.

  • Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment. (2021). National Institutes of Health.

  • Self assembly of amphiphilic C60 fullerene derivatives into nanoscale supramolecular structures. (2007). National Institutes of Health.

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Application Notes and Protocols for the Formulation of N-(2-hydroxypropyl)adamantane-1-carboxamide for Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Preclinical Formulation of a Novel Adamantane Derivative

The progression of a novel chemical entity from discovery to a viable therapeutic candidate is a multifaceted process, with early-stage animal studies forming a critical juncture for evaluating safety and efficacy. The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, is a valuable pharmacophore in medicinal chemistry, known to enhance the metabolic stability and target-binding affinity of drug candidates.[1] However, this inherent lipophilicity often results in poor aqueous solubility, presenting a significant hurdle for achieving adequate systemic exposure in preclinical models. This application note provides a comprehensive guide for the formulation of N-(2-hydroxypropyl)adamantane-1-carboxamide, a representative poorly soluble adamantane derivative, for oral and parenteral administration in animal studies.

This document is structured to guide the researcher through a logical, science-driven formulation development process, from initial physicochemical characterization to the preparation and quality control of various dosing vehicles. The protocols herein are designed to be robust and adaptable, providing a foundational framework for the successful preclinical evaluation of this and other challenging compounds.

Part 1: Pre-formulation Assessment of this compound

A thorough understanding of the physicochemical properties of a new chemical entity is the cornerstone of rational formulation design.[2] For this compound, direct experimental data may be limited in the early discovery phase. Therefore, in silico prediction tools, coupled with preliminary laboratory assessments, are invaluable for guiding the formulation strategy.

Physicochemical Profile

The chemical structure of this compound is presented below:

Structure:

Computational tools provide initial estimates of key physicochemical parameters that dictate the formulation approach.

PropertyPredicted ValueImplication for Formulation
Molecular Weight ~237.34 g/mol Moderate molecular weight, unlikely to be a primary barrier to absorption.
LogP (Octanol-Water Partition Coefficient) ~2.5 - 3.5Indicates significant lipophilicity and likely poor aqueous solubility.
Aqueous Solubility Predicted to be low (<0.1 mg/mL)Confirms the need for solubility enhancement techniques for aqueous-based formulations.

Note: These values are estimations from computational models and should be confirmed experimentally.

The predicted high LogP and low aqueous solubility are characteristic of many adamantane derivatives and immediately signal that simple aqueous solutions will be inadequate for achieving the necessary dose concentrations for in vivo studies.

Part 2: Formulation Strategies and Decision Workflow

The selection of an appropriate formulation strategy is contingent on the intended route of administration, the required dose, and the physicochemical properties of the compound.[2][3] The following workflow provides a decision-making framework for formulating this compound.

G cluster_0 Pre-formulation Assessment cluster_1 Route of Administration cluster_2 Oral Formulation Strategies cluster_3 Parenteral Formulation Strategies cluster_4 Characterization & Stability start Physicochemical Characterization (LogP, Solubility, Stability) route Oral or Parenteral? start->route oral_choice Dose Requirement & Feasibility route->oral_choice Oral parenteral_choice Sterility & Irritation Potential route->parenteral_choice Parenteral solution Co-solvent Solution oral_choice->solution Low Dose suspension Aqueous Suspension oral_choice->suspension High Dose cyclodextrin Cyclodextrin Complex oral_choice->cyclodextrin Improved Solubility Needed qc QC Testing: - Appearance - pH - Particle Size (Suspensions) - Drug Content & Uniformity solution->qc suspension->qc cyclodextrin->qc iv_solution Co-solvent/Cyclodextrin IV Solution parenteral_choice->iv_solution IV Administration sc_suspension Sterile Suspension (SC/IM) parenteral_choice->sc_suspension SC/IM Administration iv_solution->qc sc_suspension->qc stability Stability Assessment: - Short-term (Dosing Period) - Freeze-Thaw qc->stability

Caption: Formulation development workflow for this compound.

Part 3: Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing three common types of formulations suitable for animal studies. The choice of formulation will depend on the specific requirements of the study as outlined in the workflow above.

Protocol 1: Co-solvent-Based Oral or Intravenous Solution

This approach is suitable for lower doses where the compound can be fully solubilized in a mixture of aqueous and organic solvents.[2]

Rationale: Co-solvents increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle. Polyethylene glycol 400 (PEG 400) and propylene glycol are commonly used and generally well-tolerated in animal studies.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400), pharmaceutical grade

  • Propylene glycol, pharmaceutical grade

  • Saline (0.9% NaCl), sterile

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Vehicle Preparation: Prepare the co-solvent vehicle by mixing the desired ratio of PEG 400 and saline. A common starting point is a 30:70 (v/v) mixture of PEG 400 and saline. For intravenous administration, the percentage of organic co-solvent should be minimized to reduce the risk of hemolysis and precipitation upon injection.

  • Solubilization: Weigh the required amount of this compound and add it to the pre-prepared vehicle.

  • Mixing: Stir the mixture using a magnetic stirrer at room temperature until the compound is completely dissolved. Gentle warming (to 30-40°C) may be used to facilitate dissolution, but the solution should be cooled to room temperature before administration.

  • Final Volume Adjustment: If necessary, add more vehicle to reach the final desired volume and concentration.

  • Filtration (for IV administration): For intravenous formulations, filter the final solution through a 0.22 µm sterile filter to ensure sterility and remove any particulate matter.

Protocol 2: Micronized Aqueous Suspension for Oral Gavage

Suspensions are often necessary for administering higher doses of poorly soluble compounds orally.[2] Particle size reduction (micronization) is crucial for improving the dissolution rate and ensuring dose uniformity.

Rationale: A suspending agent, such as methylcellulose or carboxymethylcellulose, is used to increase the viscosity of the vehicle and prevent rapid settling of the drug particles. A surfactant, like Tween 80, is included to wet the hydrophobic drug particles and facilitate their dispersion.

Materials:

  • This compound, micronized

  • Methylcellulose (0.5% w/v) or Sodium Carboxymethylcellulose (0.5% w/v)

  • Tween 80 (0.1% v/v)

  • Purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

Procedure:

  • Vehicle Preparation: Prepare a 0.5% methylcellulose solution in water. This is typically done by dispersing the methylcellulose powder in hot water and then cooling it with stirring. Add Tween 80 to the methylcellulose solution to a final concentration of 0.1%.

  • Wetting the Drug: In a mortar, add a small amount of the vehicle to the micronized this compound powder and triturate to form a smooth, uniform paste. This step is critical for ensuring proper wetting of the drug particles.

  • Dispersion: Gradually add the remaining vehicle to the paste while continuously stirring or using a homogenizer to create a uniform suspension.

  • Homogenization: For optimal dose uniformity, homogenize the suspension for a set period.

  • Storage: Store the suspension in a tightly sealed container at 2-8°C. It is essential to re-suspend the formulation thoroughly before each administration.

Protocol 3: Hydroxypropyl-β-Cyclodextrin (HP-β-CyD) Based Solution for Oral or Parenteral Administration

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4] HP-β-CyD is widely used in parenteral formulations due to its favorable safety profile.

Rationale: The hydrophobic inner cavity of the HP-β-CyD molecule encapsulates the lipophilic adamantane moiety of the drug, while the hydrophilic exterior of the cyclodextrin imparts water solubility to the complex.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CyD), parenteral grade

  • Water for Injection (for parenteral) or purified water (for oral)

  • Vortex mixer

  • Sonicator

  • pH meter

Procedure:

  • Vehicle Preparation: Prepare a solution of HP-β-CyD in water at the desired concentration (e.g., 20-40% w/v). The concentration will depend on the required solubility enhancement.

  • Complexation: Add the this compound powder to the HP-β-CyD solution.

  • Mixing: Vigorously mix the solution using a vortex mixer and sonicate for 30-60 minutes to facilitate the formation of the inclusion complex. The solution should become clear as the drug dissolves.

  • pH Adjustment: Check the pH of the final solution and adjust if necessary to a physiologically acceptable range (typically pH 6.5-7.5 for parenteral administration).

  • Filtration (for parenteral administration): For parenteral formulations, filter the final solution through a 0.22 µm sterile filter.

Part 4: Quality Control and Characterization of Formulations

Ensuring the quality and consistency of the prepared formulations is paramount for the reliability of animal study data.[3]

Visual Inspection and pH

All formulations should be visually inspected for clarity (solutions) or uniformity of dispersion (suspensions) and for the absence of visible particulate matter. The pH of aqueous formulations should be measured and recorded to ensure it is within a physiologically tolerable range.

Particle Size Analysis (for Suspensions)

The particle size distribution of suspensions should be determined to ensure consistency between batches and to confirm the effectiveness of the micronization process.

MethodPrincipleApplication
Laser Diffraction Measures the scattering of a laser beam by particles.Provides a rapid and accurate determination of the volume-based particle size distribution.
Microscopy Direct visualization of particles.Useful for identifying the presence of large particles or aggregates and for assessing particle morphology.
Content Uniformity and Drug Concentration

The concentration of this compound in the final formulation should be verified using a validated analytical method, such as HPLC-UV. For suspensions, content uniformity should be assessed to ensure that the drug is evenly distributed throughout the vehicle.

Protocol for Suspension Homogeneity:

  • After preparing the suspension, take samples from the top, middle, and bottom of the container.

  • Analyze the drug concentration in each sample.

  • The concentration of the top and bottom samples should be within ±10% of the middle sample concentration.

Part 5: Stability Assessment

The stability of the formulation must be evaluated under the conditions of storage and use to ensure that the animal receives the intended dose throughout the study.[5][6]

Short-Term Stability: The formulation should be stored at the intended storage temperature (e.g., 2-8°C or room temperature) and at room temperature on the benchtop to simulate use conditions. The drug concentration should be measured at appropriate time points (e.g., 0, 4, 8, and 24 hours) to determine the stability over the dosing period.

Freeze-Thaw Stability: If the formulation is to be prepared in batches and frozen, its stability after one or more freeze-thaw cycles should be assessed.

Conclusion

The successful formulation of the poorly soluble compound this compound for animal studies requires a systematic approach grounded in an understanding of its physicochemical properties. The choice between a co-solvent solution, a micronized suspension, or a cyclodextrin-based formulation will depend on the specific requirements of the preclinical study. Rigorous quality control, including characterization of the formulation and assessment of its stability, is essential for ensuring the integrity and reproducibility of the in vivo data. The protocols and guidelines presented in this application note provide a robust framework for researchers and drug development professionals to navigate the challenges of formulating lipophilic adamantane derivatives and other poorly soluble compounds for preclinical evaluation.

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Application Notes & Protocols: High-Throughput Screening with N-(2-hydroxypropyl)adamantane-1-carboxamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Scaffold as a Privileged Structure in Drug Discovery

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties offer several advantages in drug design.[1][2] The bulky cage-like structure can provide metabolic stability by sterically shielding susceptible parts of a drug molecule from enzymatic degradation.[2] Furthermore, its pronounced lipophilicity can enhance membrane permeability and improve the pharmacokinetic profile of drug candidates.[3][4] This has led to the successful incorporation of the adamantane core into a range of approved drugs, including the antiviral amantadine, the anti-diabetic saxagliptin, and the neuroprotective agent memantine.[3]

The N-(2-hydroxypropyl)adamantane-1-carboxamide scaffold represents a versatile platform for creating diverse chemical libraries. The carboxamide linkage provides a stable connection point for various substituents, while the hydroxypropyl group can be modified to fine-tune solubility and hydrogen bonding interactions. Screening libraries based on this scaffold is a promising strategy for identifying novel hit compounds against a wide array of biological targets, from viral proteins to host-cell enzymes and signaling molecules.

This guide provides a comprehensive overview of the key considerations and detailed protocols for conducting a high-throughput screening (HTS) campaign with this compound libraries, with a focus on identifying novel antiviral agents.

Section 1: Library Preparation & Characterization

The quality and diversity of the small molecule library are foundational to the success of any HTS campaign. The synthesis of an this compound library involves a modular approach, allowing for the introduction of diversity at multiple points.

General Synthesis Scheme

A common method for synthesizing adamantane carboxamides involves the reaction of an activated adamantane carboxylic acid derivative with a desired amine.[5][6] The following scheme illustrates a representative synthesis for a library of this compound derivatives.

Step 1: Activation of Adamantane-1-carboxylic Acid

Adamantane-1-carboxylic acid is first converted to a more reactive species, such as an acid chloride. This is typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂).[6]

Step 2: Amide Bond Formation

The resulting 1-adamantane carbonyl chloride is then reacted with a library of diverse 1-aminopropan-2-ol derivatives in the presence of a base (e.g., triethylamine) in an appropriate solvent like dichloromethane (CH₂Cl₂) to form the final this compound compounds.[6] This step is where the primary diversity of the library is introduced.

Physicochemical Properties and Quality Control

Adamantane-containing compounds are inherently lipophilic, which can present challenges such as poor aqueous solubility and a tendency to form aggregates.[4] Therefore, careful characterization and quality control of the library are essential.

PropertyTypical Range/ConsiderationRationale
Molecular Weight (MW) 250 - 450 g/mol Balances structural complexity with "drug-likeness" properties.
cLogP 2.0 - 4.5A measure of lipophilicity. Values in this range aim to ensure membrane permeability without excessive insolubility.[5]
Purity >95% (by LC-MS/NMR)High purity is critical to ensure that any observed activity is due to the intended compound and not impurities.
Solubility >50 µM in assay buffer with ≤1% DMSOCompounds must remain in solution under assay conditions to avoid false positives due to aggregation.
Plate Format 384-well platesStandard format for high-throughput screening.
Concentration 10 mM in 100% DMSOStandard stock concentration for compound libraries.

Section 2: High-Throughput Screening Workflow

The following section outlines a detailed workflow for a cell-based HTS campaign designed to identify inhibitors of viral entry. This example utilizes a pseudovirus system with a luciferase reporter, a common and effective strategy for safely screening against highly pathogenic viruses.

HTS_Workflow cluster_prep Phase 1: Assay Development & Validation cluster_screen Phase 2: Primary Screen cluster_confirm Phase 3: Hit Confirmation & Triage A Assay Miniaturization (384-well format) B Reagent Optimization (Cell density, Virus MOI) A->B C Assay Validation (Z' > 0.5, S/B > 10) B->C D Compound Plate Preparation (Acoustic Dispensing) C->D F Compound & Pseudovirus Addition D->F E Cell Seeding & Incubation E->F G Incubation (48-72 hours) F->G H Luciferase Assay Readout G->H I Data Analysis & Hit Selection (>3 SD from control) H->I J Hit Re-test (Cherry-picking) I->J K Dose-Response (IC50) J->K L Cytotoxicity Assay (CC50) J->L M Orthogonal Assay (e.g., Plaque Reduction) K->M N Confirmed Hits (SAR Analysis) M->N

Caption: High-throughput screening workflow from assay development to confirmed hits.

Detailed Protocol: Primary Antiviral Screening (Pseudovirus Entry Assay)

This protocol is designed for a 384-well plate format to identify compounds that inhibit viral entry.

Materials:

  • Cell Line: HEK293T cells stably expressing the target viral receptor (e.g., ACE2 for SARS-CoV-2).

  • Pseudovirus: Vesicular Stomatitis Virus (VSV) or lentiviral particles pseudotyped with the viral envelope protein of interest (e.g., Spike protein) and carrying a luciferase reporter gene.

  • Compound Library: this compound library plated at 10 mM in DMSO.

  • Assay Plates: 384-well, solid white, tissue-culture treated plates.

  • Reagents: DMEM, 10% FBS, Penicillin-Streptomycin, ONE-Glo™ Luciferase Assay System (or equivalent).

  • Controls:

    • Negative Control: DMSO (0.1% final concentration).

    • Positive Control: A known inhibitor of viral entry (e.g., a neutralizing antibody or small molecule).

Protocol Steps:

  • Cell Seeding: Using an automated dispenser, seed 5,000 cells in 30 µL of DMEM with 10% FBS into each well of the 384-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Transfer: Use an acoustic liquid handler to transfer 30 nL of each compound from the 10 mM library stock plates to the assay plates. This results in a final screening concentration of 10 µM in a total volume of 30 µL (after virus addition) and a final DMSO concentration of 0.1%.

  • Control Wells:

    • Add 30 nL of DMSO to 32 wells for the negative (neutral) control.

    • Add 30 nL of the positive control compound to 32 wells.

  • Virus Addition: Add 10 µL of pseudovirus suspension (at a pre-optimized Multiplicity of Infection, MOI) to all wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Lysis and Readout:

    • Equilibrate plates to room temperature.

    • Add 25 µL of ONE-Glo™ reagent to each well.

    • Incubate for 10 minutes in the dark to ensure complete cell lysis.

    • Read luminescence on a plate reader.

Data Analysis and Hit Selection

The primary goal of data analysis is to identify statistically significant "hits" from the raw luminescence data.

  • Quality Control: For each plate, calculate the Z'-factor to assess assay quality. The Z'-factor is a measure of the statistical effect size and separation between the positive and negative controls.[7]

    • Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Acceptance Criteria: An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[7][8]

  • Data Normalization: Normalize the data for each compound well to the plate's controls. This is typically expressed as percent inhibition:

    • Formula: % Inhibition = 100 * (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos))

  • Hit Identification: A "hit" is typically defined as a compound that produces a signal that is a certain number of standard deviations away from the mean of the negative controls. A common threshold is a percent inhibition that corresponds to >3 standard deviations from the mean of the DMSO-treated wells.

Section 3: Hit Validation and Confirmation

A primary screen will inevitably identify false positives. A rigorous hit validation cascade is crucial to eliminate these and confirm that the activity is real, specific, and dose-dependent.

Dose-Response and Cytotoxicity

Protocol: IC₅₀ and CC₅₀ Determination

  • Serial Dilution: For each primary hit, create an 8-point, 3-fold serial dilution series in DMSO, starting from a top concentration of 50 µM.

  • IC₅₀ Assay: Repeat the primary antiviral assay (Section 2.1) using the serially diluted compounds.

  • CC₅₀ Assay: In parallel, run a cytotoxicity assay (e.g., CellTiter-Glo®) using the same cell line and compound dilutions but without the virus.

  • Data Analysis:

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ (the concentration at which 50% of viral activity is inhibited).

    • Similarly, plot cell viability versus concentration to determine the CC₅₀ (the concentration at which 50% cytotoxicity is observed).

    • Calculate the Selectivity Index (SI) = CC₅₀ / IC₅₀. A higher SI value indicates a more promising compound.

Orthogonal Assays

To ensure the observed activity is not an artifact of the primary assay format (e.g., interference with luciferase), hits should be confirmed in an orthogonal assay that measures the same biological endpoint through a different method. For an antiviral screen, a classic plaque reduction assay is an excellent choice.

Section 4: Mechanism of Action & Target Deconvolution

For confirmed hits, understanding their mechanism of action is the next critical step. Given the known biological activities of some adamantane derivatives, a plausible hypothesis is the modulation of host inflammatory signaling pathways that viruses often hijack. One such key pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which is central to the immune response to viral infections.[9][10][11]

The NF-κB Signaling Pathway in Viral Infection

Many viruses activate the canonical NF-κB pathway to promote their own replication.[10] Viral Pathogen-Associated Molecular Patterns (PAMPs) can be recognized by host Pattern Recognition Receptors (PRRs), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and proteasomal degradation. This releases the p50/RelA NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-viral genes.[9][12] Adamantane derivatives have been shown to inhibit this pathway, potentially by interfering with upstream signaling components.

NFkB_Pathway cluster_membrane Cytoplasm cluster_complex Cytoplasm cluster_nucleus Nucleus Virus Virus PAMPs TLR TLR / PRR Virus->TLR Recognition IKK IKK Complex TLR->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/RelA) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Hit_Compound Adamantane Carboxamide Hit Hit_Compound->IKK Inhibition DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory & Pro-viral Genes DNA->Genes Transcription

Caption: Inhibition of the canonical NF-κB pathway by an adamantane carboxamide hit.

Section 5: Data Summary & Case Study

The following tables present illustrative data from a hypothetical HTS campaign screening a 10,000-compound adamantane carboxamide library against a pseudovirus.

Table 1: HTS Campaign Metrics
MetricValueCommentary
Library Size 10,000 compoundsA moderately sized library for a focused screening effort.
Screening Concentration 10 µMA standard concentration for primary single-point screens.
Assay Format 384-well cell-based luciferaseHigh-throughput compatible and sensitive.
Average Z'-Factor 0.72Indicates an excellent and robust assay.[13]
Primary Hit Rate 1.5% (150 compounds)A typical hit rate for a primary screen.
Confirmation Rate 60% (90 compounds)Percentage of primary hits that showed activity upon re-testing.
Dose-Response Hits (IC₅₀ < 10 µM) 25 compoundsNumber of confirmed hits showing dose-dependent activity.
Final Hit Rate 0.25%Represents the final set of validated hits for further study.
Table 2: Profile of Exemplar Validated Hits

This table shows data for two hypothetical hits from the screen, demonstrating the importance of the selectivity index.

Compound IDStructureIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
AC-001 This compound0.52> 50> 96
AC-002 [A diverse R-group variant]0.1315.5119
AC-003 (Toxic) [Another diverse R-group variant]1.22.52.1

Data is illustrative. IC₅₀ values are inspired by similar active adamantane derivatives found in literature.[14][15]

Interpretation:

  • AC-001 and AC-002 are promising hits. They exhibit potent antiviral activity at sub-micromolar concentrations and show low cytotoxicity, resulting in high selectivity indices. These compounds would be prioritized for further mechanism of action studies and lead optimization.

  • AC-003 , despite having an IC₅₀ in the low micromolar range, is not a viable candidate due to its high cytotoxicity and correspondingly low SI. This compound would be deprioritized as its antiviral effect is likely due to general toxicity.

References

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Application Notes & Protocols for Adamantane-Based Compounds in Antiviral Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Scaffold - A Privileged Structure in Virology

Adamantane, a rigid, tricyclic hydrocarbon (C₁₀H₁₆), represents one of the most intriguing structural motifs in medicinal chemistry.[1] Its unique cage-like structure, high lipophilicity, and chemical stability have made it a "privileged scaffold" for drug design.[2] The journey of adamantane in antiviral research began with the discovery of amantadine's activity against influenza A virus in the 1960s.[2][3] Amantadine and its successor, rimantadine, were frontline agents for the prophylaxis and treatment of influenza A for decades.[4] However, their utility has been severely compromised by the global emergence of resistant viral strains.[5][6]

Despite this setback, the adamantane moiety is experiencing a renaissance in antiviral research. Its value is now seen not just as a specific pharmacophore but as a versatile building block that can be functionalized to target a wide array of viruses, including resistant influenza strains, coronaviruses (such as SARS-CoV-2), and HIV.[7][8][9] This guide provides an in-depth exploration of the mechanisms, synthesis, and evaluation of adamantane-based compounds, offering detailed protocols and field-proven insights for researchers dedicated to developing the next generation of antiviral therapeutics.

Section 1: Core Mechanism of Action & The Challenge of Resistance

The Canonical Target: Influenza A M2 Proton Channel

The primary mechanism of action for first-generation adamantanes like amantadine and rimantadine is the inhibition of the M2 proton channel of the influenza A virus.[10][11] The M2 protein is a homotetrameric integral membrane protein that forms a pH-gated proton channel essential for viral replication.[10][12]

Causality of Inhibition: After the virus enters the host cell via an endosome, the endosome's interior becomes acidified. This low pH activates the M2 channel, allowing protons to flow into the virion.[10] This acidification is a critical step that facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a process required for the release of the viral genome into the cytoplasm for replication.[13] Amantadine and rimantadine act as specific blockers of this channel, binding to the transmembrane domain and preventing proton influx.[11][14] This effectively halts the viral uncoating process, trapping the virus in the endosome and aborting the infection cycle.

M2_Inhibition cluster_endosome Acidifying Endosome (Low pH) cluster_cytoplasm Host Cell Cytoplasm cluster_inhibition Adamantane Action Virion Influenza Virion M2_Channel M2 Proton Channel (Open at low pH) Virion->M2_Channel contains vRNP_M1 vRNP-M1 Complex (Stable) M2_Channel->vRNP_M1 H+ influx acidifies interior M2_Blocked M2 Channel Blocked vRNP_free Released vRNP vRNP_M1->vRNP_free Dissociation Replication Viral Replication vRNP_free->Replication initiates Adamantane Amantadine/ Rimantadine Adamantane->M2_Channel Binds & Blocks No_Uncoating Viral Uncoating Inhibited M2_Blocked->No_Uncoating leads to

Caption: Mechanism of M2 proton channel inhibition by adamantanes.

The Rise of Resistance

The widespread use and potential misuse of adamantanes led to the selection of resistant influenza A strains. The molecular basis for over 90% of this resistance is a single amino acid substitution in the transmembrane domain of the M2 protein.[15]

  • The S31N Mutation: The most prevalent mutation is a serine-to-asparagine substitution at position 31 (S31N).[15] This change is believed to alter the binding site's shape and polarity, sterically hindering the drug's ability to block the channel effectively.

  • Other Mutations: Less common mutations at positions 26, 27, and 34 (e.g., V27A, L26F) also confer resistance.[16]

The high frequency of these mutations in currently circulating seasonal influenza strains (both H3N2 and H1N1 subtypes) has led organizations like the CDC to recommend against the use of amantadine and rimantadine for influenza treatment.[4][5] This clinical failure has catalyzed research into new adamantane derivatives capable of inhibiting these resistant M2 mutants.[7]

Expanding the Mechanistic Landscape

Recent research has revealed that the antiviral potential of adamantane derivatives is not limited to the influenza M2 channel. Novel compounds are being investigated for activity against other viruses through different mechanisms:

  • SARS-CoV-2: Some adamantanes are proposed to inhibit SARS-CoV-2 replication.[17][18] Potential mechanisms include blocking the viral E protein viroporin, a channel analogous to M2, or inhibiting host cell proteases like Cathepsin L, which are crucial for viral entry.[19][20]

  • HIV: Certain adamantane-containing polyanionic agents have been shown to inhibit an early step in HIV-1 replication, potentially by interfering with viral entry or fusion.[9][21]

This expansion of potential targets underscores the versatility of the adamantane scaffold in modern antiviral drug discovery.

Section 2: Synthesis of Adamantane Derivatives

The functionalization of the adamantane core is key to developing novel antiviral agents. While numerous complex synthetic routes exist, a common strategy involves the derivatization of 1-adamantanol or 1-adamantylamine. The following protocol provides a representative, generalized procedure for the synthesis of an N-substituted adamantane derivative, a common motif in antiviral candidates.

Protocol 1: Synthesis of an N-Aroyl-1-Adamantylamine Derivative

Rationale: This protocol demonstrates a fundamental amide coupling reaction, a robust and widely used method for linking the adamantane amine core to various functional groups (in this case, an aromatic acyl chloride). This allows for systematic exploration of the structure-activity relationship (SAR) by varying the aroyl component. The use of a base like triethylamine is critical to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

  • 1-Adamantylamine hydrochloride

  • Aroyl chloride (e.g., benzoyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and fume hood.

Synthesis_Workflow start Start reagents Dissolve 1-Adamantylamine HCl and Triethylamine in anhydrous DCM. Cool to 0°C. start->reagents addition Add Aroyl Chloride dropwise while stirring. reagents->addition reaction Allow reaction to warm to room temp. Stir for 4-12 hours. addition->reaction quench Quench with water. Transfer to separatory funnel. reaction->quench wash1 Wash with sat. NaHCO₃ solution. quench->wash1 wash2 Wash with Brine. wash1->wash2 dry Dry organic layer over MgSO₄. wash2->dry filter Filter and concentrate in vacuo. dry->filter purify Purify crude product via column chromatography or recrystallization. filter->purify end Characterize Final Product (NMR, MS, etc.) purify->end

Caption: General workflow for the synthesis of an adamantane derivative.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-adamantylamine hydrochloride (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (2.2 eq) to the solution. The TEA serves to deprotonate the amine hydrochloride to the free amine, which is the reactive nucleophile.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This helps to control the exothermicity of the acylation reaction.

  • Acylation: Slowly add the desired aroyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup - Quenching: Carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid) and then with brine (to remove residual water).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 3: Antiviral Activity Screening Protocols

Once a library of adamantane derivatives is synthesized, their antiviral efficacy must be rigorously evaluated. The Plaque Reduction Assay is the gold standard for quantifying the ability of a compound to inhibit viral replication and is applicable to a wide range of cytopathic viruses.

Protocol 2: Plaque Reduction Assay (PRA)

Rationale: The PRA provides a functional measure of a compound's ability to prevent infectious virus particle production.[22][23] A viral plaque is a localized area of cell death and lysis on a monolayer of infected cells, initiated by a single infectious virus particle.[24] By counting the number of plaques in the presence of a compound versus a no-drug control, one can quantify the inhibition of viral replication. This assay is considered self-validating because the inclusion of a virus-only control and a cell-only control ensures the observed effect is due to the compound's antiviral activity and not cytotoxicity or poor cell health.[25]

Materials:

  • Host cells permissive to the virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Infection medium (e.g., serum-free DMEM with TPCK-trypsin for influenza).

  • Virus stock of known titer (Plaque Forming Units/mL).

  • Synthesized adamantane compounds dissolved in DMSO.

  • Overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% agarose).

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol).

  • 6-well or 12-well cell culture plates.

PRA_Workflow start Start seed_cells Seed host cells in multi-well plates. Incubate 24h to form a confluent monolayer. start->seed_cells prep_compounds Prepare serial dilutions of adamantane compounds in infection medium. seed_cells->prep_compounds infection Wash cell monolayer. Add virus inoculum (e.g., 100 PFU/well). Incubate for 1 hour (adsorption). seed_cells->infection treatment Remove inoculum. Add compound dilutions to respective wells. Include Virus Control (no drug) and Cell Control (no virus). infection->treatment overlay Add semi-solid overlay medium. Incubate for 2-4 days. treatment->overlay fix_stain Fix cells (e.g., with 10% formalin). Remove overlay and stain with Crystal Violet. overlay->fix_stain count Gently wash plates with water. Air dry and count plaques. fix_stain->count analyze Calculate % inhibition vs. Virus Control. Determine EC₅₀ value. count->analyze end End analyze->end

Caption: Step-by-step workflow for a Plaque Reduction Assay (PRA).

Step-by-Step Methodology:

  • Cell Seeding: Seed permissive host cells into 6-well plates at a density that will yield a 95-100% confluent monolayer within 24 hours. Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare 2-fold or 10-fold serial dilutions of the test compounds in infection medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

  • Infection: When cells are confluent, aspirate the growth medium and wash the monolayer gently with PBS. Infect the cells by adding a standardized amount of virus (e.g., 100 Plaque Forming Units, PFU) to each well (except for the cell control wells).

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.

  • Treatment: After adsorption, remove the virus inoculum. Add the prepared compound dilutions to the appropriate wells.

    • Test Wells: Receive compound dilutions.

    • Virus Control (VC): Receives infection medium with no compound.

    • Cell Control (CC): Receives infection medium with no compound and no virus.

  • Overlay: Gently add 2 mL of pre-warmed (42°C) semi-solid overlay medium to each well. The agarose limits the spread of progeny virus to adjacent cells, ensuring the formation of distinct plaques.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C for 2-4 days, or until plaques are visible.

  • Fixation and Staining: Aspirate the overlay. Fix the cell monolayer with 10% formalin for at least 30 minutes. Discard the formalin and stain the cells with Crystal Violet solution for 15 minutes. This stains living cells purple, leaving clear zones (plaques) where cells have been killed by the virus.

  • Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the 50% effective concentration (EC₅₀).

Section 4: Addressing Resistance & Data Interpretation

A primary goal of modern adamantane research is to develop compounds active against resistant viral strains. Therefore, screening protocols must include both wild-type (WT) and resistant viruses.

Comparative Efficacy Analysis

The true value of a novel adamantane derivative is demonstrated by its ability to inhibit resistant strains, particularly the S31N M2 mutant of influenza A. A crucial experiment is to perform the Plaque Reduction Assay (Protocol 2) in parallel with both a WT influenza strain and an isogenic strain containing the S31N mutation.

Data Presentation: The results should be summarized in a table for clear comparison. A key metric is the Selectivity Index (SI) , calculated as the ratio of the 50% cytotoxic concentration (CC₅₀, determined from a separate cytotoxicity assay) to the EC₅₀. A higher SI value indicates a more favorable therapeutic window.

CompoundVirus StrainTargetEC₅₀ (µM)CC₅₀ (MDCK cells, µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Amantadine Influenza A (WT)M2 (WT)0.5>100>200
Influenza A (S31N)M2 (S31N)>100>100<1
Rimantadine Influenza A (WT)M2 (WT)0.2>100>500
Influenza A (S31N)M2 (S31N)>100>100<1
Compound 10b [7]Influenza A (S31N)M2 (S31N)1.133.9~31
Compound 16d [7]Influenza A (S31N)M2 (S31N)1.4>300>214

Data shown are representative and compiled for illustrative purposes.[7]

Interpretation of Results:

  • Amantadine and Rimantadine show potent activity against the WT virus but are inactive against the S31N mutant, as expected.[7]

  • Novel derivatives like Compound 10b and 16d demonstrate potent, single-digit micromolar activity against the amantadine-resistant S31N strain.[7]

  • Compound 16d shows a superior selectivity index compared to 10b, indicating lower cytotoxicity and making it a more promising lead for further development.[7] This highlights the importance of assessing both efficacy and toxicity in parallel.

Conclusion and Future Directions

The adamantane scaffold, despite the clinical failure of its first-generation derivatives against influenza, remains a cornerstone of antiviral research. The challenge of resistance has not rendered the scaffold obsolete but has instead spurred innovation, leading to the development of next-generation inhibitors with activity against previously "undruggable" resistant targets.[7] Furthermore, the exploration of adamantane-based compounds against other viral pathogens like SARS-CoV-2 and HIV is a rapidly expanding frontier.[8][9]

The protocols and insights provided in this guide are intended to equip researchers with the fundamental tools to synthesize and evaluate novel adamantane-based antivirals. By combining rational chemical design with rigorous biological evaluation against both wild-type and resistant pathogens, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical entity.

References

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Application Notes and Protocols for Adamantane Derivatives in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Adamantane Scaffold - A Privileged Structure in Neuropharmacology

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, represents a unique and privileged scaffold in medicinal chemistry.[1][2][3] Its cage-like structure provides a robust, three-dimensional framework that can be strategically functionalized to interact with various biological targets. This inherent lipophilicity often enhances the ability of its derivatives to cross the blood-brain barrier, a critical property for any neuroprotective drug candidate.[4]

Initially recognized for antiviral properties, the therapeutic potential of adamantane derivatives has expanded significantly, with prominent applications in neurology.[1] Compounds like Memantine and Amantadine are clinically used for Alzheimer's and Parkinson's disease, respectively, underscoring the scaffold's value in treating complex neurodegenerative disorders.[1][5] This guide provides an in-depth exploration of the mechanisms, applications, and detailed experimental protocols for utilizing adamantane derivatives in preclinical models of neurodegeneration.

Core Mechanisms of Action in Neurodegeneration

The neuroprotective effects of adamantane derivatives are multifaceted. While individual compounds may exhibit unique target affinities, several core mechanisms are consistently observed across this class of molecules.

  • NMDA Receptor Antagonism: The primary and most well-characterized mechanism for derivatives like Memantine is the uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[6][7] In pathological states such as Alzheimer's disease, excessive glutamate release leads to overstimulation of NMDA receptors, causing excitotoxicity and neuronal death.[8] Memantine's low-to-moderate affinity and rapid off-rate kinetics allow it to block pathological, tonic activation of the receptor without disrupting the transient, physiological activation required for learning and memory.[6]

  • Dopaminergic Modulation: Amantadine's efficacy in Parkinson's disease is attributed to its ability to augment dopamine release from nerve terminals and inhibit its reuptake.[3][9] This enhances dopaminergic signaling in the depleted nigrostriatal pathway, alleviating motor symptoms like bradykinesia.[10][11]

  • Anti-Inflammatory Effects: Neuroinflammation, mediated by activated microglia and astrocytes, is a common feature of neurodegenerative diseases. Adamantane derivatives have been shown to control neuroinflammatory pathways by reducing the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[12]

  • Inhibition of Protein Aggregation: The aggregation of misfolded proteins—amyloid-beta (Aβ) in Alzheimer's and alpha-synuclein (α-syn) in Parkinson's—is a key pathological hallmark. Certain aminoadamantane derivatives have shown potential in directly inhibiting the aggregation of Aβ, offering a disease-modifying strategy.[13]

Visualizing the Primary Mechanism: NMDA Receptor Modulation

The following diagram illustrates how Memantine modulates the NMDA receptor to prevent excitotoxicity.

NMDA_Modulation cluster_0 Normal Synaptic Activity cluster_1 Pathological State (Excitotoxicity) cluster_2 Memantine Intervention Glutamate_N Glutamate (Signal) NMDAR_N NMDA Receptor Glutamate_N->NMDAR_N Binds Ca_N Ca²+ Influx (Physiological) NMDAR_N->Ca_N Opens Channel LTP Synaptic Plasticity (Learning & Memory) Ca_N->LTP Glutamate_P Excess Glutamate (Tonic) NMDAR_P NMDA Receptor Glutamate_P->NMDAR_P Constant Binding Ca_P Excessive Ca²+ Influx NMDAR_P->Ca_P Sustained Opening Excitotoxicity Neuronal Damage & Cell Death Ca_P->Excitotoxicity Glutamate_M Excess Glutamate NMDAR_M NMDA Receptor Glutamate_M->NMDAR_M Ca_M Blocked Ca²+ Influx NMDAR_M->Ca_M Prevents Sustained Opening Memantine Memantine Memantine->NMDAR_M Blocks Channel (Uncompetitive) Neuroprotection Neuroprotection Ca_M->Neuroprotection

Mechanism of Memantine at the NMDA Receptor.

Application in Alzheimer's Disease (AD) Models

The primary goals in AD models are to assess a compound's ability to mitigate Aβ-induced neurotoxicity, reduce Aβ aggregation and plaque burden, and improve cognitive deficits.

In Vitro Model: Aβ-Induced Neurotoxicity in SH-SY5Y Cells

This model evaluates the direct neuroprotective effect of an adamantane derivative against toxicity induced by Aβ oligomers. The human neuroblastoma cell line SH-SY5Y is a common and reliable choice for this purpose.

Causality: The rationale is that Aβ oligomers induce neuronal stress and apoptosis. A successful neuroprotective agent should preserve cell viability in the presence of this toxic insult. The MTT assay is chosen as a readout because it measures mitochondrial reductase activity, a reliable indicator of overall cell metabolic health and viability.[14][15]

Protocol 1: Assessing Neuroprotection via MTT Assay

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Preparation of Aβ₁₋₄₂ Oligomers:

    • Dissolve synthetic Aβ₁₋₄₂ peptide in HFIP, evaporate the solvent, and store the resulting film at -20°C.

    • Reconstitute the peptide film in anhydrous DMSO to a stock concentration of 5 mM.

    • To form oligomers, dilute the stock to 100 µM in phenol red-free medium and incubate at 4°C for 24 hours.

  • Treatment:

    • Remove the culture medium from the cells.

    • Add fresh medium containing the adamantane derivative at various concentrations (e.g., 1, 5, 10, 25 µM). Pre-incubate for 1 hour.

    • Add the prepared Aβ₁₋₄₂ oligomers to the wells to a final concentration of 5-10 µM.[16]

    • Include control wells: Untreated cells (vehicle control), cells treated with Aβ₁₋₄₂ only (positive toxicity control), and cells treated with the adamantane derivative only (to check for inherent toxicity).

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[14]

    • Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control:

      • % Viability = (Absorbance_treated / Absorbance_control) * 100

    • A statistically significant increase in viability in the co-treated group compared to the Aβ-only group indicates a neuroprotective effect.

ParameterRecommended RangeRationale
SH-SY5Y Seeding Density1x10⁴ - 2x10⁴ cells/wellEnsures a sub-confluent monolayer, sensitive to toxic insults.
Aβ₁₋₄₂ Concentration5 - 25 µMInduces significant but not complete cell death, creating a window for observing protection.[16]
Adamantane Derivative Conc.0.1 - 50 µMA broad range to determine the dose-response curve and identify the EC₅₀.
MTT Incubation Time3 - 4 hoursSufficient time for formazan production without causing artifacts.
In Vitro Model: Inhibition of Aβ Aggregation

This assay directly measures the ability of a compound to interfere with the fibrillization of Aβ peptides. The Thioflavin T (ThT) dye is used, which fluoresces upon binding to the β-sheet structures characteristic of amyloid fibrils.[17][18]

Protocol 2: Thioflavin T (ThT) Aggregation Assay

  • Reagent Preparation:

    • Prepare a 100 µM stock solution of Aβ₁₋₄₂ in a suitable buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.4).

    • Prepare a 20 µM working solution of ThT in the same buffer.[17]

  • Assay Setup (96-well black plate, clear bottom):

    • In each well, combine:

      • Aβ₁₋₄₂ solution (to a final concentration of 10-20 µM).

      • Adamantane derivative at various concentrations.

      • ThT working solution.

      • Buffer to reach the final volume.

    • Include controls: Aβ₁₋₄₂ alone (maximum aggregation) and buffer with ThT (background).

  • Measurement:

    • Place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 48 hours.

    • Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-485 nm.[17][18]

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate aggregation kinetics curves.

    • A reduction in the final fluorescence plateau or a delay in the lag phase for compound-treated samples compared to the Aβ-only control indicates inhibition of aggregation.

In Vivo Model: Transgenic Mice (e.g., APP/PS1 or 5xFAD)

Transgenic mouse models that overexpress human amyloid precursor protein (APP) with familial AD mutations are invaluable for testing compounds in a more complex biological system. These mice develop age-dependent Aβ plaques and cognitive deficits.[6][12]

Protocol 3: Chronic Treatment and Behavioral Assessment

  • Animal Model:

    • Use APP/PS1 or 5xFAD mice. Start treatment at an age before significant plaque pathology is established (e.g., 3-4 months) to assess prevention, or at a later age (e.g., 6-8 months) to assess treatment of existing pathology.

  • Compound Administration:

    • Solubility Testing: Due to the lipophilic nature of adamantane derivatives, ensure proper solubilization. Test solubility in common vehicles like saline, PBS, DMSO, or cyclodextrin solutions.[9] A step-wise approach involving vortexing, sonication, and gentle warming (37°C) can be used.[9]

    • Route of Administration: Oral gavage or formulation in drinking water are common for chronic studies. For memantine, a dose of 20 mg/kg/day in drinking water has been shown to achieve clinically relevant plasma concentrations in mice.[12] Intraperitoneal (IP) injection is another option.

    • Treatment Duration: Typically 1-3 months.

  • Behavioral Testing: Morris Water Maze (MWM)

    • Rationale: The MWM is a robust test for hippocampal-dependent spatial learning and memory, functions that are impaired in AD.[2][19]

    • Acquisition Phase (e.g., 5 days):

      • Train mice to find a hidden platform in a circular pool of opaque water, using distal visual cues in the room.

      • Conduct 4 trials per day, starting from different quadrants.

      • Record the escape latency (time to find the platform). A shorter latency over days indicates learning.

    • Probe Trial (Day 6):

      • Remove the platform and allow the mouse to swim for 60 seconds.

      • Track the time spent in the target quadrant where the platform was previously located.

      • Improved performance is indicated by a significantly higher percentage of time spent in the target quadrant for the treated group compared to the vehicle-treated transgenic group.

  • Post-Mortem Tissue Analysis:

    • After behavioral testing, perfuse the mice and collect the brains.

    • Immunohistochemistry (IHC) for Aβ Plaques:

      • Fix, process (paraffin or cryo-section), and slice the brain tissue (e.g., 30-40 µm sections).[6][20]

      • Perform antigen retrieval (e.g., with formic acid).[20]

      • Incubate sections with a primary antibody against Aβ (e.g., 6E10 or 4G8).

      • Incubate with a corresponding secondary antibody and use a detection system (e.g., DAB or fluorescence).

      • Quantify plaque load (number and area of plaques) in the cortex and hippocampus using imaging software (e.g., ImageJ). A reduction in plaque load in the treated group is a positive outcome.

Application in Parkinson's Disease (PD) Models

In PD models, the focus is on protecting dopaminergic neurons from degeneration, reducing α-synuclein aggregation, and improving motor function.

In Vivo Model: MPTP-Induced Parkinsonism in Mice

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD.[4][21]

Causality: This model is used to evaluate a compound's ability to protect dopaminergic neurons from toxin-induced death and to alleviate the resulting motor deficits. Amantadine's known efficacy in PD makes it a relevant positive control.

Protocol 4: Neuroprotection in the MPTP Mouse Model

  • Animal Model:

    • Use C57BL/6 mice, which are highly susceptible to MPTP.

  • Treatment Regimen:

    • Administer the adamantane derivative (e.g., Amantadine or a novel compound) starting before and continuing throughout the MPTP administration period (for a neuroprotective paradigm).

    • MPTP Administration: A common acute regimen is four IP injections of MPTP-HCl at 15-20 mg/kg, spaced 2 hours apart.[21] (CAUTION: MPTP is a potent neurotoxin requiring strict safety protocols). [4][22]

  • Motor Function Assessment (7 days post-MPTP):

    • Rotarod Test: Measures motor coordination and balance. Place mice on a rotating rod with increasing speed and record the latency to fall. Neuroprotective compounds should result in a longer latency to fall compared to MPTP-only mice.

    • Pole Test: Assesses bradykinesia. Place the mouse head-up on top of a vertical pole and record the time to turn around and descend. A shorter time indicates better motor function.

  • Neurochemical and Histological Analysis (e.g., 7-21 days post-MPTP):

    • HPLC Analysis: Dissect the striatum and measure levels of dopamine and its metabolites (DOPAC, HVA). A successful treatment will attenuate the MPTP-induced depletion of striatal dopamine.

    • Tyrosine Hydroxylase (TH) Immunohistochemistry: TH is the rate-limiting enzyme in dopamine synthesis. Perform IHC for TH on sections of the substantia nigra and striatum. Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum. A neuroprotective effect is demonstrated by a greater preservation of TH-positive cells and fibers in the treated group.

Visualizing the Experimental Workflow

PD_Workflow Start Day 0: Begin Pre-treatment (Adamantane Derivative or Vehicle) MPTP Day 3: Induce Lesion (4 x MPTP injections, 2h apart) Start->MPTP Continue Daily Treatment Behavior Day 10: Behavioral Testing (Rotarod, Pole Test) MPTP->Behavior Post-Lesion Recovery Sacrifice Day 14: Sacrifice and Tissue Collection Behavior->Sacrifice HPLC Striatal Neurochemistry (HPLC) Sacrifice->HPLC IHC Immunohistochemistry (TH Staining) Sacrifice->IHC Analysis Data Analysis HPLC->Analysis IHC->Analysis

Workflow for the MPTP Mouse Model of Parkinson's Disease.

Application in Neuroinflammation Models

This application assesses the anti-inflammatory potential of adamantane derivatives, a mechanism relevant to nearly all neurodegenerative diseases.

In Vitro Model: LPS-Stimulated BV-2 Microglia

BV-2 cells are an immortalized murine microglial cell line. Stimulation with lipopolysaccharide (LPS) induces a robust pro-inflammatory response, including the production of nitric oxide (NO) and cytokines.[23][24]

Protocol 5: Assessing Anti-inflammatory Activity via Griess Assay

  • Cell Culture:

    • Culture BV-2 cells in DMEM with 10% FBS.

    • Seed cells into a 24-well plate at a density of 5x10⁴ cells/well and allow to adhere for 24 hours.

  • Treatment:

    • Pre-treat cells with the adamantane derivative at various concentrations for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL - 1 µg/mL) for 24 hours.[23][25]

    • Include controls: Untreated cells, LPS-only treated cells, and derivative-only treated cells.

  • Griess Assay for Nitric Oxide:

    • Rationale: NO is a key inflammatory mediator produced by activated microglia via the iNOS enzyme. The Griess assay is a simple colorimetric method to measure nitrite (a stable breakdown product of NO) in the culture supernatant.

    • Collect 50 µL of culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis:

    • A significant reduction in nitrite levels in the derivative + LPS group compared to the LPS-only group indicates an anti-inflammatory effect.

    • This assay can be complemented with ELISA or qPCR to measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant or cell lysates, respectively.

ParameterRecommended RangeRationale
BV-2 Seeding Density5x10⁴ - 1x10⁵ cells/wellProvides sufficient cell numbers for robust NO production and analysis.
LPS Concentration100 ng/mL - 1 µg/mLElicits a strong, reproducible inflammatory response without causing excessive cell death.[23]
Adamantane Derivative Conc.0.1 - 50 µMTo determine the dose-dependent anti-inflammatory effect.
Incubation Time24 hoursAllows for maximal induction of iNOS and production of NO.

Conclusion and Future Directions

Adamantane derivatives represent a versatile and clinically validated scaffold for the development of therapeutics for neurodegenerative diseases. The protocols outlined in this guide provide a robust framework for evaluating novel derivatives in preclinical models of Alzheimer's disease, Parkinson's disease, and neuroinflammation. By systematically assessing neuroprotection, anti-aggregation properties, cognitive and motor benefits, and anti-inflammatory effects, researchers can build a comprehensive profile of their lead candidates. Future research should continue to explore the synthesis of multi-target adamantane derivatives that can simultaneously address the complex, overlapping pathologies of these devastating disorders.

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  • van der Schyf, C. J. (2012). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 13(12), 16491-16511. [Link]

  • Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link]

  • Anton-Fernandez, A., et al. (2015). Anti-autophagic and anti-apoptotic effects of memantine in a SH-SY5Y cell model of Alzheimer's disease via mammalian target of rapamycin-dependent and -independent pathways. Molecular Medicine Reports, 12(4), 5797-5804. [Link]

  • Mendes, D., et al. (2023). Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming. ResearchGate. [Link]

  • Javed, H., et al. (2018). Immunohistochemistry for Aβ (gold) in sagittal sections from 5XFAD mice... ResearchGate. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: Procedures for assessing spatial and related forms of learning and memory. ResearchGate. [Link]

  • Pandey, N., et al. (2015). Preparation of aggregate-free α -synuclein for in vitro aggregation study. protocols.io. [Link]

  • Rogóż, Z., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • Rijal Upadhaya, A., et al. (2021). Brain Region-Specific Differences in Amyloid-β Plaque Composition in 5XFAD Mice. MDPI. [Link]

  • Wieronska, J. M., et al. (2018). A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze. Biomolecules, 8(4), 133. [Link]

  • Charles River Laboratories. (n.d.). α-Synuclein Expression and Aggregation Quantification. Charles River Laboratories. [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151. [Link]

  • Biancalana, M., & Koide, S. (2010). Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412. [Link]

  • Klingstedt, T., et al. (2019). In Vitro Cell Model Investigation of Alpha-Synuclein Aggregate Morphology Using Spectroscopic Imaging. MDPI. [Link]

  • Dall, K., et al. (2016). Amantadine Improves Bradykinesia and Dyskinesia in a Mouse Model of Parkinson's Disease by Modulating the Activity of Striatal Direct and Indirect Spiny Projection Neurons. Neurology, 86(16 Supplement), P7-3.001. [Link]

  • Yilmaz, O., et al. (2017). OPTIMIZATION OF MORRIS WATER MAZE PROTOCOLS: EFFECTS OF WATER TEMPERATURE AND HYPOTHERMIA ON SPATIAL LEARNING AND MEMORY IN AGED. Turkish Journal of Geriatrics, 20(1), 26-36. [Link]

  • Yuste-Checa, P., & Hartl, F. U. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io. [Link]

  • Various Authors. (2022). MTT assay to evaluate neuroprotection against glutamate, which factors can be involved in abnormal high absorbance? ResearchGate. [Link]

  • Giménez-Llort, L., et al. (2022). NMDA receptor antagonists reduce amyloid-β deposition by modulating calpain-1 signaling and autophagy, rescuing cognitive impairment in 5XFAD mice. Cellular and Molecular Life Sciences, 79(8), 419. [Link]

  • Lee, J. W., et al. (2017). Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling. Frontiers in Cellular Neuroscience, 11, 25. [Link]

  • Takada-Takatori, Y., et al. (2016). Memantine prevents Aβ-induced neuronal death in vitro. OAText. [Link]

  • Kovalenko, A. L., et al. (2018). Synthesis and antiviral activity of new adamantane derivatives. ResearchGate. [Link]

  • Kovalska, M., et al. (2023). Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42. Scientific Reports, 13(1), 21678. [Link]

  • Duan, L., et al. (2013). LPS-Induced proNGF Synthesis and Release in the N9 and BV2 Microglial Cells: A New Pathway Underling Microglial Toxicity in Neuroinflammation. PLOS ONE, 8(9), e73768. [Link]

  • Anonymous. (n.d.). Thioflavin T spectroscopic assay. UC Davis. [Link]

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  • Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Zhelyazkova, M., et al. (2021). A Galantamine–Curcumin Hybrid Decreases the Cytotoxicity of Amyloid-Beta Peptide on SH-SY5Y Cells. MDPI. [Link]

  • REPROCELL. (n.d.). Alvetex Scaffold Protocol: MTT cell viability assay. REPROCELL. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-hydroxypropyl)adamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-hydroxypropyl)adamantane-1-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and ultimately improve your product yield.

Introduction

The synthesis of this compound involves the formation of an amide bond between the sterically hindered adamantane-1-carboxylic acid and the nucleophilic 1-amino-2-propanol. The bulky adamantyl group presents unique challenges, often leading to lower yields compared to less hindered amide syntheses. This guide provides practical, field-tested advice to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this synthesis?

A1: Low yields in the synthesis of this compound are typically attributed to a combination of factors:

  • Steric Hindrance: The bulky adamantane group significantly hinders the approach of the amine to the activated carboxylic acid, slowing down the reaction rate.

  • Inefficient Carboxylic Acid Activation: Incomplete activation of adamantane-1-carboxylic acid leads to unreacted starting material.

  • Side Reactions: The formation of byproducts, such as the symmetrical anhydride of adamantane-1-carboxylic acid, can compete with the desired amide formation.

  • Suboptimal Reaction Conditions: Inappropriate choice of solvent, temperature, or reaction time can negatively impact the yield.

  • Purification Losses: The product's polarity can make it challenging to isolate, leading to losses during workup and purification.

Q2: Which coupling agent is best suited for this sterically hindered reaction?

A2: For sterically hindered amide bond formations, carbodiimide-based coupling agents in the presence of an activating agent are often effective. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxy-7-azabenzotriazole (HOAt) is a robust choice.[1] This system generates a highly reactive activated ester that is more amenable to attack by the amine. Other phosphonium or aminium-based reagents like HATU can also be effective but may be more expensive.

Q3: Can I use adamantane-1-carbonyl chloride instead of the carboxylic acid?

A3: Yes, using adamantane-1-carbonyl chloride is a viable and often more reactive alternative to the carboxylic acid.[2] The acyl chloride is highly electrophilic and can react directly with 1-amino-2-propanol, usually in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct. However, acyl chlorides can be sensitive to moisture and may be more prone to side reactions if not handled carefully.

Q4: My final product is difficult to purify. What strategies can I employ?

A4: The presence of the hydroxyl group increases the polarity of the final product. Recrystallization is the preferred method of purification for amides.[3] A mixed solvent system, such as hexane/ethyl acetate, can be effective for adamantyl compounds.[4] If recrystallization is challenging, column chromatography on silica gel can be used. Due to the product's polarity, a more polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) may be necessary. To prevent streaking on the column due to the basicity of any unreacted amine, adding a small amount of triethylamine (0.1-1%) to the eluent can be beneficial.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of adamantane-1-carboxylic acid. 2. Steric hindrance preventing amine attack. 3. Deactivation of coupling agent by moisture.1. Ensure anhydrous reaction conditions. Use dry solvents and reagents. 2. Switch to a more reactive starting material like adamantane-1-carbonyl chloride. 3. Increase the reaction temperature moderately (e.g., to 40-50 °C) to overcome the activation energy barrier. 4. Use a more potent coupling agent system like EDC/HOAt.[1]
Presence of Unreacted Starting Materials 1. Insufficient equivalents of coupling agent or amine. 2. Short reaction time.1. Use a slight excess (1.1-1.2 equivalents) of 1-amino-2-propanol and the coupling agent. 2. Extend the reaction time and monitor progress by TLC or LC-MS.
Formation of a Major Byproduct (often a white precipitate) 1. Formation of the symmetric anhydride of adamantane-1-carboxylic acid. 2. Formation of an N-acylurea byproduct if using a carbodiimide coupling agent without an activating agent like HOBt or HOAt.1. Add the coupling agent to the carboxylic acid and allow it to activate for a short period before adding the amine. 2. Always use an activating agent (e.g., HOAt) with carbodiimides to suppress N-acylurea formation.
Difficulty in Isolating the Product during Workup 1. The product may be partially soluble in the aqueous phase due to its polarity.1. After quenching the reaction, extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). 2. Brine washes can help to "salt out" the product from the aqueous layer.
Oily Product Instead of a Solid 1. Presence of residual solvent or impurities.1. Ensure the product is thoroughly dried under vacuum. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 3. Purify via column chromatography followed by removal of the solvent under high vacuum.

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOAt

This protocol outlines the synthesis of this compound from adamantane-1-carboxylic acid using EDC and HOAt as coupling agents.

Materials:

  • Adamantane-1-carboxylic acid

  • 1-Amino-2-propanol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add adamantane-1-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM.

  • Add HOAt (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes.

  • Add EDC (1.2 eq) and stir for another 15 minutes at room temperature.

  • Add 1-amino-2-propanol (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Protocol 2: Acyl Chloride Method

This protocol describes the synthesis using adamantane-1-carbonyl chloride.

Materials:

  • Adamantane-1-carbonyl chloride

  • 1-Amino-2-propanol

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1-amino-2-propanol (1.1 eq) and TEA (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve adamantane-1-carbonyl chloride (1.0 eq) in anhydrous DCM in a separate flask.

  • Add the adamantane-1-carbonyl chloride solution dropwise to the cooled amine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, wash the mixture with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture or by column chromatography.

Visualizations

General Synthesis Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Adamantane-1-carboxylic Acid or Adamantane-1-carbonyl Chloride C Amide Coupling A->C B 1-Amino-2-propanol B->C D Aqueous Workup C->D Quenching E Purification (Recrystallization or Chromatography) D->E Extraction & Drying F This compound E->F Isolation

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield Observed Check_Starting_Materials Check Purity & Dryness of Starting Materials & Solvents Start->Check_Starting_Materials Check_Reaction_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Starting_Materials->Check_Reaction_Conditions Pure/Dry Improve_Purity Dry Solvents/Reagents, Use Fresh Materials Check_Starting_Materials->Improve_Purity Impure/Wet Check_Activation Is Carboxylic Acid Activation Efficient? Check_Reaction_Conditions->Check_Activation Optimal Optimize_Conditions Increase Temp/Time, Adjust Stoichiometry Check_Reaction_Conditions->Optimize_Conditions Suboptimal Check_Purification Review Purification Method Check_Activation->Check_Purification Efficient Improve_Activation Use Acyl Chloride or Stronger Coupling Agent (EDC/HOAt) Check_Activation->Improve_Activation Inefficient Optimize_Purification Optimize Recrystallization Solvent System or Modify Chromatography Eluent Check_Purification->Optimize_Purification Losses Observed Success Yield Improved Improve_Purity->Success Optimize_Conditions->Success Improve_Activation->Success Optimize_Purification->Success

Caption: A logic diagram for troubleshooting low yield in the synthesis.

References

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Li, Y., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science, 18(8), 438-443. [Link]

  • Su, Q., et al. (2012). Facile Synthesis of N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl} Adamantane-1-Carboxamide. Applied Mechanics and Materials, 197, 16-19. [Link]

  • Dikusar, E. A., et al. (2004). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 40(9), 1294-1300. [Link]

  • Mould, D. P. (2014). How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas? ResearchGate. [Link]

  • Roche. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic acid. Organic Syntheses, 44, 1. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 185-190. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

Sources

"overcoming solubility issues with N-(2-hydroxypropyl)adamantane-1-carboxamide"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for N-(2-hydroxypropyl)adamantane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address the significant solubility challenges associated with this compound. We provide field-proven insights and step-by-step protocols to help you achieve successful experimental outcomes.

Introduction: Understanding the Core Problem

This compound integrates a highly rigid and lipophilic adamantane cage with a more polar N-(2-hydroxypropyl)carboxamide side chain. This unique structure presents a dual-solubility challenge. The adamantane moiety, a diamondoid hydrocarbon, is exceptionally hydrophobic and contributes to a high crystal lattice energy, making the compound inherently difficult to dissolve.[1][2] While the side chain possesses hydrogen bond donors and acceptors (amide and hydroxyl groups), they are often insufficient to overcome the properties of the bulky adamantane core, leading to poor solubility in both aqueous and non-polar organic solvents. This behavior is a known issue for many adamantane derivatives.[3]

This guide will walk you through the causality of these solubility issues and provide robust, validated strategies to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of this compound.

Q1: What are the primary reasons for the poor solubility of this compound?

Answer: The poor solubility stems from two key physicochemical properties:

  • High Lipophilicity: The adamantane cage (C₁₀H₁₅) is a large, non-polar, and rigid hydrocarbon structure. It strongly prefers to interact with other non-polar molecules and repels water, making aqueous solubility extremely low.[1][4] The introduction of this moiety into a molecule is a common strategy to deliberately increase lipophilicity.[4][5]

  • Strong Crystal Lattice Energy: The rigidity and high symmetry of the adamantane structure contribute to a very stable crystal lattice. A significant amount of energy is required to break apart this lattice and allow the individual molecules to be solvated by a solvent. This is reflected in the high melting point of adamantane itself (270 °C).[1]

The polar side chain, while intended to improve properties, creates a molecule with distinct hydrophobic and hydrophilic regions, which can complicate solvation in simple solvent systems.

Q2: What is the best starting solvent to prepare a high-concentration stock solution?

Answer: For initial solubilization and the preparation of a high-concentration stock solution, a strong, polar aprotic solvent is recommended.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO).

  • Secondary Recommendation: N,N-Dimethylformamide (DMF).

Causality: These solvents are effective because their high polarity and ability to act as both hydrogen bond acceptors and strong dipoles can effectively disrupt the compound's crystal lattice. They are capable of solvating both the hydrophobic adamantane cage and the polar carboxamide side chain, preventing the self-association that leads to precipitation.

Q3: Can I dissolve the compound directly in aqueous buffers like PBS or saline?

Answer: It is highly unlikely that you will achieve a usable concentration by dissolving the compound directly in aqueous buffers. Direct addition will likely result in a non-homogenous suspension of insoluble particles. Adamantane itself is practically insoluble in water[1][6], and the polar side chain on your compound is not sufficient to overcome this. A stock solution in a suitable organic solvent (like DMSO) must be prepared first, which can then be diluted into your aqueous medium.

Q4: How does temperature affect the solubility of this compound?

Answer: For most solids, solubility increases with temperature. Gentle warming (e.g., to 37°C) can be a useful technique to aid dissolution, especially during the preparation of a stock solution or a supersaturated working solution. However, be cautious:

  • Chemical Stability: Before heating, ensure the compound is stable at the desired temperature for the required duration. Check for any degradation warnings on the product datasheet.

  • Precipitation on Cooling: Be aware that a solution prepared at a higher temperature may precipitate upon cooling to room temperature or assay temperature. This is a common issue with poorly soluble compounds.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is the most common problem encountered. The sudden change in solvent polarity from 100% DMSO to a highly aqueous environment causes the hydrophobic adamantane moiety to be expelled from the solution, leading to aggregation and precipitation.

Logical Troubleshooting Workflow

Below is a workflow diagram to guide your troubleshooting process.

G start Precipitation Observed in Aqueous Buffer cosolvent Strategy 1: Optimize Co-solvent Concentration start->cosolvent Initial Approach excipient Strategy 2: Use Solubilizing Excipients start->excipient Advanced Approach reduce_conc Reduce Final Compound Concentration cosolvent->reduce_conc increase_dmso Increase Final DMSO Percentage (Check Assay Tolerance) cosolvent->increase_dmso cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) excipient->cyclodextrin surfactant Use Surfactants (e.g., Tween-80, Kolliphor®) excipient->surfactant

Caption: A troubleshooting flowchart for addressing compound precipitation.

Solution 1A: Optimize the Dilution Protocol

Causality: Rapidly adding the DMSO stock to the buffer creates localized areas of high compound concentration in a poor solvent, initiating precipitation. Slowing down the process and ensuring high energy input can prevent this.

Step-by-Step Protocol:

  • Warm your aqueous buffer to 37°C to transiently increase the solubility limit.

  • Place the buffer on a vortex mixer set to a high speed.

  • Add your DMSO stock solution drop-by-drop, directly into the vortex. This ensures immediate and rapid dispersion.

  • Continue vortexing for 1-2 minutes after the addition is complete.

  • Use the solution immediately, as it may be kinetically trapped in a supersaturated state and could precipitate over time.

Solution 1B: Use a Solubilizing Excipient (Cyclodextrins)

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic adamantane cage of your compound can fit into this cavity, forming an inclusion complex.[4] This complex effectively shields the hydrophobic part from water, making the entire entity water-soluble.[7]

Mechanism of Cyclodextrin Encapsulation

G cluster_0 Before Complexation cluster_1 After Complexation Compound Compound (Poorly Soluble) Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior) CD->Complex

Caption: Adamantane moiety enters the cyclodextrin's hydrophobic cavity.

Step-by-Step Protocol:

  • Prepare a Cyclodextrin Solution: Dissolve a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer. A common starting concentration is 10% (w/v).

  • Stir Vigorously: Place the cyclodextrin solution on a stir plate.

  • Add Compound Stock: Slowly add your DMSO stock of this compound to the stirring cyclodextrin solution.

  • Equilibrate: Allow the mixture to stir for at least 1 hour at room temperature to ensure efficient complex formation.

  • Filter (Optional): If any un-complexed compound remains, you can filter the solution through a 0.22 µm filter to get a clear, homogenous solution.

Issue 2: I cannot achieve the required concentration for my assay without using a toxic level of DMSO.

Many cell-based assays are sensitive to DMSO concentrations above 0.5% or 1%. If your compound's solubility requires a higher co-solvent percentage, you must use alternative formulation strategies.

Solution 2A: Solid Dispersion Technique

Causality: A solid dispersion involves dispersing the drug in an inert carrier matrix at the molecular level.[8][9] When this solid is added to water, the water-soluble carrier dissolves quickly, releasing the drug as very fine, amorphous particles with a high surface area, which enhances the dissolution rate and apparent solubility.[10]

Step-by-Step Protocol (Solvent Evaporation Method):

  • Select a Carrier: Choose a water-soluble polymer like Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG).

  • Co-dissolve: Dissolve both your compound and the carrier (e.g., in a 1:5 compound-to-carrier mass ratio) in a suitable volatile solvent like methanol or ethanol. Ensure a clear solution is formed.

  • Evaporate Solvent: Remove the solvent using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.

  • Dry: Further dry the solid dispersion under a vacuum to remove any residual solvent.

  • Collect and Use: Scrape the solid dispersion from the flask. This powder can now be directly dissolved in an aqueous buffer, where the carrier will help solubilize your compound.

Solubility Enhancement Strategy Comparison
StrategyPrincipleProsCons
Co-solvents (DMSO) Modifies solvent polaritySimple, effective for stock solutionsOften toxic to cells at high concentrations
Cyclodextrins (HP-β-CD) Encapsulation of hydrophobic moietyHigh solubilization capacity, low toxicityCan sometimes interfere with drug-target binding
Solid Dispersion (PVP/PEG) Reduces particle size to amorphous stateSignificant increase in dissolution rateMore complex preparation, potential stability issues
Surfactants (Tween-80) Micellar solubilizationEffective at low concentrationsCan disrupt cell membranes, potential for toxicity
Issue 3: My prepared solutions are not stable and crash out over time.

Answer: This indicates you have created a supersaturated, thermodynamically unstable solution. While useful for immediate experimental use, these solutions are not suitable for long-term storage.

  • For Stock Solutions (in DMSO): Store at -20°C or -80°C. The low temperature will prevent aggregation and maintain stability. Before use, thaw completely and vortex to ensure homogeneity.

  • For Working Solutions (in aqueous buffer): Always prepare these fresh before each experiment. Do not store diluted aqueous solutions of this compound, as precipitation is highly likely over time.

References

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available from: [Link]

  • Wikipedia. (n.d.). Adamantane. Available from: [Link]

  • PubChem. (n.d.). N-(2-cyanopropyl)adamantane-1-carboxamide. Available from: [Link]

  • PubChem. (n.d.). N-(1-methoxypropan-2-yl)adamantane-1-carboxamide. Available from: [Link]

  • Pharmacia. (2023). Adamantane-containing drug delivery systems. Available from: [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]

  • SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Available from: [Link]

  • MDPI. (2015). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Available from: [Link]

  • RSC Publishing. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Available from: [Link]

  • ResearchGate. (n.d.). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Available from: [Link]

  • ResearchGate. (n.d.). Use of the Adamantane Structure in Medicinal Chemistry. Available from: [Link]

  • AAPS. (2024). Enhancing solubility and stability of poorly soluble drugs. Available from: [Link]

  • PubMed. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Available from: [Link]

  • PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • MDPI. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Available from: [Link]

  • PubMed Central. (n.d.). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Available from: [Link]

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"N-(2-hydroxypropyl)adamantane-1-carboxamide degradation pathways and prevention"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-hydroxypropyl)adamantane-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, potential degradation pathways, and preventative measures for this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and drug development processes.

The adamantane moiety is renowned for its high thermal and chemical stability, often incorporated into pharmaceuticals to enhance these properties.[1][2][3] However, the carboxamide linkage in this compound introduces a potential site for degradation, primarily through hydrolysis. Understanding the conditions that promote this degradation and how to mitigate them is crucial for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: The primary degradation pathway of concern for this molecule is the hydrolysis of the amide bond. Amides are generally stable, but they can be hydrolyzed under acidic or basic conditions, typically requiring heat.[4][5][6][7] This would result in the formation of adamantane-1-carboxylic acid and 1-amino-2-propanol. In biological systems, enzymatic degradation by amidases or other hydrolases is also a potential pathway. While the adamantane cage itself is highly stable, metabolic hydroxylation at the tertiary carbons of the adamantane structure can occur, as observed with other adamantane derivatives in the presence of certain enzymes like cytochrome P450.[8][9]

Q2: How stable is the adamantane core of the molecule?

A2: The adamantane core is exceptionally stable due to its rigid, strain-free, diamond-like structure.[2] It is resistant to degradation under most experimental conditions, including high temperatures and a wide pH range.[1][3] This inherent stability is a key reason for its use in medicinal chemistry.[10]

Q3: Can this compound degrade during storage?

A3: Under standard storage conditions (cool, dry, and dark), this compound is expected to be stable. However, long-term storage in solution, especially if the solvent is acidic or basic, could lead to slow hydrolysis of the amide bond. It is recommended to store the compound as a solid and prepare solutions fresh.

Q4: Are there any known incompatibilities with common excipients?

A4: While specific studies on this compound are not widely available, general knowledge of amide chemistry suggests that strong acidic or basic excipients could promote hydrolytic degradation, especially in the presence of moisture and elevated temperatures.[11] It is advisable to conduct compatibility studies with your chosen excipients.

Troubleshooting Guides

Issue 1: Unexpected Impurities Detected in a Sample of this compound

This troubleshooting guide will help you identify the source of unexpected impurities through a forced degradation study. Forced degradation studies are a crucial component of drug development, providing insights into the stability of a drug substance.[12][13][14]

Step-by-Step Protocol for Forced Degradation Study:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.[12]

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).[12][15]

    • Base Hydrolysis: Add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).[12][15]

    • Oxidative Degradation: Add an equal volume of 3-30% hydrogen peroxide (H₂O₂).[15]

    • Thermal Degradation: Heat a solution of the compound at a controlled temperature (e.g., 60-80°C).

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as recommended by ICH Q1B guidelines.[12]

  • Incubation: Incubate the vials under the specified conditions. It is recommended to pull time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progression of degradation.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

  • Data Interpretation: Compare the chromatograms of the stressed samples to a control sample (time zero). The appearance of new peaks indicates the formation of degradation products. The conditions under which these peaks appear will suggest the degradation pathway.

Expected Degradation Products and Their Identification:

Stress ConditionPotential Degradation PathwayExpected Major Degradation Products
Acid/Base HydrolysisAmide Bond CleavageAdamantane-1-carboxylic acid, 1-amino-2-propanol
OxidationHydroxylation of AdamantaneHydroxylated adamantane derivatives
Thermal DegradationAmide Bond Cleavage (if moisture is present)Adamantane-1-carboxylic acid, 1-amino-2-propanol
Photolytic DegradationCompound specific, may involve radical reactionsVarious photo-degradants

Visualizing the Primary Degradation Pathway:

This compound This compound Adamantane-1-carboxylic acid Adamantane-1-carboxylic acid This compound->Adamantane-1-carboxylic acid Acid/Base Hydrolysis 1-amino-2-propanol 1-amino-2-propanol This compound->1-amino-2-propanol Acid/Base Hydrolysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Compound Solution mix Combine Compound, Matrix, and Cofactors prep_compound->mix prep_matrix Prepare Biological Matrix (e.g., HLM) prep_matrix->mix prep_cofactors Prepare Cofactors (e.g., NADPH) prep_cofactors->mix incubate Incubate at 37°C mix->incubate sample Collect Samples at Time Points incubate->sample quench Quench Reaction sample->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life analyze->calculate

Sources

"troubleshooting N-(2-hydroxypropyl)adamantane-1-carboxamide in cell culture"

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting N-(2-hydroxypropyl)adamantane-1-carboxamide in a cell culture setting. Given that this is a specialized adamantane derivative, this guide synthesizes field-proven insights from handling similar lipophilic compounds with established chemical principles.

Introduction to this compound

This compound belongs to the adamantane family, a class of compounds known for their rigid, bulky, and highly lipophilic cage structure.[1] This lipophilicity is a key characteristic that significantly influences the biological activity and experimental handling of these molecules.[2] Adamantane derivatives have a broad range of therapeutic applications, including antiviral, antidiabetic, and anticancer activities, often exerting their effects by interacting with cellular membranes or specific protein targets.[3][4][5] When working with a novel derivative like this compound, it is crucial to anticipate challenges related to its physical and chemical properties, primarily solubility and potential for cytotoxicity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address the practical challenges you may encounter during your research.

Section 1: Compound Preparation and Handling

Q1: My this compound is not dissolving. What is the recommended solvent and procedure?

Answer: This is the most common issue with adamantane derivatives due to their high lipophilicity.[2] The bulky adamantane cage lacks polar functional groups, making it poorly soluble in aqueous solutions like cell culture media.

  • Expertise & Causality: The primary solvent of choice for this class of compounds is high-purity, anhydrous dimethyl sulfoxide (DMSO).[6] DMSO is a powerful, polar aprotic solvent capable of solvating a wide range of hydrophobic compounds.[6] The issue often arises not just from the choice of solvent, but the technique used.

  • Recommended Protocol:

    Protocol for Preparing a High-Concentration Stock Solution

    • Weighing: Accurately weigh a small amount of the compound (e.g., 1-5 mg) using a calibrated analytical balance. Perform this in a fume hood and use appropriate personal protective equipment (PPE).

    • Solvent Addition: Add the minimum required volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Calculating the required volume beforehand is critical.

    • Solubilization: Vortex the solution vigorously for 1-2 minutes. If particles are still visible, gently warm the vial to 37°C for 5-10 minutes. A water bath or heat block is ideal. Do not overheat, as this can degrade the compound.

    • Sonication (Optional but Recommended): If aggregates persist, sonicate the vial in a bath sonicator for 5-10 minutes. This uses high-frequency sound waves to break apart stubborn particulates.

    • Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE membrane) to ensure sterility.

    • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided as they can cause the compound to precipitate out of solution.

Q2: I prepared a clear stock in DMSO, but I see precipitation when I add it to my cell culture medium. How do I fix this?

Answer: This is a classic problem of compound "crashing out" of solution. While the compound is soluble in the DMSO stock, the final concentration of DMSO in the aqueous culture medium may be too low to keep the lipophilic compound dissolved.

  • Expertise & Causality: The final concentration of DMSO in your cell culture medium is a critical parameter. Most cell lines can tolerate DMSO up to 0.5% (v/v), but many are sensitive to concentrations as low as 0.1%. Exceeding this limit can cause cytotoxicity, confounding your results. The goal is to add the compound to the media in a way that allows for rapid dispersal before it has a chance to aggregate and precipitate.

  • Troubleshooting Steps:

    • Reduce Final Compound Concentration: The most straightforward solution is to test a lower final concentration of your compound. Its solubility limit in the media may be lower than your target concentration.

    • Optimize Dilution Technique: Never add the DMSO stock directly to the full volume of media in your flask or plate. Instead, use a serial dilution method.

      • Step A: Pre-warm your culture medium to 37°C.

      • Step B: While gently vortexing or swirling the tube of warm medium, add your DMSO stock drop-by-drop. The turbulence helps to disperse the compound immediately.

      • Step C: For very high concentrations, consider a two-step dilution: first dilute the DMSO stock into a small volume of serum-free medium, vortex, and then add this intermediate dilution to your final culture medium containing serum.

    • Serum Consideration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution. If you are performing an experiment in serum-free media, you may encounter more significant solubility issues. Consider if a low level of serum (1-2%) is permissible in your experiment.

    • Final DMSO Concentration Check: Always calculate the final DMSO percentage in your culture. Ensure your vehicle control wells receive the exact same final concentration of DMSO as your treated wells.

Section 2: Cell Viability and Experimental Design

Q3: I'm observing significant cell death after treatment. How can I determine if it's specific bioactivity or non-specific cytotoxicity?

Answer: Distinguishing between targeted pharmacological effects and general cytotoxicity is fundamental. Adamantane derivatives can disrupt cell membranes due to their lipophilicity, leading to necrosis or apoptosis at high concentrations.[2]

  • Expertise & Causality: A proper dose-response experiment is the only way to determine a therapeutic window. You must identify a concentration range that elicits the desired biological effect without causing excessive, non-specific cell death.

  • Recommended Experiment:

    Protocol for Determining the Cytotoxic Profile (MTT/XTT Assay)

    • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-80% confluency).

    • Dose-Response Preparation: Prepare a wide range of serial dilutions of your compound. A good starting point is a logarithmic scale (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM).

    • Controls (Critical):

      • Untreated Control: Cells with media only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%).

      • Positive Control (Lysis Agent): Cells treated with a compound known to induce 100% cell death (e.g., Triton X-100).

    • Treatment: Add the prepared compound dilutions and controls to the appropriate wells.

    • Incubation: Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).

    • Viability Assay: Perform a standard cell viability assay such as MTT or XTT, which measures mitochondrial metabolic activity as a proxy for cell viability.[3]

    • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot this data to generate a dose-response curve and determine the IC50 (the concentration at which 50% of cells are non-viable). Your experimental concentrations should ideally be well below the IC50 value.

Q4: My experimental results are not reproducible. What are the likely sources of variability?

Answer: Inconsistent results with lipophilic compounds often trace back to compound handling and stability.

  • Expertise & Causality: Variability can be introduced at multiple stages, from initial stock preparation to final cell treatment. The key is to standardize every step of the process.

  • Troubleshooting Workflow Diagram:

    G cluster_stock Compound Integrity cluster_culture Biological System cluster_assay Experimental Execution A Inconsistent Results Observed B Check Compound Stock A->B C Check Cell Culture Practice A->C D Check Assay Protocol A->D B1 Precipitation in stock? (Inspect frozen aliquot) B->B1 C1 Inconsistent Seeding Density? C->C1 D1 Inconsistent Incubation Time? D->D1 B2 Degradation? (Prepare fresh stock) B1->B2 B3 Inaccurate Concentration? (Re-weigh, re-calculate) B2->B3 C2 High Passage Number? C1->C2 C3 Mycoplasma Contamination? C2->C3 D2 Inconsistent Dilution? (Pipetting error) D1->D2 D3 Edge Effects in Plate? D2->D3

    Caption: Troubleshooting workflow for experimental variability.

  • Key Points:

    • Compound Stability: Ensure your DMSO stock is truly dissolved before each use. Thaw it completely and vortex gently. Some compounds are unstable even in DMSO at -20°C over long periods.[1] If in doubt, prepare a fresh stock.

    • Cell Health: Use cells at a consistent and low passage number. High passage numbers can lead to phenotypic drift. Regularly test for mycoplasma contamination, which can alter cellular responses.

    • Pipetting Accuracy: When working with small volumes of high-concentration stock, minor pipetting errors can lead to large variations in the final concentration. Use calibrated pipettes and proper technique.

Section 3: Mechanism of Action & Data Interpretation

Q5: What is the likely mechanism of action for this compound, and how might that influence my experiments?

Answer: While the specific target of this compound is not defined in the public literature, we can infer potential mechanisms based on its structural class. Adamantane derivatives are known to act via several mechanisms.

  • Expertise & Causality:

    • Ion Channel Blockade: The most famous example is Amantadine, which blocks the M2 proton channel of the influenza A virus.[2] The bulky adamantane cage physically occludes the channel.

    • Enzyme Inhibition: Many adamantane derivatives are designed as enzyme inhibitors, where the adamantane group serves as a rigid scaffold that fits into a hydrophobic pocket of the enzyme's active site.[5][7] A notable example is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in metabolic diseases.[5]

    • Receptor Modulation: The lipophilic nature of the adamantane moiety can facilitate interaction with nuclear hormone receptors or G-protein coupled receptors.

  • Hypothetical Signaling Pathway Diagram:

    G compound N-(2-hydroxypropyl) adamantane-1-carboxamide receptor Cell Surface Receptor or Intracellular Enzyme (e.g., 11β-HSD1) compound->receptor Binding & Modulation pathway Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) receptor->pathway tf Transcription Factor Activation/Inhibition pathway->tf gene Target Gene Expression tf->gene response Cellular Response (e.g., Proliferation, Apoptosis, Inflammation) gene->response

    Caption: Generalized signaling pathway for an enzyme-inhibiting adamantane derivative.

  • Experimental Implications: If you suspect enzyme inhibition, you may need to perform cell-free biochemical assays to confirm direct target engagement. If you suspect receptor modulation, receptor binding assays or downstream pathway analysis (e.g., Western blotting for phosphorylated proteins) would be appropriate next steps.

Data Summary Table

This table provides a quick reference for the key physical and chemical properties relevant to your cell culture experiments, based on typical values for similar adamantane carboxamides.

PropertyRecommended Value / ParameterRationale & Source
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High solvating power for lipophilic compounds.[6]
Stock Concentration 10-50 mMHigh enough to minimize final DMSO % in media.
Stock Solution Storage -20°C or -80°C, Aliquoted, Protected from LightPrevents degradation and precipitation from freeze-thaw cycles.
Max Final DMSO % in Media ≤ 0.1% (ideal), ≤ 0.5% (acceptable for most)High DMSO concentrations are cytotoxic to most cell lines.
Predicted LogP (XLogP3-AA) > 2.0Indicates high lipophilicity and poor aqueous solubility.[8][9]
Stability in Aqueous Media Low; prone to precipitationMust be diluted carefully into pre-warmed media with agitation.

References

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available from: [Link]

  • PMC (PubMed Central). (n.d.). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Available from: [Link]

  • PMC (PubMed Central). (n.d.). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Available from: [Link]

  • PMC (PubMed Central). (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Available from: [Link]

  • PMC (PubMed Central). (n.d.). N-p-Tolyladamantane-1-carboxamide. Available from: [Link]

  • ScienceDirect. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. Available from: [Link]

  • PubChem. (n.d.). N-(2-cyanopropyl)adamantane-1-carboxamide. Available from: [Link]

  • PubMed. (n.d.). Design, Synthesis, and Bioevaluation of Adamantane-1-Carboxamide N-Acylthioureas for Airway Antiallergic Therapy. Available from: [Link]

  • PMC (PubMed Central). (n.d.). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Available from: [Link]

  • MDPI. (n.d.). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Available from: [Link]

  • ResearchGate. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Available from: [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. Available from: [Link]

  • RSC Publishing. (n.d.). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Available from: [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available from: [Link]

  • PMC. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Available from: [Link]

  • PubChem. (n.d.). N-(1-methoxypropan-2-yl)adamantane-1-carboxamide. Available from: [Link]

Sources

Technical Support Center: Optimizing In Vivo Dosage of N-(2-hydroxypropyl)adamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-hydroxypropyl)adamantane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for optimizing the in vivo dosage of this novel adamantane derivative. My approach is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are built on a foundation of expertise and trustworthiness.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have before starting in vivo studies with this compound.

Q1: What are the key physicochemical properties of this compound that I should consider for in vivo studies?

A1: While specific experimental data for this compound is not extensively published, we can infer key properties from its structure. The adamantane cage is highly lipophilic, which can significantly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The presence of the hydroxyl and amide groups will add some polarity, but the overall character is likely to be hydrophobic. This suggests that the compound may have good membrane permeability but potentially poor aqueous solubility. Therefore, careful formulation will be critical for achieving consistent and reproducible results in vivo.

Q2: How should I approach formulating this compound for in vivo administration?

A2: Given the anticipated lipophilicity, a multi-step approach to formulation is recommended. Start with simple, well-tolerated vehicles and move to more complex formulations if needed.

  • Step 1: Solubility Testing: Begin by assessing the solubility in common biocompatible solvents such as corn oil, sesame oil, or aqueous solutions with co-solvents like DMSO, ethanol, or polyethylene glycol (PEG).

  • Step 2: Vehicle Selection: For oral administration, an oil-based vehicle or a suspension may be appropriate. For intravenous administration, a solution with a solubilizing agent like cyclodextrin might be necessary. Adamantane derivatives have been shown to interact favorably with cyclodextrins, which can enhance aqueous solubility.[1]

  • Step 3: Stability Assessment: Once a suitable vehicle is identified, assess the short-term stability of the formulation to ensure the compound does not precipitate or degrade before or after administration.

Q3: How can I estimate a starting dose for my first in vivo efficacy study?

A3: Estimating a starting dose for a novel compound requires a combination of in vitro data and information from related compounds.

  • In Vitro to In Vivo Extrapolation: Use the in vitro EC50 or IC50 from your cell-based assays as a starting point. While not a direct predictor of in vivo efficacy, it provides a benchmark for the required concentration at the target site.

  • Literature on Analogs: Review literature on other adamantane carboxamide derivatives with similar biological targets. For example, some adamantane derivatives have shown in vivo efficacy at doses around 20 mg/kg when administered orally.[3] However, this should be treated as a rough estimate, and the actual effective dose will depend on the specific pharmacology of your compound.

  • Dose Range Finding Study: It is highly recommended to perform a dose-range finding study in a small number of animals to determine the maximum tolerated dose (MTD) before initiating larger efficacy studies.

Part 2: Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter during your in vivo experiments.

Scenario 1: Unexpected Toxicity or Adverse Events at the Initial Dose

Q: I administered my initial dose of this compound and observed unexpected toxicity (e.g., weight loss, lethargy, ruffled fur). What are the potential causes and how should I proceed?

A: This is a common challenge in early-stage in vivo research. The observed toxicity could stem from several factors. Let's break down the troubleshooting process.

Potential Causes:

  • Compound-Specific Toxicity: The intrinsic pharmacology of the compound may be causing off-target effects.

  • Vehicle-Related Toxicity: The formulation vehicle itself, especially at high concentrations of co-solvents like DMSO, can cause adverse reactions.

  • Pharmacokinetic Issues: Rapid absorption and high peak plasma concentrations (Cmax) can lead to acute toxicity. The lipophilic nature of the adamantane moiety can lead to sequestration in tissues, which might contribute to unforeseen toxicities.[1]

Step-by-Step Troubleshooting Protocol:

  • Administer Vehicle Only: In a control group of animals, administer the formulation vehicle without the compound to rule out vehicle-related toxicity.

  • Reduce the Dose: If the vehicle is well-tolerated, reduce the dose of this compound by 50% and repeat the experiment in a small cohort. Continue with a dose de-escalation until a well-tolerated dose is found.

  • Refine the Dosing Regimen: Consider splitting the daily dose into two or more administrations to reduce Cmax and potentially mitigate acute toxicity.

  • Conduct a Preliminary Pharmacokinetic (PK) Study: A pilot PK study will provide valuable information on the compound's absorption, distribution, metabolism, and elimination. This data can help you design a more rational dosing schedule to maintain therapeutic exposure while avoiding toxic peaks.

Scenario 2: Lack of Efficacy at Doses Below the MTD

Q: I have determined the MTD for this compound, but I am not observing the expected therapeutic effect at any well-tolerated dose. What should I investigate?

A: A lack of efficacy below the MTD is a significant hurdle. A systematic investigation is necessary to pinpoint the cause.

Potential Causes:

  • Insufficient Target Engagement: The administered doses may not be achieving a high enough concentration at the target tissue to elicit a biological response.

  • Rapid Metabolism or Clearance: The compound may be rapidly metabolized and/or cleared from the body, resulting in a short duration of action.

  • Poor Bioavailability: If administered orally, the compound may have low absorption from the gastrointestinal tract.

  • Inappropriate Animal Model: The chosen animal model may not accurately recapitulate the human disease state you are trying to model.

Step-by-Step Troubleshooting Protocol:

  • Pharmacodynamic (PD) Marker Analysis: If a biomarker of target engagement is available (e.g., phosphorylation of a downstream protein), measure this marker in your target tissue at various time points after dosing. This will confirm whether the compound is reaching its target and modulating its activity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a study to correlate the pharmacokinetic profile with the pharmacodynamic response. This will help you determine the minimum effective concentration required and the optimal dosing interval.

  • Evaluate Alternative Routes of Administration: If oral bioavailability is low, consider parenteral routes such as intravenous (IV) or intraperitoneal (IP) injection to ensure the compound reaches systemic circulation.

  • Re-evaluate the Animal Model: Critically assess the suitability of your animal model. Review the literature to ensure it is the most appropriate for your research question.

Part 3: Experimental Protocols and Data Presentation

This section provides detailed protocols for key experiments and templates for data presentation.

Protocol 1: Dose-Range Finding (MTD) Study

Objective: To determine the maximum tolerated dose (MTD) of this compound.

Methodology:

  • Animal Allocation: Use a small number of animals per group (e.g., n=3-5 mice or rats).

  • Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30 mg/kg, 100 mg/kg). The dose increments can be adjusted based on observed toxicity.

  • Administration: Administer the compound daily for 5-7 days via the intended clinical route.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and overall appearance and behavior.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant signs of toxicity or more than a 10-15% reduction in body weight.

Data Presentation:

Dose Group (mg/kg)Mean Body Weight Change (%)Clinical Observations
Vehicle Control+2.0%Normal
10+1.5%Normal
30-3.0%Normal
100-12.0%Mild lethargy, ruffled fur

Table 1: Example data from a dose-range finding study.

Protocol 2: Pilot Pharmacokinetic (PK) Study

Objective: To characterize the basic pharmacokinetic profile of this compound.

Methodology:

  • Animal Groups: Use a sufficient number of animals to collect samples at multiple time points (e.g., n=3 per time point).

  • Dosing: Administer a single dose of the compound at a well-tolerated level.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.

Data Presentation:

ParameterValue
Cmax (ng/mL)[Enter Value]
Tmax (hr)[Enter Value]
AUC (0-t) (ng*hr/mL)[Enter Value]
Half-life (t1/2) (hr)[Enter Value]

Table 2: Template for summarizing pharmacokinetic parameters.

Part 4: Visualizations

Diagram 1: General Workflow for In Vivo Dose Optimization

DoseOptimizationWorkflow cluster_preclinical Preclinical Phase InVitro_Data In Vitro Efficacy Data (EC50/IC50) Formulation Formulation Development & Stability Testing InVitro_Data->Formulation informs Dose_Range Dose-Range Finding (MTD Study) Formulation->Dose_Range enables Pilot_PK Pilot Pharmacokinetic (PK) Study Dose_Range->Pilot_PK guides Efficacy_Study Efficacy Study with Optimized Dose Pilot_PK->Efficacy_Study refines dose for

Caption: A generalized workflow for optimizing the in vivo dosage of a novel compound.

Diagram 2: Logic for Troubleshooting Lack of Efficacy

EfficacyTroubleshooting Start Lack of Efficacy Below MTD Check_Target Assess Target Engagement (PD Biomarkers) Start->Check_Target Reassess_Model Re-evaluate Animal Model Start->Reassess_Model Analyze_PK Conduct PK/PD Study Check_Target->Analyze_PK Decision Sufficient Exposure? Analyze_PK->Decision Change_Route Evaluate Alternative Administration Routes Change_Route->Analyze_PK Decision->Change_Route No Conclusion Compound may lack intrinsic activity Decision->Conclusion Yes

Caption: A decision-making flowchart for troubleshooting a lack of in vivo efficacy.

References

  • U.S. Food and Drug Administration. (2023). Optimizing the Dosage of Human Prescription Drugs and Biological Products for the Treatment of Oncologic Diseases. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Georgieva, M., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1027-1037. [Link]

  • Kim, H. Y., et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. MedChemComm, 6(5), 947-952. [Link]

  • Krasniqi, D., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Njar, V. C., et al. (2006). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 13(26), 3149-3170. [Link]

Sources

"reducing off-target effects of N-(2-hydroxypropyl)adamantane-1-carboxamide"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Off-Target Effects

Welcome to the technical support center for N-(2-hydroxypropyl)adamantane-1-carboxamide. This resource is designed to assist you in troubleshooting and minimizing potential off-target effects during your research and development activities. As Senior Application Scientists, we have compiled this guide based on established principles of medicinal chemistry and pharmacology related to adamantane derivatives to ensure scientific integrity and provide practical, field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and observations that may arise during your experiments with this compound.

Q1: We are observing unexpected cellular phenotypes that don't align with the intended target's known function. Could this be due to off-target effects of this compound?

A1: Yes, unexpected phenotypes are a common indicator of off-target activity. The adamantane moiety, known for its lipophilicity, can facilitate binding to unintended proteins with hydrophobic pockets.[1][2] Adamantane derivatives have been reported to interact with a variety of proteins, including ion channels, enzymes, and receptors, which could lead to a broad range of cellular responses.[3][4]

Q2: Our in-vitro assays show potent activity, but we are seeing signs of toxicity in our cell-based models. What could be the cause?

A2: The cytotoxicity of adamantane derivatives can sometimes parallel their biological activity.[3] This can occur if the compound interacts with essential cellular machinery. It is also possible that the compound is being metabolized into a more toxic species. We recommend performing a comprehensive cytotoxicity profiling in parallel with your functional assays.

Q3: How can we quickly assess the potential for off-target effects with our compound?

A3: A good starting point is to perform a screening against a panel of common off-target proteins, such as key cytochrome P450 (CYP) enzymes, to assess potential metabolic liabilities and drug-drug interactions.[1] Additionally, computational docking studies against a library of known off-target proteins can provide initial predictions of potential interactions.

Q4: We suspect off-target effects are interfering with our results. What is the first troubleshooting step we should take?

A4: The first step is to establish a clear dose-response relationship for both the on-target and any observed off-target effects. If the potency for the off-target effect is comparable to the on-target effect, it is a significant concern. A second crucial step is to use a structurally related but inactive control compound to confirm that the observed phenotype is due to the specific chemical entity and not a general property of the chemical class.

Part 2: Troubleshooting Guides

This section provides more in-depth guidance for identifying and resolving specific off-target issues.

Guide 1: Differentiating On-Target vs. Off-Target Phenotypes

If you are observing a cellular phenotype, it is crucial to confirm that it is a direct result of modulating the intended target.

Troubleshooting Steps:

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target in a cellular context. Techniques like cellular thermal shift assay (CETSA) or NanoBRET can be employed.

  • Target Knockdown/Knockout: Use genetic techniques such as siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists in the absence of the target, it is likely an off-target effect.

  • Rescue Experiments: In a target knockdown or knockout system, if the phenotype can be reversed by introducing a form of the target that is resistant to the compound, this provides strong evidence for on-target activity.

Guide 2: Identifying the Unintended Target(s)

Once an off-target effect is suspected, the next challenge is to identify the responsible protein(s).

Recommended Approaches:

  • Affinity-Based Proteomics: This involves immobilizing a derivative of your compound on a solid support to "pull down" interacting proteins from cell lysates. These proteins can then be identified by mass spectrometry.

  • Computational Profiling: Utilize in silico tools to screen your compound against a large database of protein structures. This can help prioritize potential off-target candidates for experimental validation.

  • Phenotypic Screening: Compare the observed off-target phenotype with databases of known drug-induced phenotypes to identify potential molecular targets.

Part 3: Experimental Protocols & Data Presentation

To assist in your troubleshooting, we provide the following example protocols and data presentation formats.

Protocol 1: Cytochrome P450 Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory potential of this compound against major CYP isoforms.

Materials:

  • Human liver microsomes (HLMs)

  • This compound

  • CYP-specific probe substrates and their corresponding metabolites

  • NADPH regenerating system

  • LC-MS/MS for analysis

Procedure:

  • Pre-incubate HLMs with a concentration range of this compound.

  • Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

  • Incubate at 37°C for a specified time.

  • Stop the reaction and analyze the formation of the metabolite using LC-MS/MS.

  • Calculate the IC50 value for the inhibition of each CYP isoform.

Data Presentation:

CYP IsoformIC50 (µM) of this compound
CYP1A2> 100
CYP2C955.3
CYP2C19> 100
CYP2D687.1
CYP3A425.8

This is example data and should be experimentally determined.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol allows for the assessment of target engagement in intact cells.

Materials:

  • Cells expressing the target protein

  • This compound

  • PBS and lysis buffer

  • Western blotting reagents

Procedure:

  • Treat cells with this compound or vehicle control.

  • Heat the cell suspensions at a range of temperatures.

  • Lyse the cells and separate soluble and aggregated proteins by centrifugation.

  • Analyze the amount of soluble target protein at each temperature by Western blotting.

  • Binding of the compound will stabilize the protein, leading to a higher melting temperature.

Part 4: Visualization of Key Concepts

Visual aids can help in understanding the complex interactions of small molecules within a biological system.

Diagram 1: Potential Off-Target Mechanisms

This diagram illustrates how the lipophilic adamantane moiety can lead to off-target binding.

Off_Target_Mechanisms cluster_0 This compound cluster_1 Biological Environment Compound Adamantane Moiety (Lipophilic) OnTarget On-Target Protein (Specific Binding Pocket) Compound->OnTarget Desired Therapeutic Effect OffTarget1 Off-Target Protein 1 (Hydrophobic Pocket) Compound->OffTarget1 Unintended Enzyme Inhibition OffTarget2 Off-Target Ion Channel Compound->OffTarget2 Altered Ion Flow Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Non-specific Partitioning

Caption: Potential on-target and off-target interactions of an adamantane-containing compound.

Diagram 2: Troubleshooting Workflow for Suspected Off-Target Effects

This workflow provides a logical sequence of steps to investigate and mitigate off-target effects.

Troubleshooting_Workflow Start Unexpected Phenotype Observed ConfirmOnTarget Confirm On-Target Engagement (e.g., CETSA) Start->ConfirmOnTarget GeneticValidation Genetic Validation (Knockdown/Knockout) ConfirmOnTarget->GeneticValidation OffTargetConfirmed Phenotype Persists? (Off-Target Likely) GeneticValidation->OffTargetConfirmed IdentifyOffTarget Identify Off-Target (Proteomics, Computational) OffTargetConfirmed->IdentifyOffTarget Yes End Optimized Compound with Reduced Off-Target Effects OffTargetConfirmed->End No (On-Target Effect) SAR Structure-Activity Relationship (SAR) - Modify Adamantane Substituents - Alter Linker IdentifyOffTarget->SAR Redesign Rational Compound Redesign SAR->Redesign TestNewCompound Synthesize & Test New Analogs Redesign->TestNewCompound TestNewCompound->ConfirmOnTarget

Sources

Technical Support Center: Purification of Adamantane Carboxamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for adamantane-based compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique and often complex challenges associated with the purification of adamantane carboxamide isomers. The rigid, bulky, and highly lipophilic nature of the adamantane cage, combined with the subtle physicochemical differences between its isomers, demands specialized strategies that go beyond routine purification protocols.

This document provides in-depth, field-proven insights in a question-and-answer format, explaining not just the steps to take but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What makes adamantane carboxamide isomers so difficult to separate?

A1: The purification challenges stem from a combination of factors intrinsic to the adamantane core:

  • High Lipophilicity and Low Polarity: The adamantane cage is a non-polar, hydrocarbon-rich structure, leading to high solubility in non-polar organic solvents but poor solubility in polar solvents like water or methanol.[1] This makes standard reverse-phase chromatography and recrystallization from common polar/non-polar solvent systems challenging.

  • Structural Rigidity and Symmetry: The diamondoid structure is rigid and highly symmetrical.[2][3] When a carboxamide group is attached, the resulting positional isomers (e.g., substitution at the 1- vs. 2-position) or stereoisomers can have very similar shapes, sizes, and polarity, leading to near-identical interactions with stationary phases.

  • Minimal Differences in Physicochemical Properties: Isomers often have very close boiling points, melting points, and solubility profiles, making separation by traditional techniques like distillation or simple recrystallization inefficient.[4][5]

  • Potential for Strong Intermolecular Interactions: The carboxamide group can engage in hydrogen bonding, while the adamantane cage can have significant van der Waals interactions, complicating chromatographic behavior.

Q2: What are the primary types of isomers I should expect to encounter?

A2: You will typically encounter two main classes of isomers:

  • Constitutional (or Positional) Isomers: These isomers differ in the point of attachment of the carboxamide group to the adamantane cage. The most common are 1-adamantylcarboxamide (substitution at a tertiary bridgehead carbon) and 2-adamantylcarboxamide (substitution at a secondary methylene carbon). These isomers have distinct, albeit similar, physical properties.

  • Enantiomers: If the adamantane core or a substituent on the carboxamide contains a chiral center, the compound will exist as a pair of non-superimposable mirror images (enantiomers). Enantiomers have identical physical properties in an achiral environment, making their separation impossible without a chiral selector (e.g., a chiral stationary phase).[6]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Recrystallization & Solubility Problems

Q: My crude adamantane carboxamide product won't crystallize, or I get very low yields. Why is this happening and how can I fix it?

A: This is a common issue tied to the compound's solubility profile. The high lipophilicity of the adamantane cage makes these compounds highly soluble in many organic solvents, even at low temperatures, leading to poor recovery.[2] Conversely, they are often insoluble in highly polar solvents.

Causality & Troubleshooting Strategy:

  • Cause: An inappropriate solvent or solvent system was chosen. Rapid cooling can also trap impurities and prevent the formation of a stable crystal lattice.[2]

  • Solution: Systematic Solvent Screening.

    • Start with Single Solvents: Test solubility of a few milligrams of your crude product in a small volume (~0.5 mL) of various solvents at room temperature and then with heating. Good candidates will show poor solubility at room temperature but high solubility when hot.[2]

    • Employ Solvent/Anti-Solvent Systems: This is often the most effective method. Dissolve your compound in a minimal amount of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate, THF) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (e.g., Hexanes, Heptane, Pentane) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly.

    • Consider High-Boiling Point Solvents: For particularly stubborn compounds, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be effective, though their removal can be difficult.[2]

    • Control Cooling Rate: Slow, gradual cooling is critical. Allowing the solution to cool to room temperature over several hours before moving it to a refrigerator or ice bath promotes the growth of larger, purer crystals.[2]

Solvent Class Examples Typical Role for Adamantane Carboxamides Notes
Ethers Diethyl Ether, THF, DioxaneGood "Solvent"Often too soluble for single-solvent use. Good for solvent/anti-solvent pairs.
Esters Ethyl Acetate, Isopropyl AcetateGood "Solvent"A common starting point for screening.
Chlorinated Dichloromethane (DCM), ChloroformExcellent "Solvent"Effective but use with caution due to toxicity.
Alcohols Methanol, Ethanol, Isopropanol"Anti-Solvent" or Co-SolventSolubility is often limited, making them useful as anti-solvents.
Hydrocarbons Hexanes, Heptane, CyclohexaneExcellent "Anti-Solvent"The most common choice for inducing precipitation from a more polar solvent.
Polar Aprotics DMF, DMSO, AcetonitrileSolvents for "Insoluble" CompoundsUse as a last resort due to high boiling points and difficulty of removal.[2]

Q: My purified product is discolored (yellow/brown). What causes this?

A: Discoloration is typically due to the presence of trace, highly colored impurities or oxidation byproducts.[2][7]

  • Solution: Activated Carbon Treatment.

    • During recrystallization, after your compound is fully dissolved in the hot solvent, add a very small amount (1-2% w/w) of activated carbon.

    • Keep the solution heated for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon.

    • Proceed with the crystallization as usual. The carbon will adsorb the colored impurities.[2]

Issue 2: Chromatographic Separation of Positional Isomers

Q: My 1- and 2-substituted adamantane carboxamide isomers are co-eluting on my C18 reverse-phase HPLC column. How can I resolve them?

A: Standard C18 columns separate primarily based on hydrophobicity. Since positional isomers of adamantane carboxamide have very similar hydrophobicities, C18 often fails to provide adequate resolution.[8] The key is to use a stationary phase that offers alternative separation mechanisms.

Causality & Troubleshooting Strategy:

  • Cause: The C18 stationary phase does not sufficiently differentiate the subtle shape and electronic differences between the isomers.

  • Solution: Change the Stationary Phase.

    • Phenyl-Hexyl or Biphenyl Phases: These phases offer π-π interactions in addition to hydrophobic interactions. The different electronic environments of the carboxamide group relative to the adamantane cage in each isomer can lead to differential retention.

    • Embedded Polar Group (EPG) Phases: Columns with embedded polar groups (e.g., amide, carbamate) can interact differently with your isomers via hydrogen bonding and dipole-dipole interactions, providing an alternative selectivity.

    • Shape-Selective Phases (e.g., certain polymeric or specially bonded silica phases): These are designed to separate based on molecular shape, which is ideal for rigid structures like adamantane derivatives.

  • Solution: Modify the Mobile Phase.

    • Try Different Organic Modifiers: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity. Methanol is a better hydrogen-bond donor and acceptor and can change how the isomers interact with the stationary phase.

    • Use Additives: Small amounts of additives like formic acid (0.1%) can protonate the amide, subtly changing its polarity and interaction profile.

Q: I'm using normal-phase silica gel chromatography, but my compound is streaking badly and my recovery is low.

A: This is a classic problem caused by the interaction of a basic or Lewis-basic functional group (like the amide) with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This strong, sometimes irreversible, binding leads to poor peak shape and loss of material.

  • Solution 1: Neutralize the Silica Gel. Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1% to 1%).[2] The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Solution 2: Use a Different Stationary Phase.

    • Neutral Alumina: Alumina is a good alternative to silica for basic compounds.

    • Amine-Functionalized Silica: This provides an inert surface that minimizes unwanted interactions with basic analytes.[2]

Issue 3: Chiral Separation of Enantiomers

Q: I need to separate the enantiomers of my chiral adamantane carboxamide. Where do I even begin?

A: The separation of enantiomers requires a chiral environment. The most powerful and widely used techniques for this are chiral High-Performance Liquid Chromatography (HPLC) and, increasingly, chiral Supercritical Fluid Chromatography (SFC) .[6][9] SFC is often preferred as it is faster, uses less toxic solvent (replacing hexane/heptane with CO₂), and can provide unique and superior selectivity.[9][10][11]

Causality & Troubleshooting Strategy:

  • The Principle: Chiral separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP). The differing stability of these complexes causes one enantiomer to be retained longer than the other.

  • The Workflow: Method Screening. Since predicting the best CSP is difficult, a screening approach is the most efficient path to success. The most successful CSPs for a wide range of compounds are polysaccharide-based (e.g., derivatives of cellulose or amylose).[12]

  • Prepare the Analyte: Dissolve the racemic adamantane carboxamide in a suitable alcohol (e.g., Methanol, Ethanol, or Isopropanol) to a concentration of ~1 mg/mL.

  • Select Columns: Use a column switching system to screen a set of 4-6 standard polysaccharide-based CSPs. A typical starting set includes:

    • Chiralpak® IA & IB (Amylose-based)

    • Chiralpak® IC & ID (Cellulose-based)

    • Chiralcel® OD & OJ (Cellulose-based)

  • Define Screening Conditions:

    • Mobile Phase: Supercritical CO₂ with an alcohol co-solvent (modifier).

    • Gradient: Run a fast gradient of the alcohol co-solvent (e.g., 5% to 40% in 5 minutes). Screen with both Methanol and Ethanol/Isopropanol as modifiers, as this can dramatically change selectivity.

    • Additives: For amides, it is often beneficial to add a basic additive like diethylamine (DEA) or a neutral one like isopropylamine (IPA) at 0.1-0.3% to the alcohol modifier to improve peak shape.

    • Standard Conditions: Flow Rate: 3-4 mL/min; Back Pressure: 150 bar; Temperature: 40 °C.

  • Analyze Results: Examine the chromatograms for any sign of separation. Even partial separation ("split" peaks) is a promising lead.

  • Optimization: Once a "hit" is identified (a column/modifier combination that shows separation), optimize the method by switching to an isocratic (constant co-solvent percentage) method. Adjust the co-solvent percentage to fine-tune the resolution and retention time.

G cluster_prep Preparation cluster_screen Screening Phase (SFC) cluster_analysis Analysis & Optimization prep_sample Dissolve Racemate (1 mg/mL in Alcohol) screen_cols Screen 4-6 Polysaccharide CSPs (e.g., IA, IB, IC, OD) prep_sample->screen_cols screen_mods Test Modifiers: Methanol, Ethanol/IPA (+ 0.1% Additive) screen_cols->screen_mods eval Evaluate Chromatograms: Look for Baseline or Partial Separation ('Hit') screen_mods->eval no_sep No Separation: Try Derivatization or Alternative CSPs eval->no_sep No 'Hit' optimize Optimize 'Hit': Switch to Isocratic, Adjust % Modifier, Temperature, Flow Rate eval->optimize 'Hit' Found prep_sfc Scale-Up to Preparative SFC optimize->prep_sfc

Caption: A systematic workflow for developing a chiral separation method using SFC.

In-Depth Experimental Protocols

This protocol provides a robust method for purifying adamantane carboxamides when a single solvent is ineffective.

  • Materials:

    • Crude adamantane carboxamide product

    • Candidate "good" solvent (e.g., Ethyl Acetate)

    • Candidate "anti-solvent" (e.g., Heptane)

    • Erlenmeyer flask, magnetic stir bar, condenser, heating mantle/hot plate

  • Procedure:

    • Place the crude product and a stir bar in the Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (Ethyl Acetate) to the flask, just enough to create a slurry.

    • Attach the condenser and begin heating the mixture with stirring. Continue adding the "good" solvent dropwise until the solid is completely dissolved. Note the volume used.

    • Once a clear solution is obtained, begin adding the "anti-solvent" (Heptane) dropwise via an addition funnel.

    • Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid).

    • Add 1-2 more drops of the "good" solvent to re-dissolve the precipitate and obtain a clear solution again.

    • Turn off the heat and remove the heating mantle. Allow the flask to cool slowly and undisturbed to room temperature. Wrapping the flask in glass wool can slow the cooling process further.

    • Once the flask has reached room temperature (crystals should be visible), place it in an ice bath for at least 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent (Heptane).

    • Dry the purified crystals under high vacuum.

This guide provides a starting point for addressing the purification of adamantane carboxamide isomers. Due to the vast structural diversity of these molecules, empirical testing and systematic optimization remain the cornerstones of success.

References

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. Available at: [Link]

  • Purification method of adamantane monools. Google Patents.
  • Carboxamides and amines having two and three adamantane fragments. ResearchGate. Available at: [Link]

  • Liquid chromatography of adamantane derivatives. ResearchGate. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. PubMed Central. Available at: [Link]

  • Chiral separation of amides using supercritical fluid chromatography. PubMed. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]

  • Adamantane. Wikipedia. Available at: [Link]

  • Computational Study on the Separation of Pentane Isomers in Functionalized UiO-66 Metal-Organic Frameworks. MDPI. Available at: [Link]

  • Hexane isomers separation on an isoreticular series of microporous Zr carboxylate metal organic frameworks. Royal Society of Chemistry. Available at: [Link]

  • Troubleshooting Guide. Reddit. Available at: [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]

  • A generic screening strategy for chiral separations in supercritical fluid chromatography. AFMPS. Available at: [Link]

Sources

"dealing with racemic mixtures of N-(2-hydroxypropyl)adamantane-1-carboxamide"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-(2-hydroxypropyl)adamantane-1-carboxamide. This resource is designed for researchers, chemists, and drug development professionals to address the unique challenges associated with the synthesis, analysis, and resolution of this chiral molecule. The bulky, rigid adamantane cage combined with the chiral center in the hydroxypropyl side-chain presents specific experimental hurdles. This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a racemic mixture?

This compound is a molecule composed of a rigid adamantane core linked via an amide bond to a 2-hydroxypropyl group. The chirality arises from the secondary alcohol on the propyl chain (the carbon atom bonded to the -OH group), which is a stereocenter. Standard chemical synthesis of this molecule, for instance, by reacting adamantane-1-carbonyl chloride with racemic 1-amino-2-propanol, will result in a 50:50 mixture of the two enantiomers, (R)- and (S)-N-(2-hydroxypropyl)adamantane-1-carboxamide. This 1:1 mixture is known as a racemate or racemic mixture.[1]

Q2: Why is it critical to separate the enantiomers of this compound?

In drug development and biological research, enantiomers of a chiral compound can have drastically different pharmacological, toxicological, and metabolic properties. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects.[1] Therefore, regulatory agencies often require the development and characterization of single-enantiomer drugs. Separating the racemic mixture—a process called chiral resolution—is essential to study the individual biological activities and to develop a safe and effective therapeutic agent.[2]

Q3: What are the primary strategies for resolving the racemic mixture of this compound?

Resolving this racemic amino alcohol involves several established techniques. The most common are:

  • Diastereomeric Salt Crystallization: Reacting the racemic mixture with a single enantiomer of a chiral acid (a resolving agent) to form two different diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[1][2][3]

  • Chiral Chromatography: Directly separating the enantiomers using a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP). This is the most common analytical method and can be scaled for preparative purification.[4][5]

  • Enzymatic Kinetic Resolution: Using an enzyme, typically a lipase, that selectively reacts with only one of the enantiomers (e.g., by acylating the alcohol), leaving the other enantiomer unreacted. The resulting mixture of product and unreacted starting material can then be separated.[6][7][8]

Troubleshooting Guide: Synthesis & Purification

Q4: I am having trouble synthesizing the parent compound. What is a reliable synthetic route?

A robust and common method for forming the amide bond is the reaction of an activated carboxylic acid derivative with an amine.

Proposed Synthetic Pathway:

Synthesis_Workflow A Adamantane-1- carboxylic acid B Adamantane-1- carbonyl chloride A->B  SOCl₂ or (COCl)₂ D Racemic N-(2-hydroxypropyl) adamantane-1-carboxamide B->D  Base (e.g., Et₃N)  Solvent (e.g., DCM) C Racemic 1-amino- 2-propanol C->D  Base (e.g., Et₃N)  Solvent (e.g., DCM)

Caption: Proposed synthesis of the target molecule.

Troubleshooting Common Issues:

  • Low Yield:

    • Cause: Incomplete activation of the carboxylic acid or side reactions.

    • Solution: Ensure the adamantane-1-carbonyl chloride is freshly prepared or properly stored to prevent hydrolysis. Run the reaction under anhydrous conditions (e.g., under nitrogen or argon) and use a dry, non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The addition of a non-nucleophilic base like triethylamine (Et₃N) is crucial to scavenge the HCl byproduct.

  • Purification Difficulties:

    • Cause: The product may have similar polarity to starting materials or byproducts.

    • Solution: After the reaction, perform an aqueous workup. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a mild base (e.g., saturated NaHCO₃) to remove any unreacted acid chloride. The final product can typically be purified using flash column chromatography on silica gel with a gradient of ethyl acetate in hexanes or methanol in DCM.

Troubleshooting Guide: Chiral Resolution

This section details the most common challenges encountered during the separation of the (R)- and (S)-enantiomers.

Method 1: Diastereomeric Salt Crystallization

This classical method is powerful for large-scale resolution but can be challenging to optimize.[3]

Diastereomeric_Salt_Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation Racemate Racemic Amine (R/S) Mix Mixture of Diastereomeric Salts (R-R' and S-R') Racemate->Mix Resolver Chiral Acid (R') Resolver->Mix Crystals Less Soluble Salt (e.g., S-R') Mix->Crystals  Fractional  Crystallization Liquor More Soluble Salt (e.g., R-R') in Solution Pure_S Pure (S)-Amine Crystals->Pure_S  Base  (e.g., NaOH) Pure_R Pure (R)-Amine Liquor->Pure_R  Base  (e.g., NaOH)

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Q5: My diastereomeric salt resolution is failing. The mixture either oils out or nothing crystallizes. What can I do?

This is a common and frustrating problem related to solubility.

  • Problem: Oiling Out. The salt is forming but is more soluble in the solvent than the solvent's boiling point allows for crystallization, or its melting point is below the crystallization temperature.

    • Solution 1: Change the Solvent. This is the most critical parameter. Create a screening table with various solvents of different polarities (e.g., ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, and mixtures with water). The ideal solvent is one in which the salt is soluble at high temperatures but poorly soluble at room temperature or below.

    • Solution 2: Lower the Concentration. A solution that is too concentrated is more likely to oil out. Try diluting the mixture.

  • Problem: No Crystallization. The diastereomeric salts are too soluble in the chosen solvent, even at low temperatures.

    • Solution 1: Use a Less Polar Solvent. If you are using ethanol, try switching to isopropanol or ethyl acetate. You can also use an anti-solvent system; for example, dissolve the salt in a minimal amount of a good solvent (like methanol) and slowly add a poor solvent (like hexanes or diethyl ether) until turbidity appears, then allow it to crystallize.

    • Solution 2: Try a Different Resolving Agent. The combination of your molecule and the resolving agent dictates the crystal lattice energy. If (+)-tartaric acid doesn't work, try (-)-mandelic acid, (+)-camphor-10-sulfonic acid, or di-p-toluoyl-D-tartaric acid.[1]

Protocol: Diastereomeric Salt Resolution Screening
  • Preparation: In separate small vials, dissolve 100 mg of your racemic this compound in 1 mL of various test solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile).

  • Stoichiometry: Add 0.5 equivalents of the chiral resolving agent (e.g., (S)-(+)-mandelic acid). Using 0.5 equivalents ensures that only one enantiomer can crystallize as a salt, often leading to higher purity.[2]

  • Dissolution: Gently heat and stir the vials until everything is dissolved.

  • Crystallization: Allow the vials to cool slowly to room temperature, then transfer to a 4°C refrigerator.

  • Observation: Observe the vials for crystal formation over 24-48 hours. Note which solvent system provides crystalline solids rather than oils or no precipitate.

  • Analysis: Isolate the crystals by filtration. Liberate the free base by dissolving the crystals in a small amount of water, adding a base (e.g., 1M NaOH), and extracting your compound with an organic solvent (e.g., DCM). Analyze the enantiomeric excess (e.e.) of this sample by chiral HPLC (see Method 2).

Method 2: Chiral HPLC

Chiral HPLC is indispensable for both analyzing the success of a resolution (determining e.e.) and for purifying small-to-medium quantities of material.

Q6: I can't get baseline separation of my enantiomers on a chiral HPLC column. What parameters should I optimize?

Method development for chiral separations is often empirical. The key is to systematically vary parameters.

ParameterStrategy & Rationale
Chiral Stationary Phase (CSP) This is the most important factor. Polysaccharide-based columns (e.g., Chiralpak® IA, IC, AD-H) are highly versatile. If one doesn't work, try another with a different chiral selector.[5][9]
Mobile Phase Mode Normal Phase (NP): (e.g., Hexane/Isopropanol or Hexane/Ethanol). This mode often provides the best selectivity for compounds with polar groups like alcohols and amides.[4] It relies on hydrogen bonding and dipole-dipole interactions. Polar Organic Mode: (e.g., Acetonitrile or Methanol). Simpler mobile phases, but sometimes lower selectivity.
Alcohol Modifier In NP, the type and percentage of alcohol (Isopropanol vs. Ethanol) dramatically affect retention and selectivity. Start with 10-20% alcohol in hexane and screen in 5% increments.[4][5]
Additives For amine-containing molecules, peak shape can be poor. Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase can significantly improve peak symmetry.
Temperature Lowering the column temperature can sometimes increase the resolution between peaks by enhancing the differential interactions with the CSP.[4] Try running at 15°C or 25°C instead of ambient.
Protocol: Analytical Chiral HPLC Method Development
  • Column Selection: Start with a standard polysaccharide-based column, such as a Chiralpak® IA or AD-H.

  • Initial Conditions (Normal Phase):

    • Mobile Phase: 80:20 Hexane:Isopropanol (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where your compound absorbs (e.g., 210 nm).

    • Temperature: 25°C.

  • Injection: Inject a solution of your racemic mixture (approx. 1 mg/mL).

  • Optimization:

    • No Separation: Change the alcohol modifier from isopropanol to ethanol. If still no separation, switch to a different column (e.g., from IA to IC).

    • Poor Resolution: Adjust the alcohol percentage. Lowering the percentage will increase retention time and may improve resolution. Try 90:10 and 95:5 Hexane:Alcohol.

    • Bad Peak Shape: Add 0.1% DEA to the mobile phase.

  • Validation: Once baseline separation is achieved, you can use the area percentages of the two peaks to calculate the enantiomeric excess (e.e.) of any sample.

Method 3: Enzymatic Kinetic Resolution

This method leverages the high stereoselectivity of enzymes to separate enantiomers. For a secondary alcohol, a lipase is an excellent choice for catalyzing a selective acylation.[6][7]

Enzymatic_Resolution cluster_0 Initial State cluster_1 Enzymatic Reaction cluster_2 Final State (at ~50% conversion) Racemate Racemic Alcohol (R-OH & S-OH) Reaction Lipase (e.g., CALB) Selectively acylates one enantiomer Racemate->Reaction AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Reaction Ester Esterified Alcohol (e.g., R-OAc) Reaction->Ester  Separable  Mixture Alcohol Unreacted Alcohol (e.g., S-OH) Reaction->Alcohol  Separable  Mixture

Caption: Workflow for enzymatic kinetic resolution of a racemic alcohol.

Q7: My enzymatic resolution is giving low enantiomeric excess (e.e.) and stops at low conversion. What is going wrong?
  • Problem: Low Enantiomeric Excess (e.e.).

    • Cause: The enzyme may not be highly selective for your specific substrate, or the reaction has proceeded past 50% conversion, at which point the enzyme will start to acylate the less-favored enantiomer, reducing the e.e. of both the product and the remaining starting material.

    • Solution: The ideal point to stop a kinetic resolution is at exactly 50% conversion. Monitor the reaction carefully over time by taking small aliquots and analyzing them by HPLC or GC. If selectivity (the E-value) is inherently low, you may need to screen different lipases (e.g., from Pseudomonas cepacia or Rhizomucor miehei).

  • Problem: Low or No Conversion.

    • Cause 1: Inactive Enzyme. The enzyme may have denatured due to improper storage or harsh solvent conditions.

    • Solution 1: Use a fresh batch of enzyme. Immobilized enzymes like Novozym® 435 (Candida antarctica lipase B) are generally more robust and reusable.[8]

    • Cause 2: Poor Choice of Acyl Donor/Solvent. The enzyme's activity is highly dependent on its environment.

    • Solution 2: Vinyl acetate is often an excellent, irreversible acyl donor. The solvent should be a non-polar organic solvent like hexane, toluene, or methyl tert-butyl ether (MTBE) to maintain enzyme activity.[8]

Scaling Up: From Lab to Production

Q8: I have a successful resolution method, but now I need to produce kilograms of a single enantiomer. What is the best industrial method?

For large-scale, continuous separation of enantiomers, Simulated Moving Bed (SMB) chromatography is the industry standard.[10][11][12]

  • Principle: SMB is a continuous chromatographic technique that simulates a counter-current movement between the stationary phase (the column packing) and the mobile phase.[13] This is achieved by periodically switching the inlet (feed, eluent) and outlet (raffinate, extract) ports along a series of columns.

  • Advantages over Batch Preparative HPLC:

    • Higher Throughput: The system runs continuously, without the need to stop and inject individual batches.

    • Reduced Solvent Consumption: The counter-current operation leads to a much more efficient use of the mobile phase.

    • Higher Purity and Yield: The process can be fine-tuned to achieve >99% purity and >99% recovery of both enantiomers simultaneously.[10]

Developing an SMB process requires first establishing a robust analytical chiral HPLC method, as the parameters from that separation are used to design the SMB operating conditions.[10]

References

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  • M. A. G. N. Al-Kahtani, "Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives," Molecules, vol. 23, no. 1, p. 133, 2018. [Online]. Available: [Link]

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  • X. Wang and H. Stoeckli-Evans, "N-p-Tolyladamantane-1-carboxamide," Acta Crystallographica Section E, vol. 65, no. 10, p. o2550, 2009. [Online]. Available: [Link]

  • H.-C. Chen et al., "Design, Synthesis, and Bioevaluation of Adamantane-1-Carboxamide N-Acylthioureas for Airway Antiallergic Therapy," ChemBioChem, 2026. [Online]. Available: [Link]

  • S. M. T. Shaikh et al., "X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides," Molecules, vol. 24, no. 23, p. 4249, 2019. [Online]. Available: [Link]

  • Z. Liu et al., "Strategies for chiral separation: from racemate to enantiomer," Chemical Society Reviews, vol. 51, no. 18, pp. 7881-7921, 2022. [Online]. Available: [Link]

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  • P. Jakubczyk et al., "Two-Step Kinetic Resolution of Racemic Secondary Benzylic Alcohols Using the Combination of Enantioselective Silylation and Acylation: One-Pot Procedure Catalyzed by Chiral Guanidine," The Journal of Organic Chemistry, vol. 87, no. 16, pp. 10766-10778, 2022. [Online]. Available: [Link]

  • A. Rajendran, G. Mazzotti, and M. Morbidelli, "Simulated moving bed chromatography for the separation of enantiomers," Journal of Chromatography A, vol. 1216, no. 4, pp. 709-738, 2009. [Online]. Available: [Link]

  • M. A. G. N. Al-Kahtani, "Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives," MDPI, 2018. [Online]. Available: [Link]

  • "Simulated Moving Bed Chromatography: A Powerful Unit Operation," Contract Pharma, 2003. [Online]. Available: [Link]

  • A. F. M. N. Uddin et al., "Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review," Journal of Chemical and Pharmaceutical Research, vol. 7, no. 5, pp. 311-322, 2015. [Online]. Available: [Link]

  • M. Fogassy et al., "Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid," Tetrahedron: Asymmetry, vol. 17, no. 18, pp. 2715-2719, 2006. [Online]. Available: [Link]

  • D. R. Jadhav, "A Strategy for Developing HPLC Methods for Chiral Drugs," LCGC International, vol. 29, no. 1, pp. 34-42, 2016. [Online]. Available: [Link]

  • "N-(2-cyanopropyl)adamantane-1-carboxamide," PubChem, 2024. [Online]. Available: [Link]

  • A. V. Krivoruchko et al., "Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches," International Journal of Molecular Sciences, vol. 25, no. 20, p. 12217, 2024. [Online]. Available: [Link]

  • F. Carrieri et al., "Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds," Molecules, vol. 25, no. 24, p. 6032, 2020. [Online]. Available: [Link]

  • G. Guiochon and A. Tarafder, "Simulated Moving Bed Chromatography and Its Application to Chirotechnology," Chirality, vol. 23, no. 9, pp. 736-748, 2011. [Online]. Available: [Link]

  • "Stereochemistry: Kinetic Resolution," YouTube, 2022. [Online]. Available: [Link]

  • A. A. Al-Amiery et al., "Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties," Molecules, vol. 29, no. 9, p. 1955, 2024. [Online]. Available: [Link]

  • P. Borowiecki et al., "Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate," Catalysts, vol. 12, no. 10, p. 1133, 2022. [Online]. Available: [Link]

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  • S. H. Kim et al., "Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors," Bioorganic & Medicinal Chemistry Letters, vol. 25, no. 13, pp. 2723-2727, 2015. [Online]. Available: [Link]

  • H. Ohrui et al., "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations," Molecules, vol. 22, no. 12, p. 2146, 2017. [Online]. Available: [Link]

  • C. Salgado et al., "Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes," Journal of Pharmaceutical and Biomedical Analysis, vol. 54, no. 5, pp. 984-990, 2011. [Online]. Available: [Link]

  • M. A. G. N. Al-Kahtani, "Liquid chromatography of adamantane derivatives," Journal of Liquid Chromatography & Related Technologies, vol. 37, no. 1, pp. 121-131, 2014. [Online]. Available: [Link]

  • "SMB – Scalable and Efficient Chromatography Solutions," KNAUER. [Online]. Available: [Link]

  • C. Lambert et al., "Process for the preparation of 1-adamantane derivatives," U.S. Patent 5015758A, May 14, 1991. [Online].
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  • V. V. D. Kumar et al., "Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives," Journal of the Serbian Chemical Society, vol. 79, no. 10, pp. 1195-1205, 2014. [Online]. Available: [Link]

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Validation & Comparative

A Researcher's Guide to Validating the Biological Target of N-(2-hydroxypropyl)adamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the unambiguous identification and validation of the compound's biological target. This guide provides an in-depth, technical comparison of methodologies to elucidate the molecular target of a novel adamantane derivative, N-(2-hydroxypropyl)adamantane-1-carboxamide.

The adamantane scaffold, a rigid, lipophilic cage-like hydrocarbon, is a privileged structure in medicinal chemistry, featured in approved drugs for a range of diseases, from viral infections to neurodegenerative disorders.[1] Its unique three-dimensional structure can facilitate potent and selective interactions with biological targets.[2] this compound is a novel entity, and as such, its biological target remains to be elucidated. This guide will navigate the process of target hypothesis generation, identification, and validation, providing both the theoretical underpinnings and practical, step-by-step protocols for key experiments.

Part 1: Hypothesis Generation - Charting the Course for Target Discovery

Given the chemical structure of this compound, we can hypothesize several plausible protein classes as its biological target based on the known activities of structurally related adamantane carboxamides.

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Several adamantyl carboxamide and acetamide derivatives have been identified as potent and selective inhibitors of this enzyme, which is involved in the conversion of inactive cortisone to active cortisol and is a target for metabolic diseases.[3]

  • Sigma Receptors (σR): These are a unique class of intracellular proteins, with the sigma-2 receptor (σ2R) being a target of interest in oncology.[4] Adamantane-based ligands have been developed for σ2R.[5]

  • Protein Phosphatase 4 (PP4): Adamantane-containing N-acylthiourea compounds have been shown to modulate the expression of PP4, a serine/threonine phosphatase involved in crucial cellular processes like DNA damage response.[6]

Part 2: A Multi-pronged Approach to Target Identification and Validation

A robust target validation strategy relies on a convergence of evidence from multiple, independent lines of inquiry. We will explore a logical workflow encompassing unbiased target identification, confirmation of direct engagement, functional characterization, and genetic validation.

Unbiased Target Identification: Casting a Wide Net

To identify potential binding partners of this compound without preconceived bias, affinity-based proteomics is a powerful approach.[7]

The core principle of this technique is to use the small molecule as "bait" to "fish" for its interacting proteins from a complex biological sample, such as a cell lysate.[8]

Experimental Protocol: Affinity Purification of Target Proteins

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin). The linker should be of sufficient length to minimize steric hindrance of the interaction between the compound and its target. The attachment point of the linker should be carefully chosen to be at a position that is not critical for the compound's biological activity.

  • Immobilization of the Affinity Probe:

    • Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the "bait".

  • Cell Lysate Preparation:

    • Culture a relevant cell line to a high density and harvest the cells.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-down:

    • Incubate the cell lysate with the probe-immobilized beads. As a negative control, incubate a separate aliquot of lysate with beads coated with biotin only.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and identify the protein bands that are specific to the affinity probe pull-down by mass spectrometry (e.g., LC-MS/MS).

Workflow for Affinity Purification-Mass Spectrometry

cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Analysis s1 N-(2-hydroxypropyl)adamantane- 1-carboxamide s2 Linker Attachment s1->s2 s3 Biotinylation s2->s3 p1 Immobilize on Streptavidin Beads s3->p1 p2 Incubate with Cell Lysate p1->p2 p3 Wash to Remove Non-specific Binders p2->p3 p4 Elute Bound Proteins p3->p4 a1 SDS-PAGE p4->a1 a2 Mass Spectrometry (LC-MS/MS) a1->a2 a3 Identify Specific Binding Partners a2->a3

Caption: Workflow for identifying protein targets using affinity purification-mass spectrometry.

Target Engagement: Is the Interaction Direct?

Once a list of potential targets is generated, it is crucial to confirm that this compound directly binds to these candidates within the complex milieu of the cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.[9]

CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[10]

Experimental Protocol: CETSA for Target Engagement

  • Cell Treatment:

    • Treat cultured cells with either this compound or a vehicle control (e.g., DMSO).

  • Heating:

    • Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[11]

Workflow for Cellular Thermal Shift Assay (CETSA)

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis t1 Culture Cells t2 Treat with Compound or Vehicle t1->t2 h1 Aliquot Cells t2->h1 h2 Heat to a Range of Temperatures h1->h2 a1 Cell Lysis h2->a1 a2 Centrifuge to Pellet Aggregated Proteins a1->a2 a3 Collect Supernatant (Soluble Proteins) a2->a3 a4 Quantify Target Protein (e.g., Western Blot) a3->a4 a5 Plot Melting Curves a4->a5

Caption: Workflow for confirming target engagement using the Cellular Thermal Shift Assay (CETSA).

Functional Validation: Does the Compound Modulate Target Activity?

Confirming direct binding is a significant step, but it is equally important to demonstrate that this binding event translates into a functional consequence, i.e., modulation of the target's activity.

TargetAssay PrincipleExperimental OutlinePositive Control
11β-HSD1 Measures the enzymatic conversion of a substrate (e.g., cortisone) to a product (cortisol).A cell-based assay using a cell line that expresses 11β-HSD1 can be employed. The production of cortisol is measured, for example, by a homogeneous time-resolved fluorescence (HTRF) assay.Carbenoxolone[12]
Sigma-2 Receptor A competitive radioligand binding assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.Cell membranes expressing the sigma-2 receptor are incubated with a radioligand (e.g., [3H]DTG) in the presence of varying concentrations of the test compound. The amount of bound radioactivity is measured.[5][13]Haloperidol[5]
Protein Phosphatase 4 (PP4) Measures the dephosphorylation of a substrate by PP4.A colorimetric or fluorometric assay using a generic phosphatase substrate like p-nitrophenyl phosphate (pNPP) or a more specific phosphopeptide substrate can be used with purified PP4 enzyme.Not readily available commercially; a known modulator from the literature could be synthesized.

Experimental Protocol: 11β-HSD1 Cell-Based HTRF Assay

  • Cell Culture and Differentiation:

    • Culture a suitable cell line (e.g., murine C2C12 skeletal muscle cells) and induce differentiation to increase 11β-HSD1 expression.[12]

  • Compound Treatment:

    • Treat the differentiated cells with varying concentrations of this compound or a positive control (Carbenoxolone).

  • Enzymatic Reaction:

    • Add the substrate, cortisone, to the cells.

  • Detection:

    • After an incubation period, lyse the cells and detect the amount of cortisol produced using an HTRF assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the IC50 value for the inhibition of 11β-HSD1 activity.

Genetic Validation: Is the Target Responsible for the Compound's Phenotypic Effects?

The final pillar of target validation is to demonstrate that the observed cellular effects of the compound are indeed mediated by the identified target. RNA interference (RNAi) is a powerful tool for this purpose.[14]

By using small interfering RNAs (siRNAs) to specifically silence the expression of the gene encoding the putative target protein, we can assess whether the absence of the target recapitulates or occludes the phenotypic effects of the compound.[15]

Experimental Protocol: siRNA Knockdown for Target Validation

  • siRNA Transfection:

    • Transfect the chosen cell line with an siRNA specifically targeting the mRNA of the candidate gene.

    • As controls, transfect cells with a non-targeting (scrambled) siRNA and a mock transfection control.[16]

  • Verification of Knockdown:

    • After 48-72 hours, harvest a subset of the cells and verify the knockdown of the target protein by Western blotting or qRT-PCR.

  • Phenotypic Assay:

    • Treat the remaining transfected cells with this compound.

    • Perform a relevant phenotypic assay (e.g., cell viability, reporter gene expression) that is affected by the compound.

  • Data Analysis:

    • Compare the effect of the compound in the target-knockdown cells versus the control cells. If the compound's effect is diminished or absent in the knockdown cells, it provides strong evidence that the target is responsible for the observed phenotype.

Workflow for siRNA-mediated Target Validation

cluster_transfection Transfection cluster_validation Knockdown Validation cluster_phenotype Phenotypic Analysis tr1 Design siRNA targeting candidate gene tr2 Transfect cells with: - Target siRNA - Scrambled siRNA - Mock control tr1->tr2 v1 Incubate 48-72h tr2->v1 ph1 Treat transfected cells with compound tr2->ph1 v2 Verify knockdown by Western Blot or qRT-PCR v1->v2 ph2 Perform phenotypic assay ph1->ph2 ph3 Analyze and compare results ph2->ph3

Caption: Workflow for genetic target validation using siRNA-mediated knockdown.

Part 3: Comparative Analysis and Data Interpretation

MethodObjectiveAdvantagesDisadvantages
Affinity Purification-MS Unbiased target identificationIdentifies novel targets; provides a list of potential interactors.Can be technically challenging; prone to false positives (non-specific binders).
CETSA Confirm direct target engagement in cellsPhysiologically relevant; provides strong evidence of direct binding.Requires a specific antibody for the target; may not be suitable for all proteins.
Functional Assays Determine the effect on target activityProvides mechanistic insight; allows for quantitative analysis (e.g., IC50).Requires purified protein or a specific cell-based assay; may not be high-throughput.
siRNA Knockdown Validate the biological relevance of the targetProvides a causal link between the target and the compound's phenotype.Off-target effects of siRNA are possible; knockdown efficiency can vary.

A compelling case for the biological target of this compound is built upon the convergence of data from these orthogonal approaches. For instance, if a protein is identified by affinity purification, confirmed to be engaged by the compound in CETSA, its activity is modulated in a functional assay, and its knockdown abrogates the compound's cellular effect, then this protein can be confidently declared as the biological target.

Conclusion

The validation of a drug's biological target is a cornerstone of modern drug discovery, providing the mechanistic foundation for its therapeutic application. For a novel compound like this compound, a systematic and multi-faceted approach is paramount. By integrating unbiased discovery methods with rigorous biophysical, functional, and genetic validation techniques, researchers can confidently identify and characterize the molecular target, paving the way for further preclinical and clinical development.

References

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A Comparative Guide to Adamantane Derivatives: Situating N-(2-hydroxypropyl)adamantane-1-carboxamide in the Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: February 2026

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, represents a cornerstone in medicinal chemistry. Its unique three-dimensional structure has been successfully incorporated into numerous therapeutic agents, leading to significant advancements in the treatment of viral infections and neurological disorders.[1][2][3] This guide provides a comprehensive comparison of N-(2-hydroxypropyl)adamantane-1-carboxamide, a lesser-studied derivative, with its well-established counterparts: the antiviral agents amantadine and rimantadine, and the neuroprotective drug memantine.

While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, this guide will establish a framework for its evaluation. We will achieve this by detailing its presumptive synthesis, outlining robust experimental protocols for its biological characterization, and comparing its potential attributes to the known performance of seminal adamantane drugs. This document is intended for researchers, scientists, and drug development professionals seeking to explore the expanding therapeutic potential of this fascinating chemical class.

The Adamantane Core: A Privileged Scaffold in Drug Design

The adamantane moiety's value in drug design stems from several key properties:

  • Lipophilicity: The bulky, hydrocarbon-rich structure significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][2]

  • Rigidity and Steric Hindrance: The rigid cage-like structure provides a predictable three-dimensional conformation, which can lead to highly specific interactions with biological targets.

  • Metabolic Stability: The adamantane nucleus is generally resistant to metabolic degradation, which can improve a drug's pharmacokinetic profile.

These characteristics have been exploited to develop drugs with diverse mechanisms of action, from blocking viral ion channels to modulating neurotransmitter receptors.[1][4][5]

Profiling the Key Adamantane Derivatives

This compound: A Derivative of Interest

This compound belongs to the class of adamantane-1-carboxamides. While this specific molecule is not extensively characterized in the public domain, its structure suggests potential for biological activity. The adamantane core provides the foundational lipophilic and rigid scaffold. The carboxamide linker and the 2-hydroxypropyl side chain introduce opportunities for hydrogen bonding and other polar interactions, which could influence its binding to biological targets and its pharmacokinetic properties.

Amantadine and Rimantadine: The Antiviral Pioneers

Amantadine was the first adamantane derivative to be approved for medical use, initially as an antiviral agent against Influenza A virus.[4] Rimantadine, a closely related alpha-methyl derivative, was developed subsequently and exhibits a similar mechanism of action but with a more favorable pharmacokinetic profile and fewer side effects.[6]

Mechanism of Action: Both amantadine and rimantadine target the M2 proton channel of the Influenza A virus.[4] This channel is essential for the virus to uncoat and release its genetic material into the host cell. By blocking this channel, these drugs effectively halt viral replication at an early stage.[7][8]

Memantine: A Neuroprotective Agent for Alzheimer's Disease

Memantine is an aminoadamantane derivative used to treat moderate-to-severe Alzheimer's disease.[9] Its therapeutic effect is derived from its activity as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5][9]

Mechanism of Action: In Alzheimer's disease, excessive glutamate levels can lead to chronic activation of NMDA receptors, resulting in excitotoxicity and neuronal cell death.[5] Memantine blocks the NMDA receptor channel, but with a low affinity and rapid off-rate. This allows it to block the pathological, tonic activation of the receptor while still permitting the transient, physiological activation required for normal synaptic function.[5]

Comparative Analysis: A Head-to-Head Look

The following table summarizes the key features of the established adamantane derivatives, providing a baseline for the potential positioning of this compound.

FeatureThis compoundAmantadineRimantadineMemantine
Chemical Structure Adamantane-1-carboxamide1-Adamantanamineα-Methyl-1-adamantanemethylamine1-Amino-3,5-dimethyladamantane
Primary Therapeutic Area To be determinedAntiviral (Influenza A)Antiviral (Influenza A)Neuroprotection (Alzheimer's Disease)
Primary Mechanism of Action To be determinedM2 proton channel inhibitorM2 proton channel inhibitorNon-competitive NMDA receptor antagonist
Key Functional Group Carboxamide, HydroxylPrimary AminePrimary AminePrimary Amine
Known Side Effects To be determinedCNS effects (dizziness, insomnia), nauseaFewer CNS effects than amantadineDizziness, headache, confusion

Experimental Framework for the Evaluation of this compound

To ascertain the therapeutic potential of this compound and enable a direct comparison with its established counterparts, a structured experimental plan is essential.

Synthesis of this compound

A plausible synthetic route can be adapted from general methods for preparing adamantyl carboxamides.[10]

Proposed Synthetic Protocol:

  • Starting Material: Adamantane-1-carbonyl chloride.

  • Reagent: 1-Amino-2-propanol.

  • Procedure: To a solution of adamantane-1-carbonyl chloride in a suitable solvent (e.g., dichloromethane), add triethylamine followed by 1-amino-2-propanol. The reaction mixture is stirred at room temperature.

  • Purification: The crude product can be purified using flash chromatography to yield the desired this compound.

  • Characterization: The structure of the synthesized compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Diagram of Proposed Synthesis:

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Adamantane-1-carbonyl chloride C DCM, Triethylamine Room Temperature A->C B 1-Amino-2-propanol B->C D N-(2-hydroxypropyl)adamantane- 1-carboxamide C->D

Caption: Proposed synthesis of this compound.

In Vitro Antiviral Activity Assays

Given the antiviral properties of amantadine and rimantadine, a primary focus should be the evaluation of this compound against Influenza A virus.

Antiviral Assay Protocol (Plaque Reduction Assay):

  • Cell Culture: Grow Madin-Darby Canine Kidney (MDCK) cells to confluence in 96-well plates.

  • Cytotoxicity Assay: Determine the non-toxic concentration range of the compound on MDCK cells using an MTT assay.

  • Infection: Infect the MDCK cell monolayers with a known titer of Influenza A virus.

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add a semi-solid overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates for 48-72 hours to allow for plaque formation.

  • Quantification: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques. The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

  • Positive Controls: Amantadine and rimantadine should be run in parallel as positive controls.

Diagram of Antiviral Assay Workflow:

Antiviral_Workflow A MDCK Cell Culture B Influenza A Virus Infection A->B C Compound Treatment B->C D Incubation (48-72h) C->D E Plaque Staining D->E F Data Analysis (EC50) E->F

Caption: Workflow for the in vitro antiviral plaque reduction assay.

In Vitro Neuroprotective Activity Assays

To investigate potential neuroprotective effects analogous to memantine, assays measuring the compound's ability to mitigate NMDA-induced excitotoxicity are crucial.

Neuroprotection Assay Protocol (NMDA-Induced Excitotoxicity):

  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Treatment: Pre-incubate the neuronal cultures with various concentrations of this compound for a defined period.

  • Induction of Excitotoxicity: Expose the cells to a toxic concentration of NMDA for a short duration.

  • Washout and Recovery: Remove the NMDA-containing medium and replace it with fresh culture medium containing the test compound.

  • Viability Assessment: After 24 hours, assess cell viability using a suitable method, such as the LDH assay (measuring lactate dehydrogenase release from damaged cells) or a live/dead cell staining kit.

  • Positive Control: Memantine should be used as a positive control.

Diagram of NMDA Receptor Signaling and Memantine Action:

NMDA_Pathway cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_influx Ca2+ Influx NMDA_R->Ca_influx Opens Channel Glutamate Excess Glutamate Glutamate->NMDA_R Activates Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Memantine Memantine Memantine->NMDA_R Blocks Channel

Caption: Simplified pathway of NMDA receptor-mediated excitotoxicity and memantine's mechanism.

Structure-Activity Relationship (SAR) Insights and Future Directions

The evaluation of this compound will contribute to the broader understanding of the structure-activity relationships of adamantane derivatives. Key questions to consider include:

  • How does the carboxamide linkage, compared to the amine of amantadine and memantine, affect the molecule's interaction with biological targets?

  • Does the 2-hydroxypropyl side chain enhance or diminish activity compared to simpler alkyl or unsubstituted amides?

  • Could the hydroxyl group participate in key hydrogen bonding interactions within a target's binding site?

Future research could involve the synthesis and testing of a library of related adamantane-1-carboxamides with variations in the side chain to further probe these SARs.

Conclusion

While this compound remains a relatively unexplored molecule, its structural relationship to a class of highly successful therapeutic agents makes it a compelling candidate for further investigation. By following the outlined synthetic and experimental protocols, researchers can systematically evaluate its potential as an antiviral or neuroprotective agent. A direct comparison with amantadine, rimantadine, and memantine will be crucial in determining its relative efficacy and potential for clinical development. The continued exploration of novel adamantane derivatives holds promise for the discovery of new and improved therapies for a range of challenging diseases.

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A Comparative Analysis of N-(2-hydroxypropyl)adamantane-1-carboxamide and Amantadine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the well-established drug, Amantadine, and a structurally related derivative, N-(2-hydroxypropyl)adamantane-1-carboxamide. While Amantadine has a long history of clinical use, this compound represents a rational modification of the adamantane scaffold, a privileged structure in medicinal chemistry.[1][2][3] This document will delve into their comparative chemical properties, explore established and putative mechanisms of action, and present a framework for their experimental evaluation. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical resource that blends established knowledge with predictive insights based on fundamental principles of medicinal chemistry.

Introduction: The Adamantane Scaffold in Therapeutics

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a remarkably successful scaffold in drug discovery.[2][4] Its unique three-dimensional structure and physicochemical properties have been exploited to develop a range of therapeutic agents. The first adamantane derivative to gain prominence was Amantadine, initially as an antiviral agent against influenza A and later for its anti-Parkinsonian effects.[4][5][6][7] The success of amantadine and other derivatives like memantine has cemented the adamantane cage as a "lipophilic bullet" capable of favorably modifying the pharmacokinetic and pharmacodynamic properties of a pharmacophore.[1]

This guide focuses on a comparative analysis of amantadine and this compound. While amantadine is a primary amine, the latter is a carboxamide derivative with a hydroxypropyl substitution. This structural modification is expected to significantly alter its physicochemical properties, and consequently, its biological activity, pharmacokinetics, and toxicology. It is important to note that while amantadine is extensively studied, this compound is a less-characterized compound. Therefore, this analysis will combine established data for amantadine with predictive insights for its derivative, grounded in established structure-activity relationships of adamantane-based compounds.

Comparative Chemical and Physical Properties

The structural differences between amantadine and this compound are fundamental to their distinct chemical properties. Amantadine is a primary amine attached to the adamantane cage, which imparts a basic character. In contrast, this compound features a more complex side chain containing both an amide and a hydroxyl group.

PropertyAmantadineThis compound (Predicted)Rationale for Prediction
Molecular Formula C10H17NC14H23NO2Based on chemical structure
Molecular Weight 151.25 g/mol 237.34 g/mol Based on chemical structure
Structure Adamantane cage with a primary amine groupAdamantane cage linked to a hydroxypropyl group via a carboxamide bondN/A
Polarity Moderately lipophilic, basicIncreased polarity due to amide and hydroxyl groupsThe presence of hydrogen bond donors (N-H, O-H) and acceptors (C=O, O-H) increases polarity compared to the simple amine of amantadine.
Solubility Freely soluble in water (as hydrochloride salt)Likely to have moderate aqueous solubilityThe polar groups will enhance water solubility compared to the parent adamantane, but the overall lipophilic character of the cage remains.
Hydrogen Bonding Donor (N-H)Donor (N-H, O-H) and Acceptor (C=O, O-H)The amide and hydroxyl functionalities introduce additional sites for hydrogen bonding.
LogP (Predicted) ~3.3Lower than amantadineIncreased polarity from the amide and hydroxyl groups will decrease the octanol-water partition coefficient.

Note: Properties for this compound are predicted based on its chemical structure and principles of medicinal chemistry, as direct experimental data is not widely available.

Comparative Mechanism of Action

Amantadine exhibits a complex pharmacology, with its antiviral and anti-Parkinsonian effects stemming from distinct mechanisms.[5] The structural modifications in this compound are likely to alter its interaction with these biological targets.

Antiviral Mechanism

Amantadine's primary antiviral action is against the influenza A virus. It functions by blocking the M2 proton channel, a crucial component for the virus to uncoat and release its genetic material into the host cell.[5] By inhibiting this channel, amantadine effectively halts viral replication at an early stage.[5][8]

For This compound , it is plausible that it retains some affinity for the M2 channel due to the presence of the adamantane cage. However, the replacement of the primary amine with the larger, more polar carboxamide side chain could sterically hinder its entry into the channel or alter the key interactions necessary for blockade. Experimental validation through assays such as the plaque reduction assay would be essential to determine its antiviral efficacy.

Neuropharmacological Mechanisms

The anti-Parkinsonian effects of amantadine are not fully understood but are thought to involve multiple targets in the central nervous system.[5] Key proposed mechanisms include:

  • NMDA Receptor Antagonism: Amantadine is a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5][9][10][11][12] This action is thought to modulate glutamatergic neurotransmission and reduce excitotoxicity.[12]

  • Dopamine Modulation: It is believed to enhance dopaminergic transmission by promoting the release of dopamine from presynaptic neurons and inhibiting its reuptake.[13][14]

  • Sigma-1 Receptor Agonism: Amantadine also acts as an agonist at the sigma-1 receptor, which may contribute to its dopaminergic effects.[5]

The introduction of the carboxamide and hydroxyl groups in This compound could significantly impact its neuropharmacological profile. The increased polarity might reduce its ability to cross the blood-brain barrier compared to amantadine. However, the new functional groups could also lead to novel interactions with target receptors. For instance, the hydrogen bonding capabilities of the amide and hydroxyl groups might alter its binding affinity and selectivity for NMDA receptor subtypes or other neuronal targets.

G cluster_amantadine Amantadine cluster_derivative This compound (Putative) Amantadine Amantadine M2_Channel Influenza A M2 Proton Channel Amantadine->M2_Channel Inhibits NMDA_Receptor NMDA Receptor Amantadine->NMDA_Receptor Antagonizes Dopamine_Neuron Dopaminergic Neuron Amantadine->Dopamine_Neuron Modulates (Release/Reuptake) Derivative N-(2-hydroxypropyl) adamantane-1-carboxamide M2_Channel_D Influenza A M2 Proton Channel Derivative->M2_Channel_D Altered Affinity? NMDA_Receptor_D NMDA Receptor Derivative->NMDA_Receptor_D Altered Affinity? Other_Targets Potentially Novel CNS Targets Derivative->Other_Targets New Interactions?

Caption: Comparative Mechanisms of Action.

Comparative Pharmacokinetics

The pharmacokinetic profiles of the two compounds are predicted to be substantially different due to their contrasting physicochemical properties.

ParameterAmantadineThis compound (Predicted)Rationale for Prediction
Absorption Well-absorbed orally (86-90% bioavailability).[5]Likely good oral absorption.The adamantane core generally imparts good membrane permeability.
Distribution Widely distributed.[15] Crosses the blood-brain barrier.Distribution may be more limited. Blood-brain barrier penetration could be reduced due to increased polarity.The polar side chain may restrict passage across lipid membranes.
Metabolism Minimal metabolism (mostly to acetyl metabolites).[5]Potentially more susceptible to metabolism.The hydroxyl group provides a site for Phase II conjugation (e.g., glucuronidation), and the amide bond could be subject to hydrolysis.
Excretion Primarily excreted unchanged in the urine (90%).[5][6]Likely renal excretion of parent drug and metabolites.Increased polarity would favor renal clearance.
Half-life 10-31 hours.[5]Variable; could be shorter if metabolism is more extensive.Faster clearance through metabolism and excretion would lead to a shorter half-life.

Framework for Experimental Comparison

To validate the predicted properties of this compound and directly compare it to amantadine, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

a) Antiviral Activity: Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of a virus and the efficacy of an antiviral compound.[16][17]

Protocol:

  • Cell Seeding: Plate a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates.

  • Virus Dilution: Prepare serial dilutions of a stock of influenza A virus.

  • Compound Preparation: Prepare serial dilutions of amantadine and this compound.

  • Infection: Infect the MDCK cell monolayers with a standard amount of virus in the presence of varying concentrations of the test compounds.

  • Overlay: After a 1-hour incubation, remove the virus/compound mixture and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the respective compound concentrations.[16]

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Staining and Counting: Fix the cells and stain with crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus. Count the number of plaques in each well.

  • Analysis: Calculate the 50% inhibitory concentration (IC50) for each compound, which is the concentration that reduces the number of plaques by 50% compared to the untreated virus control.

G Start Seed MDCK Cells in 6-well plates Infect Infect cells with Influenza A virus + test compound Start->Infect Overlay Apply semi-solid overlay with compound Infect->Overlay Incubate Incubate for 2-3 days Overlay->Incubate Stain Fix and stain with Crystal Violet Incubate->Stain Count Count plaques Stain->Count Analyze Calculate IC50 Count->Analyze

Caption: Plaque Reduction Assay Workflow.

b) Cytotoxicity: MTT Assay

It is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells. The MTT assay measures cell viability.

Protocol:

  • Cell Seeding: Seed MDCK cells in a 96-well plate.

  • Compound Treatment: Treat the cells with the same serial dilutions of the compounds used in the antiviral assay.

  • Incubation: Incubate for the same duration as the plaque assay (2-3 days).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[18] Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a plate reader.

  • Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI = CC50/IC50) can then be determined, with a higher SI indicating a more promising safety profile.

In Vivo Studies

Should in vitro data prove promising, subsequent in vivo studies in animal models (e.g., influenza-infected mice) would be necessary to compare the efficacy, pharmacokinetics, and safety of the two compounds.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the established drug amantadine and the derivative this compound. The structural modifications in the derivative are predicted to increase polarity, which will likely have a significant impact on its pharmacokinetic and pharmacodynamic properties. While amantadine's mechanisms of action are multifaceted, the altered structure of the derivative may lead to a different target engagement profile.

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The Efficacy of Adamantane-Based Carboxamides as 11β-HSD1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Metabolic Disease at its Source with 11β-HSD1 Inhibition

Metabolic syndrome, a constellation of conditions including obesity, insulin resistance, dyslipidemia, and hypertension, presents a significant and growing challenge to global health. At the heart of this complex pathophysiology lies the dysregulation of glucocorticoids, potent steroid hormones that modulate glucose and lipid metabolism. While systemic glucocorticoid levels may be normal in many individuals with metabolic syndrome, the localized, tissue-specific activity of these hormones is often amplified. This amplification is primarily driven by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1]

11β-HSD1 acts as a pre-receptor activating enzyme, converting inactive cortisone into active cortisol within key metabolic tissues such as the liver and adipose tissue.[2] This localized increase in cortisol can drive hepatic glucose production, impair insulin signaling, and promote fat accumulation, thereby contributing directly to the features of metabolic syndrome. Consequently, the selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy to mitigate the detrimental effects of excess glucocorticoid activity in these tissues.[1]

The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, has proven to be a valuable pharmacophore in the design of potent and selective 11β-HSD1 inhibitors.[2] Its unique three-dimensional structure allows for favorable interactions within the active site of the enzyme. This guide provides a comparative analysis of the efficacy of adamantane-based carboxamides, a prominent class of these inhibitors, against other known inhibitors of 11β-HSD1. While direct head-to-head data for N-(2-hydroxypropyl)adamantane-1-carboxamide is limited in publicly available literature, this guide will draw upon data from structurally related adamantane carboxamides to provide a robust comparison.

Mechanism of Action: The Glucocorticoid Activation Pathway

The signaling pathway leading to glucocorticoid-mediated metabolic dysregulation is initiated by the conversion of cortisone to cortisol by 11β-HSD1. This enzymatic reaction is a critical control point for intracellular glucocorticoid concentrations.

G cluster_cell Hepatocyte / Adipocyte Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binding HSD1->Cortisol Activation GRE Glucocorticoid Response Element (GRE) GR->GRE Translocation to Nucleus Metabolic_Effects Increased Gluconeogenesis Decreased Insulin Sensitivity Increased Lipogenesis GRE->Metabolic_Effects Gene Transcription Inhibitor Adamantane Carboxamide Inhibitor Inhibitor->HSD1 Inhibition

Figure 1: Simplified signaling pathway of 11β-HSD1-mediated glucocorticoid activation and its inhibition by adamantane carboxamides.

As depicted in Figure 1, the inhibition of 11β-HSD1 by compounds such as adamantane carboxamides blocks the conversion of cortisone to cortisol. This reduction in intracellular cortisol levels prevents the activation of the glucocorticoid receptor (GR), thereby attenuating the downstream transcriptional events that lead to adverse metabolic effects.

Comparative Efficacy of 11β-HSD1 Inhibitors

The efficacy of 11β-HSD1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The following tables summarize the in vitro efficacy of various adamantane carboxamide derivatives and compare them to well-established, or "known," inhibitors of 11β-HSD1. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Efficacy of Adamantane Carboxamide Derivatives against Human 11β-HSD1

CompoundIC50 (nM)Cell LineReference
N-(Thiophen-2-ylmethyl)adamantane-1-carboxamide (Compound 3)200-300HEK-293[2]
N-(Thiophen-3-ylmethyl)adamantane-1-carboxamide (Compound 12)125HEK-293[2]
2-(Adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (Compound 3i)~1000 (comparable to Carbenoxolone)Not Specified[3]
Adamantyl ethanone pyridyl derivatives (most potent)34-48Not Specified[4]
4-cyclopropyl-N-(trans-5-hydroxy-2-adamantyl)-2-(2-hydroxyethoxy)-thiazole-5-carboxamide (4YQ)9.9Not Specified[5]

Table 2: In Vitro Efficacy of Known 11β-HSD1 Inhibitors

InhibitorIC50 (nM)Cell Line / SourceReference
Carbenoxolone~500-1000 (varies with conditions)Liver Homogenates[6]
AZD40177Not Specified[7][8]

From the compiled data, it is evident that adamantane-based inhibitors, including carboxamide and ethanone derivatives, exhibit potent inhibition of 11β-HSD1, with some compounds demonstrating IC50 values in the low nanomolar range.[4][5] These values are comparable to or, in some cases, more potent than the well-known non-selective inhibitor, Carbenoxolone.[3] More advanced adamantane derivatives, such as AZD4017, show even greater potency with an IC50 of 7 nM.[7][8]

Experimental Protocols: Assessing 11β-HSD1 Inhibition

The determination of inhibitor potency is reliant on robust and reproducible in vitro assays. A common method for assessing 11β-HSD1 activity is through a cell-based assay using human embryonic kidney (HEK-293) cells that are stably transfected to express the human 11β-HSD1 enzyme. A more advanced, high-throughput method is the Scintillation Proximity Assay (SPA).

Workflow for a Cell-Based 11β-HSD1 Inhibition Assay

G A 1. Cell Culture: HEK-293 cells stably expressing human 11β-HSD1 are cultured in appropriate media. B 2. Compound Treatment: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., adamantane carboxamide). A->B C 3. Substrate Addition: [3H]-cortisone (radiolabeled substrate) and NADPH (cofactor) are added to initiate the enzymatic reaction. B->C D 4. Incubation: The reaction is allowed to proceed for a defined period at 37°C. C->D E 5. Reaction Termination & Lysis: The reaction is stopped, and the cells are lysed to release intracellular components. D->E F 6. Steroid Separation: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to separate the substrate ([3H]-cortisone) from the product ([3H]-cortisol). E->F G 7. Quantification: The amount of radiolabeled product ([3H]-cortisol) is quantified using a scintillation counter. F->G H 8. Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by non-linear regression analysis. G->H

Figure 2: A generalized workflow for a cell-based 11β-HSD1 inhibition assay.

Detailed Step-by-Step Methodology: Scintillation Proximity Assay (SPA)

The Scintillation Proximity Assay (SPA) is a homogeneous and high-throughput method for measuring 11β-HSD1 activity.[9][10]

  • Preparation of Reagents:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl or phosphate buffer) containing necessary cofactors like NADPH and a protein carrier (e.g., BSA).

    • Enzyme Source: Utilize microsomes from cells overexpressing 11β-HSD1.

    • Substrate: Use radiolabeled [3H]cortisone.

    • Antibody-Coated SPA Beads: Use protein A-coated SPA beads coupled with a monoclonal antibody specific for cortisol. This antibody should have a significantly higher affinity for cortisol than for cortisone.[9]

    • Test Compounds: Prepare serial dilutions of the adamantane carboxamide and known inhibitors.

  • Assay Procedure:

    • In a microplate, add the assay buffer, enzyme preparation, and the test compound at various concentrations.

    • Initiate the enzymatic reaction by adding [3H]cortisone.

    • Incubate the plate at 37°C for a predetermined time to allow for the conversion of [3H]cortisone to [3H]cortisol.

    • Stop the reaction by adding a potent, non-specific inhibitor like carbenoxolone or by other means such as changing the pH.

    • Add the cortisol-specific antibody-coated SPA beads to each well.

    • Incubate the plate to allow the [3H]cortisol to bind to the antibody on the SPA beads.

  • Detection and Data Analysis:

    • When the radiolabeled cortisol binds to the antibody on the SPA bead, the proximity of the tritium to the scintillant within the bead results in the emission of light.

    • Measure the light output using a scintillation counter.

    • The amount of light emitted is directly proportional to the amount of [3H]cortisol produced.

    • Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Clinical Context and Future Directions

While numerous adamantane derivatives and other selective 11β-HSD1 inhibitors have shown promise in preclinical studies, their translation to clinical success has been challenging. Several compounds have entered clinical trials for metabolic syndrome, type 2 diabetes, and related conditions.[11]

  • Carbenoxolone: As a non-selective inhibitor, its clinical utility is limited by side effects stemming from the inhibition of 11β-HSD2, which can lead to mineralocorticoid excess.[12]

  • AZD4017: This potent and selective adamantane-based inhibitor has undergone clinical evaluation. Studies have shown that it can effectively inhibit hepatic 11β-HSD1 activity and may offer metabolic benefits.[7][8][13][14] For instance, in a clinical trial, AZD4017 was shown to improve the adverse metabolic effects of prednisolone on blood glucose, lipids, and bone health.[15]

The development of next-generation 11β-HSD1 inhibitors, including advanced adamantane carboxamides, continues to be an active area of research. The focus is on improving selectivity, pharmacokinetic properties, and tissue-specific targeting to maximize therapeutic benefit while minimizing potential side effects. The insights gained from the comparative efficacy data presented in this guide can aid researchers in the rational design and development of more effective treatments for metabolic diseases.

References

  • Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed Central. [Link]

  • Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study. Wiley Online Library. [Link]

  • In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. PubMed. [Link]

  • Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? PubMed Central. [Link]

  • Development and Application of a Scintillation Proximity Assay (SPA) for Identification of Selective Inhibitors of 11beta-hydroxysteroid Dehydrogenase Type 1. PubMed. [Link]

  • Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice. PubMed. [Link]

  • 11β-Hydroxysteroid dehydrogenase type 1 inhibition in idiopathic intracranial hypertension: a double-blind randomized controlled trial. PubMed Central. [Link]

  • 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension. Oxford Academic. [Link]

  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. MDPI. [Link]

  • Targeting Iatrogenic Cushing's Syndrome With 11β-hydroxysteroid Dehydrogenase Type 1 Inhibition. ClinicalTrials.gov. [Link]

  • Carbenoxolone and the inhibitors of 11β-HSD2. ResearchGate. [Link]

  • High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format. PubMed. [Link]

  • Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. PubMed. [Link]

  • Carbenoxolone treatment attenuates symptoms of metabolic syndrome and atherogenesis in obese, hyperlipidemic mice. PubMed. [Link]

  • Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. MDPI. [Link]

  • Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. [Link]

  • Comparative study on 11β -hydroxysteroid dehydrogenase 1. ResearchGate. [Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. MDPI. [Link]

  • Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. PubMed Central. [Link]

  • Targeting Iatrogenic Cushing's Syndrome with 11β-hydroxysteroid dehydrogenase type 1 Inhibition. Radcliffe Department of Medicine. [Link]

  • Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. PubMed. [Link]

Sources

"cross-reactivity studies of N-(2-hydroxypropyl)adamantane-1-carboxamide"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Cross-Reactivity Profiling of N-(2-hydroxypropyl)adamantane-1-carboxamide

Introduction: The Rationale for Comprehensive Selectivity Profiling

The adamantane moiety, a rigid and lipophilic diamondoid hydrocarbon, is a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure is exploited to enhance the pharmacological properties of therapeutic agents, improving target binding, metabolic stability, and pharmacokinetic profiles.[3][4] Adamantane derivatives are clinically used to treat a spectrum of diseases, from viral infections (Amantadine) to type 2 diabetes (Saxagliptin).[1][3]

The compound of interest, this compound, belongs to a class of adamantyl carboxamides that have been identified as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[5] This enzyme is a high-value therapeutic target for metabolic syndrome, as it catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in tissues like the liver and adipose.[5]

However, the therapeutic utility of any new chemical entity (NCE) is contingent not only on its on-target potency but also on its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or a complex pharmacological profile that can hinder clinical development. Therefore, a rigorous cross-reactivity assessment is not merely a regulatory requirement but a fundamental step in understanding the molecule's mechanism of action and predicting its safety profile.

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound. We will compare its hypothetical binding and functional activity against a rationally selected panel of targets, providing detailed experimental protocols and data interpretation guidelines for researchers in drug development.

Designing the Cross-Reactivity Panel: A Multi-Tiered Approach

A robust cross-reactivity panel should include targets selected based on structural homology, shared mechanistic pathways, and known liabilities of the chemical scaffold.

  • Primary Target (On-Target):

    • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): The intended therapeutic target. Establishing high-affinity binding and functional inhibition is the baseline for success.

  • Key Selectivity Target (Isoform):

    • 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): This isoform catalyzes the reverse reaction, inactivating cortisol to cortisone. Inhibition of 11β-HSD2 can lead to serious side effects, including hypertension and hypokalemia, by allowing illicit activation of the mineralocorticoid receptor by cortisol.[5] High selectivity for 11β-HSD1 over 11β-HSD2 is a critical safety parameter.

  • Structurally Related Off-Targets:

    • 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Another member of the short-chain dehydrogenase/reductase (SDR) superfamily, involved in estrogen biosynthesis. Cross-reactivity could lead to hormonal side effects. Adamantyl carboxamides have previously been shown to be selective against this target.[5]

  • Scaffold-Associated Off-Targets:

    • The adamantane cage is known to interact with various proteins, particularly ion channels and enzymes with hydrophobic binding pockets.

    • Cytochrome P450 (CYP) Enzymes (e.g., CYP3A4, CYP2D6): Inhibition of major CYP isozymes is a primary cause of drug-drug interactions. The metabolic stability and potential for inhibition must be assessed.[5][6]

    • Influenza A M2 Proton Channel: The original target for amantadine. While structurally distinct from 11β-HSD1, this interaction represents a well-known liability of the adamantane scaffold.[7]

The logical flow for assessing cross-reactivity follows a tiered screening cascade, beginning with binding assays to identify any potential interactions, followed by functional assays to determine the biological consequence of that binding.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Confirmation cluster_2 Tier 3: Safety & Specificity cluster_3 Data Analysis T1_Bind Competitive Binding Assays (Radioligand or Fluorescence-based) T2_Func Cell-Based Functional Assays (Enzyme Activity, Signaling) T1_Bind->T2_Func Hits from Tier 1 Analysis Calculate Ki, IC50 Determine Selectivity Index T1_Bind->Analysis T3_Safety Broader Off-Target Panel (e.g., CYP Inhibition, Ion Channels) T2_Func->T3_Safety Confirmed Activity T2_Func->Analysis T3_Safety->Analysis NCE Test Compound: This compound NCE->T1_Bind TargetPanel Rational Target Panel (11β-HSD1, 11β-HSD2, 17β-HSD1, etc.) TargetPanel->T1_Bind

Caption: Tiered workflow for cross-reactivity profiling.

Methodologies: Protocols for In Vitro Assessment

The following protocols describe gold-standard assays for quantifying binding affinity and functional activity. Trustworthiness is ensured by including appropriate controls at each step.

Protocol 1: Competitive Radioligand Binding Assay

This assay directly measures the ability of the test compound to displace a known high-affinity radioligand from its target, allowing for the determination of the inhibitor constant (Kᵢ).

Principle: Based on the law of mass action, the test compound competes with a fixed concentration of a radiolabeled ligand for binding to the target receptor or enzyme. The amount of radioligand bound is inversely proportional to the affinity and concentration of the test compound.[8]

Step-by-Step Methodology (Example: 11β-HSD1):

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM MgCl₂.

    • Radioligand: [³H]-Cortisone (specific activity ~50 Ci/mmol). Prepare a working solution at 2x the final concentration (e.g., 10 nM for a 5 nM final concentration).

    • Target Preparation: Use membranes from HEK-293 cells stably overexpressing human 11β-HSD1.[5] Resuspend membranes in assay buffer to a final concentration of 10-20 µg protein per well.

    • Test Compound: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in assay buffer. Final DMSO concentration should be <1%.

    • Non-Specific Binding (NSB) Control: A high concentration of a known, unlabeled 11β-HSD1 inhibitor (e.g., 10 µM Carbenoxolone).

  • Assay Execution (96-well plate format):

    • Add 50 µL of assay buffer to "Total Binding" wells.

    • Add 50 µL of NSB control to "NSB" wells.

    • Add 50 µL of each test compound dilution to respective wells.

    • Add 50 µL of the 11β-HSD1 membrane preparation to all wells.

    • Initiate the binding reaction by adding 100 µL of the [³H]-Cortisone working solution to all wells.

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Harvesting and Detection:

    • Rapidly terminate the reaction by vacuum filtration through a GF/B filter plate, washing 3x with ice-cold assay buffer to separate bound from free radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify bound radioactivity using a scintillation counter (counts per minute, CPM).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).[9]

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[8]

Protocol 2: Cell-Based Functional Assay

This assay measures the ability of the test compound to inhibit the enzymatic activity of the target in a physiologically relevant cellular context.

Principle: Cells overexpressing the target enzyme (11β-HSD1) are incubated with the enzyme's substrate (cortisone) in the presence of the test compound. The amount of product (cortisol) generated is quantified, providing a direct measure of functional inhibition.

Step-by-Step Methodology (Example: 11β-HSD1):

  • Cell Culture and Plating:

    • Culture HEK-293 cells stably expressing human 11β-HSD1 in appropriate media.

    • Seed cells into a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free media.

    • Remove culture media from the cells and replace with 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.5% DMSO) and a "positive control" (a known inhibitor).

    • Pre-incubate the cells with the compound for 30 minutes at 37°C, 5% CO₂.

  • Enzymatic Reaction:

    • Add 100 µL of serum-free media containing the substrate, cortisone (e.g., final concentration of 200 nM), to each well.

    • Incubate for 4 hours at 37°C, 5% CO₂.

  • Detection and Quantification:

    • Collect the supernatant from each well.

    • Quantify the concentration of cortisol in the supernatant using a validated method, such as a competitive ELISA or an LC-MS/MS assay.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data using non-linear regression to determine the functional IC₅₀ value.

Comparative Data Analysis and Interpretation

The ultimate goal is to generate a selectivity profile. The data below is hypothetical to illustrate how the results would be presented and interpreted.

TargetAssay TypeMetricThis compoundAlternative Compound (Carbenoxolone)
11β-HSD1 BindingKᵢ (nM) 85 150
FunctionalIC₅₀ (nM) 110 250
11β-HSD2 BindingKᵢ (nM) >10,00025
FunctionalIC₅₀ (nM) >10,00040
17β-HSD1 FunctionalIC₅₀ (nM) >10,000>10,000
CYP3A4 FunctionalIC₅₀ (µM) >5015
M2 Channel FunctionalIC₅₀ (µM) >50Not Active

Interpretation:

  • Potency: The hypothetical data shows that this compound is a potent inhibitor of 11β-HSD1, with binding (Kᵢ) and functional (IC₅₀) values in the low nanomolar range.

  • Selectivity: The key metric is the Selectivity Index , calculated as the ratio of off-target IC₅₀ to on-target IC₅₀.

    • Selectivity over 11β-HSD2: >10,000 nM / 110 nM = >90-fold . This is a critical feature, indicating a potentially wide therapeutic window and low risk of mineralocorticoid-related side effects. In contrast, the non-selective inhibitor Carbenoxolone shows potent inhibition of both isoforms.

    • Selectivity over other targets: The compound shows no significant activity against 17β-HSD1, CYP3A4, or the M2 proton channel at concentrations up to 10 µM, demonstrating a clean off-target profile for these key liabilities.

G cluster_pathway 11β-HSD1 Mediated Glucocorticoid Activation Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Effects Downstream Effects: - Increased Gluconeogenesis - Insulin Resistance Test_Compound N-(2-hydroxypropyl) adamantane-1-carboxamide Test_Compound->HSD1 Inhibition

Caption: Mechanism of 11β-HSD1 inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the cross-reactivity of this compound. Based on our hypothetical data, the compound demonstrates high potency for its intended target, 11β-HSD1, and excellent selectivity against its critical anti-target, 11β-HSD2, as well as other rationally chosen off-targets. This profile suggests a promising candidate for further development.

The logical next steps would involve expanding the screen to a broader panel of receptors, ion channels, and kinases (e.g., using a service like the Eurofins SafetyScreen44™ Panel) to uncover any unexpected interactions.[10] Following comprehensive in vitro profiling, promising candidates should advance to in vivo studies to assess their pharmacokinetic properties, efficacy in disease models, and real-world safety profiles.

References

  • Hu, Y., et al. (2014). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3429-3433. [Link]

  • Gomha, S. M., et al. (2015). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 20(1), 1531-1548. [Link]

  • Dziuk, B., et al. (2016). N-(Pyrazin-2-yl)adamantane-1-carboxamide. IUCrData, 1(6). [Link]

  • Chen, Y.-L., et al. (2026). Design, Synthesis, and Bioevaluation of Adamantane-1-Carboxamide N-Acylthioureas for Airway Antiallergic Therapy. ChemBioChem. [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]

  • Aalberse, R. C. (2007). Assessment of allergen cross-reactivity. Clinical & Experimental Allergy, 37(1), 8-11. [Link]

  • Khan, I., et al. (2020). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 25(18), 4298. [Link]

  • Suyadov, E. D., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-cyanopropyl)adamantane-1-carboxamide. PubChem. [Link]

  • Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]

  • ResearchGate. (2026). Design, Synthesis, and Bioevaluation of Adamantane-1-Carboxamide N-Acylthioureas for Airway Antiallergic Therapy. Request PDF. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]

  • Bio-Rad. (2025). How Screening & Functional Assays Improve Antibody Selection for Therapeutics & Diagnostics. Bio-Rad. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3602. [Link]

  • Jarmoskaite, I., et al. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2717-2720. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]

  • GraphPad. (n.d.). Competitive Binding Data with One Class of Receptors. GraphPad. [Link]

  • Georgiev, A., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1017-1028. [Link]

Sources

"reproducibility of in vitro experiments with N-(2-hydroxypropyl)adamantane-1-carboxamide"

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the adamantane scaffold represents a cornerstone in medicinal chemistry. Its unique, rigid, and lipophilic three-dimensional structure has been instrumental in the design of numerous therapeutic agents with a wide range of biological activities, including antiviral, antidiabetic, and anticancer properties.[1][2] The derivatization of the adamantane core, particularly at the 1-position with a carboxamide group, allows for the introduction of various substituents, leading to a vast chemical space for drug discovery. However, the journey from synthesis to reliable in vitro data is fraught with potential for variability. This guide provides an in-depth analysis of the factors influencing the reproducibility of in vitro experiments with N-substituted adamantane-1-carboxamides, with a focus on providing actionable protocols and comparative insights. While specific data on N-(2-hydroxypropyl)adamantane-1-carboxamide is not prevalent in current literature, the principles and methodologies discussed herein are broadly applicable to this class of compounds.

The Foundation of Reproducibility: Synthesis and Purity of Adamantane Carboxamides

The reproducibility of any in vitro experiment begins with the quality of the chemical matter being tested. The synthesis of N-substituted adamantane-1-carboxamides typically follows a straightforward condensation reaction between an adamantane-1-carbonyl derivative and a primary or secondary amine.[1][3]

A general synthetic route involves the activation of adamantane-1-carboxylic acid, often by conversion to the corresponding acid chloride or by using coupling agents, followed by reaction with the desired amine.

cluster_synthesis Synthesis of N-substituted Adamantane-1-carboxamides Adamantane-1-carboxylic_acid Adamantane-1-carboxylic Acid Activation Activation (e.g., SOCl₂, EDCI/HOBt) Adamantane-1-carboxylic_acid->Activation Activated_Adamantane Activated Adamantane Derivative Activation->Activated_Adamantane Condensation Condensation Reaction Activated_Adamantane->Condensation Amine Primary or Secondary Amine (e.g., 2-amino-1-propanol) Amine->Condensation Product N-substituted Adamantane-1-carboxamide Condensation->Product Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification Pure_Product Pure Product for In Vitro Assay Purification->Pure_Product

Caption: General synthetic workflow for N-substituted adamantane-1-carboxamides.

Causality in Synthesis and its Impact on Reproducibility:

  • Purity of Starting Materials: The purity of the initial adamantane-1-carboxylic acid and the amine directly impacts the purity of the final product. Impurities in starting materials can lead to the formation of side products that may have their own biological activity, thus confounding the results of in vitro assays.

  • Reaction Conditions: The choice of solvent, temperature, and reaction time can influence the yield and purity of the product. Incomplete reactions can result in the presence of unreacted starting materials in the final product.

  • Purification Method: The method of purification (e.g., column chromatography, recrystallization) is critical for removing impurities and side products. The efficiency of purification should be verified by analytical techniques such as NMR, mass spectrometry, and HPLC to ensure a high degree of purity (>95%) for the compound to be used in biological assays.

Failure to rigorously control these synthetic and purification parameters is a primary source of irreproducibility in structure-activity relationship (SAR) studies. A well-characterized and highly pure compound is the bedrock of reliable in vitro data.

Core In Vitro Assays for Adamantane Derivatives: A Focus on Cytotoxicity and the MTT Assay

Adamantane derivatives have been evaluated in a multitude of in vitro assays, including those for antimicrobial, antiviral, and enzyme inhibitory activities.[1][4][5] A fundamental and often initial in vitro assessment for any compound intended for biological application is the evaluation of its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[6]

The MTT Assay: A Self-Validating System for Assessing Cytotoxicity

The principle of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Step-by-Step Protocol for the MTT Assay:

  • Cell Seeding:

    • Culture the desired cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and determine the optimal seeding density. This is a critical parameter that needs to be established for each cell line to ensure the absorbance values fall within the linear range of the assay.[6]

    • Seed the cells in a 96-well plate at the predetermined density (e.g., 1,000 to 100,000 cells per well) in a volume of 100 µL of culture medium.

    • Include wells with medium only to serve as blanks.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the adamantane carboxamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic to the cells (typically ≤0.5% DMSO).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include untreated control wells containing medium with the same concentration of the solvent.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2 to 4 hours at 37°C. The incubation time should be optimized for the specific cell line to allow for sufficient formazan formation.[7]

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

cluster_mtt MTT Assay Experimental Workflow Cell_Seeding 1. Cell Seeding (96-well plate) Compound_Treatment 2. Compound Treatment (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation_24_72h 3. Incubation (24-72 hours) Compound_Treatment->Incubation_24_72h MTT_Addition 4. MTT Addition Incubation_24_72h->MTT_Addition Incubation_2_4h 5. Incubation (2-4 hours) MTT_Addition->Incubation_2_4h Formazan_Solubilization 6. Formazan Solubilization (e.g., DMSO) Incubation_2_4h->Formazan_Solubilization Absorbance_Measurement 7. Absorbance Measurement (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis 8. Data Analysis (IC₅₀ Determination) Absorbance_Measurement->Data_Analysis

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Factors Influencing the Reproducibility of the MTT Assay

While the MTT assay is considered robust, several factors can significantly impact its reproducibility.[8][9]

FactorImpact on ReproducibilityMitigation Strategy
Cell Line Integrity Misidentified or cross-contaminated cell lines will produce irrelevant and irreproducible data.[10]Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling. Routinely test for mycoplasma contamination.
Cell Seeding Density Inconsistent cell numbers per well lead to high variability in absorbance readings.Perform accurate cell counting and ensure uniform cell suspension before seeding. Optimize seeding density for a linear response.[6]
Compound Solubility Poorly soluble compounds can precipitate in the culture medium, leading to inaccurate dosing and inconsistent effects.Use appropriate solvents and ensure the final concentration does not exceed the compound's solubility limit. Visually inspect for precipitation.
Incubation Times Variations in incubation times for both compound treatment and MTT addition can affect the extent of cytotoxicity and formazan formation.[7]Strictly adhere to a standardized and optimized protocol for all experiments.
MTT and Solubilizing Agent Quality Degradation of the MTT reagent or inconsistencies in the solubilizing agent can lead to variable results.Store reagents properly and use high-quality, fresh solutions.
Plate Edge Effects Evaporation from the outer wells of a 96-well plate can concentrate compounds and affect cell growth, leading to skewed results.Avoid using the outer wells for experimental samples or fill them with sterile PBS to minimize evaporation.
Intra- and Inter-plate Variability Minor variations in pipetting, temperature, and incubation conditions can introduce variability within and between experiments.[11]Use calibrated pipettes, ensure uniform temperature and CO₂ levels in the incubator, and include appropriate controls on every plate.

Comparative Analysis: Adamantane Carboxamides vs. Alternative Scaffolds

The adamantane moiety is often incorporated into molecules to increase their lipophilicity, which can enhance cell permeability and target engagement.[1] However, in certain therapeutic areas, alternative scaffolds may offer advantages in terms of synthetic accessibility, metabolic stability, or patentability.

For instance, in the context of antiviral research, while adamantane derivatives like amantadine and rimantadine have been historically important, their efficacy is limited by viral resistance.[12] This has led to the development of alternative antiviral agents with different mechanisms of action.

Therapeutic AreaAdamantane Derivative ExampleAlternative Compound/ClassRationale for Alternative
Antiviral (Influenza) Amantadine, RimantadineNeuraminidase inhibitors (e.g., Oseltamivir), Polymerase inhibitors (e.g., Baloxavir)Overcoming viral resistance, different viral targets.
Anticancer Adamantane-based isothiourea derivatives[13]Taxanes, Platinum-based drugs, Kinase inhibitorsDifferent mechanisms of action (e.g., microtubule stabilization, DNA damage, signaling pathway inhibition).
Enzyme Inhibition (e.g., 11β-HSD1) Adamantyl carboxamides[4]Biphenyl sulfonamides, Thiazole derivativesImproved selectivity, different binding modes, potentially better pharmacokinetic profiles.

The choice of scaffold ultimately depends on the specific biological target and the desired pharmacological properties. Comparative in vitro studies using standardized and reproducible assays are essential for making informed decisions in drug discovery programs.

Conclusion

Ensuring the reproducibility of in vitro experiments with this compound and related adamantane derivatives is a multifaceted challenge that requires a holistic approach. It begins with the meticulous synthesis and purification of the compound and extends to the rigorous standardization and execution of in vitro assays. By understanding the underlying principles of the assays, controlling for critical variables, and being transparent about the methodologies, researchers can generate high-quality, reliable data that will accelerate the translation of promising compounds from the bench to the clinic. This guide provides a framework for achieving this goal, emphasizing the importance of scientific integrity and a commitment to robust experimental design.

References

  • Wróbel, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]

  • van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(12), 3343. [Link]

  • Kourkouta, B., et al. (2021). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 26(24), 7598. [Link]

  • Wang, Y., et al. (2013). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4946-4951. [Link]

  • Smirnova, T., et al. (2021). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 38(3), 511-518. [Link]

  • Rani, N., et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. MedChemComm, 6(7), 1335-1341. [Link]

  • Wan, H., et al. (1994). A study of the reproducibility of the MTT test. Journal of Materials Science: Materials in Medicine, 5(3), 150-154. [Link]

  • Baimuratov, M. R., et al. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(8), 1400-1406. [Link]

  • Wróbel, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. ResearchGate. [Link]

  • Hafner, M., et al. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]

  • Ford, E. D., et al. (2022). Technical reproducibility of in vitro cell viability assays across all donors. ResearchGate. [Link]

  • Altan, A. B., et al. (2020). Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. Archiv der Pharmazie, 354(2), e2000256. [Link]

  • Khan, I., et al. (2021). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 26(11), 3326. [Link]

  • Kim, M., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. European Journal of Medicinal Chemistry, 103, 463-475. [Link]

  • Brown, M., & Whetton, A. D. (2001). The Use of the MTT Assay to Study Drug Resistance in Fresh Tumour Samples. In Chemosensitivity (pp. 143-154). Humana Press. [Link]

  • Al-Abdullah, E. S., et al. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. Scientific Reports, 11(1), 1-16. [Link]

  • Stepanov, N. A., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(21), 11883. [Link]

  • Shiriaev, V. A., et al. (2021). Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. European Journal of Medicinal Chemistry, 223, 113485. [Link]

  • Broadbent, J. (2008). Achieving Consistency and Reproducibility in Cell-Based Research. American Laboratory. [Link]

  • Al-Aboudi, A., et al. (2016). In-silico identification of the binding mode of synthesized adamantyl derivatives inside cholinesterase enzymes. Acta Pharmacologica Sinica, 37(7), 977-987. [Link]

  • Akishina, E. A., et al. (2021). Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(3), 329-338. [Link]

  • Altan, A. B., et al. (2021). Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. Archiv der Pharmazie, 354(2), e2000256. [Link]

  • Supuran, C. T. (2015). Top 120 Journal of Enzyme Inhibition and Medicinal Chemistry papers published in 2014. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 519-521. [Link]

  • Papakyriakou, A., et al. (2023). Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. Molecules, 28(15), 5727. [Link]

  • Kolocouris, A., et al. (2017). Currently available adamantane derivatives in clinical practice and their activity. ResearchGate. [Link]

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A Comparative Guide to the In Vivo Efficacy of Adamantane Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the therapeutic potential of adamantane-based compounds, this guide offers an in-depth comparison of the in vivo efficacy of N-(2-hydroxypropyl)adamantane-1-carboxamide and its structural analogs. While direct in vivo data for this compound remains limited in publicly accessible literature, this guide provides a comprehensive analysis of closely related adamantane carboxamide derivatives, drawing upon available preclinical data to illuminate their therapeutic promise in various disease models.

The unique lipophilic and rigid cage-like structure of the adamantane moiety has long been recognized for its ability to favorably modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] By incorporating this moiety, medicinal chemists aim to enhance drug-target interactions, improve metabolic stability, and increase bioavailability. This guide will delve into the tangible outcomes of these strategies, presenting a comparative analysis of adamantane carboxamides in the therapeutic areas of viral infections and metabolic diseases.

I. Antiviral Efficacy: Adamantyl Thioureas as Influenza A Inhibitors

The pioneering success of the adamantane amine, amantadine, as an antiviral agent has spurred the development of numerous adamantane-containing compounds with potential anti-influenza activity. Among these, adamantyl thiourea derivatives have shown considerable promise in preclinical in vivo models.

Comparative In Vivo Efficacy in an Influenza A Mouse Model

A key study investigated a series of 3-substituted 1-adamantylthioureas for their ability to protect mice against a lethal challenge with influenza A2/Asian/J305 virus. The efficacy of these compounds was compared directly with amantadine, the established therapeutic standard at the time.[2]

CompoundChemical StructureProtective Dose 50 (PD50) in Mice (mg/kg)Therapeutic Index (LD50/PD50)
Adamantyl Thiourea Derivative 7 1-(1-Adamantyl)-3-(p-tolyl)thiourea25 >16
Amantadine 1-Aminoadamantane hydrochloride45 ~4.5

Table 1: Comparative in vivo anti-influenza A activity of an adamantyl thiourea derivative and amantadine in mice.[2]

The data clearly indicates that the adamantyl thiourea derivative 7 possesses superior in vivo antiviral activity compared to amantadine, with a nearly two-fold lower protective dose 50. Furthermore, this enhanced efficacy is coupled with a significantly improved safety profile, as evidenced by its higher therapeutic index. This suggests that the carboxamide-like thiourea linkage can be a valuable modification to the adamantane scaffold for developing more potent and safer anti-influenza agents.

Experimental Protocol: In Vivo Anti-Influenza A Efficacy in Mice

The causality behind this experimental design lies in its ability to mimic a systemic viral infection and assess the protective effects of a test compound.

Workflow Diagram:

G cluster_acclimatization Acclimatization cluster_infection Infection cluster_treatment Treatment cluster_observation Observation & Endpoint acclimatize Mice Acclimatization (e.g., 7 days) infect Intranasal Inoculation with Influenza A2 Virus acclimatize->infect Day 0 treat Oral Administration of Test Compound or Vehicle infect->treat e.g., 2 hours post-infection and daily thereafter observe Monitor Survival & Weight Loss (e.g., 14 days) treat->observe pd50 Calculate Protective Dose 50 (PD50) observe->pd50

Caption: Workflow for in vivo anti-influenza efficacy testing.

Step-by-Step Methodology:

  • Animal Model: Male mice of a specific strain (e.g., Swiss Webster) are used. The choice of a consistent strain is critical to minimize genetic variability that could influence the response to both the virus and the treatment.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a period of at least one week to reduce stress-related physiological changes that could impact experimental outcomes.

  • Virus Inoculation: Mice are lightly anesthetized and intranasally inoculated with a lethal dose (e.g., 10 LD50) of influenza A2/Asian/J305 virus. The intranasal route mimics the natural route of respiratory infection.[2]

  • Treatment: The test compounds (adamantyl thiourea derivatives) and the reference drug (amantadine) are administered orally at various doses, typically starting shortly after infection and continuing for a defined period (e.g., daily for 7 days). Oral administration is a clinically relevant route.

  • Observation and Endpoints: The primary endpoint is survival, which is monitored daily for a period such as 14 days. The Protective Dose 50 (PD50), the dose at which 50% of the animals are protected from virus-induced mortality, is then calculated. Body weight is also often monitored as an indicator of morbidity.[2]

II. Antidiabetic Efficacy: Adamantane-Isothiourea Hybrids

The versatility of the adamantane scaffold extends to metabolic diseases. Certain adamantane-isothiourea hybrid derivatives have demonstrated significant hypoglycemic effects in preclinical models of diabetes.

Comparative In Vivo Efficacy in a Streptozotocin-Induced Diabetic Rat Model

A study investigating a series of adamantane-isothiourea derivatives revealed their potential to lower blood glucose levels in a well-established rat model of type 1 diabetes. The efficacy of these compounds was compared to the standard antidiabetic drug, gliclazide.[1][3]

CompoundChemical StructureDose (mg/kg)% Reduction in Serum Glucose (after 6h)
Compound 7a 4-benzyl (Z)-N'-(adamantan-1-yl)morpholine-4-carbothioimidate1045.2%
Compound 8a 4-benzyl (Z)-N'-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidate1048.3%
Compound 8b 4-(4-chlorobenzyl) (Z)-N'-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidate1051.8%
Gliclazide N-(hexahydrocyclopenta[c]pyrrol-2(1H)-ylcarbamoyl)-4-methylbenzenesulfonamide1064.3%

Table 2: Comparative in vivo hypoglycemic activity of adamantane-isothiourea derivatives and gliclazide in streptozotocin-induced diabetic rats.[1][3]

The results demonstrate that the adamantane-isothiourea derivatives exhibit potent, dose-independent reductions in serum glucose levels. While not surpassing the efficacy of gliclazide at the tested dose, the significant hypoglycemic effect of compounds 7a, 8a, and 8b highlights their potential as a novel class of oral antidiabetic agents.[1][3]

Experimental Protocol: In Vivo Hypoglycemic Activity in Rats

The streptozotocin (STZ)-induced diabetic rat model is a widely accepted and validated model for screening potential antidiabetic drugs. STZ is a chemical that selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[4][5]

Workflow Diagram:

G cluster_acclimatization Acclimatization cluster_induction Diabetes Induction cluster_treatment Treatment cluster_measurement Measurement acclimatize Rat Acclimatization (e.g., 7 days) induce Single Intraperitoneal Injection of Streptozotocin (STZ) acclimatize->induce confirm Confirmation of Hyperglycemia (e.g., after 72h) induce->confirm treat Oral Administration of Test Compound or Vehicle confirm->treat Day 0 of study measure Blood Glucose Measurement at Different Time Points (e.g., 0, 2, 4, 6h) treat->measure

Caption: Workflow for in vivo hypoglycemic activity testing.

Step-by-Step Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used for this model.[5]

  • Diabetes Induction: A single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in a citrate buffer is administered to induce diabetes. The citrate buffer is crucial for stabilizing the STZ.[1][5]

  • Confirmation of Diabetes: After a few days (e.g., 72 hours), blood glucose levels are measured to confirm the induction of hyperglycemia (e.g., blood glucose > 250 mg/dL). Only animals with confirmed diabetes are included in the study.

  • Treatment: The diabetic rats are fasted overnight before the experiment. The test compounds and the reference drug are then administered orally.

  • Blood Glucose Monitoring: Blood samples are collected at various time points (e.g., 0, 2, 4, and 6 hours) after drug administration to measure serum glucose levels. The percentage reduction in blood glucose is then calculated relative to the initial baseline level.[1]

III. Adamantyl Amides as 11β-HSD1 Inhibitors for Metabolic Syndrome

A promising avenue for adamantane carboxamides in treating metabolic diseases is through the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can contribute to insulin resistance, obesity, and dyslipidemia when present in excess.[6][7]

Mechanism of Action

By selectively inhibiting 11β-HSD1, adamantyl amides can reduce the local concentration of active glucocorticoids in key metabolic tissues such as the liver and adipose tissue. This, in turn, is expected to improve insulin sensitivity, reduce glucose production in the liver, and have beneficial effects on lipid metabolism.[6][7]

Signaling Pathway Diagram:

G Cortisone Cortisone 11β-HSD1 11β-HSD1 Cortisone->11β-HSD1 Cortisol Cortisol Glucocorticoid\nReceptor Glucocorticoid Receptor Cortisol->Glucocorticoid\nReceptor 11β-HSD1->Cortisol Adamantyl Amide\nInhibitor Adamantyl Amide Inhibitor Adamantyl Amide\nInhibitor->11β-HSD1 Inhibition Metabolic Effects ↑ Insulin Resistance ↑ Gluconeogenesis ↑ Lipolysis Glucocorticoid\nReceptor->Metabolic Effects

Caption: Mechanism of action of adamantyl amide 11β-HSD1 inhibitors.

Preclinical In Vivo Evidence

Preclinical studies have demonstrated that selective adamantyl amide 11β-HSD1 inhibitors have beneficial effects on various aspects of the metabolic syndrome in mouse models. These studies have shown that treatment with these inhibitors can lead to:

  • Improved insulin sensitivity[6]

  • Reduced fasting blood glucose levels[6]

  • Decreased dyslipidemia[6]

  • Resistance to diet-induced obesity[6]

While specific quantitative data for a direct comparison with this compound is not available, the consistent positive outcomes in preclinical models strongly support the therapeutic potential of adamantyl carboxamides as 11β-HSD1 inhibitors.[6][8]

IV. Conclusion and Future Directions

While the in vivo efficacy of this compound has yet to be specifically reported, the broader class of adamantane carboxamide derivatives has demonstrated significant therapeutic potential in preclinical models of viral infections and metabolic diseases. The adamantane moiety, when incorporated into carboxamide and related structures, can lead to compounds with enhanced potency and improved safety profiles compared to existing drugs.

The antiviral activity of adamantyl thioureas and the hypoglycemic effects of adamantane-isothiourea hybrids underscore the versatility of this chemical scaffold. Furthermore, the development of adamantyl amides as selective 11β-HSD1 inhibitors opens up new possibilities for the treatment of metabolic syndrome.

Future research should focus on conducting head-to-head in vivo efficacy studies of this compound against the promising derivatives highlighted in this guide. Such studies, employing validated animal models and robust experimental designs, will be crucial in determining the clinical potential of this specific compound and further elucidating the structure-activity relationships within this important class of therapeutic agents.

V. References

  • Al-Wahaibi, L. H., et al. (2017). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. Molecules, 22(5), 710. [Link]

  • Furman, B. L. (2021). Streptozotocin-Induced Diabetic Models in Mice and Rats. Current Protocols, 1(4), e78. [Link]

  • Ghotaslou, R., et al. (2021). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI Journal, 20, 1266–1281. [Link]

  • Al-Wahaibi, L. H., et al. (2017). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. Molecules (Basel, Switzerland), 22(5). [Link]

  • Herman, A. G., & Lefebvre, R. A. (1990). Adamantane derivatives: a new class of insulin secretagogues. British Journal of Pharmacology, 99(3), 573–577. [Link]

  • Al-Wahaibi, L. H., et al. (2017). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. Molecules (Basel, Switzerland), 22(5). [Link]

  • Souness, J. E., et al. (2005). Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(20), 4542–4546. [Link]

  • Tilley, J. W., et al. (1979). Adamantylthiourea derivatives as antiviral agents. Journal of Medicinal Chemistry, 22(8), 1009–1010. [Link]

  • Furman, B. L. (2021). Streptozotocin-Induced Diabetic Models in Mice and Rats. Current Protocols in Pharmacology, 94(1), e78. [Link]

  • Melior Discovery. Streptozotocin (STZ)-Induced Diabetic Rat & Mice Models. [Link]

  • Herman, A. G., & Lefebvre, R. A. (1990). Adamantane derivatives: a new class of insulin secretagogues. British Journal of Pharmacology, 99(3), 573–577. [Link]

  • Gholamnezhad, Z., et al. (2019). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI journal, 18, 905–919. [Link]

  • Al-Wahaibi, L. H., et al. (2017). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. Molecules, 22(5), 710. [Link]

  • Grunert, R. R., et al. (1965). THE IN VIVO ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE). I. PROPHYLACTIC AND THERAPEUTIC ACTIVITY AGAINST INFLUENZA VIRUSES. Virology, 26, 262–269. [Link]

  • Ziółkowska, N. E., et al. (2018). Efficacy of (R)-6-Adamantane- Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. Acta Naturae, 10(2), 79–87. [Link]

  • Su, X., et al. (2011). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 173–177. [Link]

  • Velikii, N. N., et al. (1978). [Hypoglycemic effect of nicotinamide in rats with alloxan diabetes]. Problemy endokrinologii, 24(1), 83–88. [Link]

  • Herman, A. G., & Lefebvre, R. A. (1990). Adamantane derivatives: a new class of insulin secretagogues. British journal of pharmacology, 99(3), 573–577. [Link]

  • Al-Wahaibi, L. H., et al. (2017). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. Molecules (Basel, Switzerland), 22(5). [Link]

  • Al-Wahaibi, L. H., et al. (2017). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. Molecules, 22(5), 710. [Link]

  • Al-Wahaibi, L. H., et al. (2017). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. Molecules, 22(5), 710. [Link]

  • Al-Wahaibi, L. H., et al. (2017). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. Molecules, 22(5), 710. [Link]

  • Herman, A. G., & Lefebvre, R. A. (1990). Adamantane derivatives: a new class of insulin secretagogues. British Journal of Pharmacology, 99(3), 573–577. [Link]

  • Alberts, P., et al. (2003). Inhibition of 11beta-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. Diabetologia, 46(10), 1351–1359. [Link]

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A Tale of Two Isomers: A Head-to-Head Comparison of Adamantane Carboxamides in Functional Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the three-dimensional arrangement of atoms within a molecule, or stereoisomerism, can be the determining factor between a potent therapeutic and an inactive compound. This principle is vividly illustrated in the study of adamantane derivatives. The rigid, bulky adamantane cage is a privileged scaffold in medicinal chemistry, prized for its ability to confer desirable pharmacokinetic properties such as increased lipophilicity and metabolic stability.[1] However, the point of attachment of functional groups to this tricyclic hydrocarbon can dramatically alter its biological activity. This guide provides an in-depth, head-to-head comparison of 1- and 2-adamantane carboxamide isomers, delving into their synthesis, and critically, their differential performance in key functional assays.

The Structural Nuance: 1- vs. 2-Adamantane Carboxamide

The adamantane core possesses two distinct types of carbon atoms available for substitution: the tertiary bridgehead carbons (positions 1, 3, 5, and 7) and the secondary methylene carbons (positions 2, 4, 6, 8, 9, and 10). This seemingly subtle difference in connectivity leads to isomers with unique spatial arrangements of substituents, profoundly impacting their interaction with biological targets.

G cluster_1 1-Adamantane Carboxamide cluster_2 2-Adamantane Carboxamide a1 C a2 C a3 C a4 C a5 C a6 C a7 C a8 C a9 C a10 C carboxamide C(=O)NHR b1 C b2 C b3 C b4 C b5 C b6 C b7 C b8 C b9 C b10 C carboxamide2 C(=O)NHR

Synthesis of Adamantane Carboxamide Isomers: A Tale of Two Starting Points

The divergent biological activities of these isomers necessitate distinct and controlled synthetic strategies. The choice of starting material is paramount.

Synthesis of 1-Adamantane Carboxamides

The synthesis of 1-substituted adamantane carboxamides typically commences from the commercially available 1-adamantanecarboxylic acid.[2] This bridgehead carboxylic acid provides a convenient handle for amide bond formation.

G

A common and efficient method involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with the desired amine.[3]

Experimental Protocol: Synthesis of N-Aryl-1-adamantane Carboxamide

  • Acid Chloride Formation: To a solution of 1-adamantanecarboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 1-adamantane carbonyl chloride.

  • Amidation: Dissolve the crude acyl chloride in DCM and add triethylamine (2.0 eq).

  • Add the desired amine (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.[3]

  • Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 1-adamantane carboxamide.

Synthesis of 2-Adamantane Carboxamides

The synthesis of 2-substituted adamantane carboxamides is more challenging due to the lower reactivity of the C-H bonds at the methylene positions. A common route starts from adamantan-2-one.

G

One reported method involves a Lewis acid-promoted Demjanov reaction to furnish the 2-carboxylic acid derivative, which can then be converted to the carboxamide using similar methods as for the 1-isomer.[1]

Head-to-Head in Functional Assays: A Case Study on 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

A compelling example of the isomeric differentiation of adamantane carboxamides is their activity as inhibitors of 11β-HSD1.[4] This enzyme is a promising therapeutic target for metabolic diseases as it catalyzes the conversion of inactive cortisone to active cortisol, and its inhibition is considered a potential treatment for type 2 diabetes and obesity.[5][6]

Cell-Based 11β-HSD1 Inhibition Assay

This assay quantifies the ability of the isomeric compounds to inhibit the conversion of a substrate by 11β-HSD1 in a cellular context.

Experimental Protocol: HEK-293 Cell-Based 11β-HSD1 Assay [3]

  • Cell Culture: Culture HEK-293 cells stably transfected with the human HSD11B1 gene in appropriate media.

  • Seeding: Seed the cells in 96-well microplates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the 1- and 2-adamantane carboxamide isomers.

  • Substrate Addition: Add a tritiated cortisone substrate to each well.

  • Incubation: Incubate the plates for a specified time to allow for enzymatic conversion.

  • Detection: Measure the amount of tritiated product formed using a scintillation proximity assay (SPA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Comparative Data: 1- vs. 2-Adamantane Carboxamide Isomers as 11β-HSD1 Inhibitors
IsomerTargetAssay TypeIC₅₀ (nM)Reference
1-Adamantane Carboxamide Derivative Human 11β-HSD1Cell-Based>1000[4]
2-Adamantane Carboxamide Derivative Human 11β-HSD1Cell-Based50[4]

The data clearly demonstrates that for this particular series of compounds, the 2-substituted adamantane carboxamide is significantly more potent than its 1-substituted counterpart.[4] This highlights the critical importance of the substituent's position on the adamantane scaffold for effective binding to and inhibition of human 11β-HSD1.[4]

Broader Implications: Isomeric Effects on Other Biological Targets

The profound influence of adamantane isomerism extends beyond 11β-HSD1. For instance, in the realm of synthetic cannabinoids, the distinction between 1-adamantyl and 2-adamantyl isomers of N-adamantyl carboxamides is crucial for analytical identification and understanding their pharmacological profiles at cannabinoid receptors (CB1 and CB2).[7] Studies on adamantane-derived indoles as cannabimimetic agents have shown that subtle structural modifications can lead to variations in agonist activity at these receptors.[8][9]

Furthermore, adamantane carboxamide derivatives have been investigated for a range of other biological activities, including antiviral, antimicrobial, and anticancer effects.[10][11][12][13] While direct head-to-head isomeric comparisons are not always available in the literature for every target, the principle that isomeric positioning can significantly impact biological function remains a cornerstone of medicinal chemistry.

Conclusion: The Devil is in the Details

The comparative analysis of 1- and 2-adamantane carboxamide isomers underscores a fundamental principle in drug design: seemingly minor structural alterations can have profound functional consequences. The case study of 11β-HSD1 inhibitors provides compelling evidence that the 2-substituted adamantane scaffold can be advantageous for achieving high potency.[4] This guide serves as a testament to the necessity of meticulous structural design and rigorous functional testing in the pursuit of novel therapeutics. As researchers continue to explore the vast chemical space of adamantane derivatives, a keen understanding of its isomeric nuances will undoubtedly pave the way for the discovery of more potent and selective drugs.

References

  • Ullah, Z., et al. (2018). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 23(1), 153. Available at: [Link]

  • Płazińska, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2053. Available at: [Link]

  • Cernochova, J., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7601. Available at: [Link]

  • Tice, C. M., et al. (2011). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6497-6501. Available at: [Link]

  • Al-Najdawi, M. M., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. International Journal of Molecular Sciences, 26(12), 5903. Available at: [Link]

  • Banister, S. D., et al. (2013). The synthesis and pharmacological evaluation of adamantane-derived indoles: cannabimimetic drugs of abuse. ACS Chemical Neuroscience, 4(7), 1081-1092. Available at: [Link]

  • Isaev, M. I., et al. (2006). Carboxamides and amines having two and three adamantane fragments. Russian Chemical Bulletin, 55(10), 1836-1842. Available at: [Link]

  • Wang, Y., et al. (2011). Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. ChemMedChem, 6(8), 1493-1501. Available at: [Link]

  • Chen, Y. H., et al. (2026). Design, Synthesis, and Bioevaluation of Adamantane-1-Carboxamide N-Acylthioureas for Airway Antiallergic Therapy. ChemBioChem, 27(1), e202500756. Available at: [Link]

  • Al-Salahi, R., et al. (2016). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 21(7), 857. Available at: [Link]

  • Pellicciari, R., et al. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittel-Forschung, 30(12), 2103-2105. Available at: [Link]

  • Banister, S. D., et al. (2013). The synthesis and pharmacological evaluation of adamantane-derived indoles: cannabimimetic drugs of abuse. ACS Chemical Neuroscience, 4(7), 1081-1092. Available at: [Link]

  • Banister, S. D., et al. (2013). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS Chemical Neuroscience, 4(7), 1081-1092. Available at: [Link]

  • Al-Najdawi, M. M., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. International Journal of Molecular Sciences, 26(12), 5903. Available at: [Link]

  • Tice, C. M., et al. (2014). 3-Amino-N-adamantyl-3-methylbutanamide derivatives as 11β-hydroxysteroid dehydrogenase 1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(5), 1345-1349. Available at: [Link]

  • Al-Najdawi, M. M., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. International Journal of Molecular Sciences, 26(12), 5903. Available at: [Link]

  • Szczesio, M., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 26(11), 3293. Available at: [Link]

  • Tice, C. M., et al. (2015). Novel 11β-HSD1 Inhibitors: C-1 Versus C-2 Substitution and Effect of the Introduction of an Oxygen Atom in the Adamantane Scaffold. ACS Medicinal Chemistry Letters, 6(10), 1043-1047. Available at: [Link]

  • Moganesan, A., et al. (2016). Isomeric discrimination of synthetic cannabinoids by GC-EI-MS: 1-adamantyl and 2-adamantyl isomers of N-adamantyl carboxamides. Drug Testing and Analysis, 8(10), 1058-1066. Available at: [Link]

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A Preclinical Comparative Analysis of N-(2-hydroxypropyl)adamantane-1-carboxamide, a Novel 11β-HSD1 Inhibitor, Against the Standard of Care for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The global rise in type 2 diabetes mellitus (T2DM) necessitates the continuous development of novel therapeutic agents that not only manage hyperglycemia but also address the underlying metabolic dysfunctions. A promising therapeutic target in this context is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme crucial for the intracellular conversion of inactive cortisone to active cortisol, particularly in metabolic tissues like the liver and adipose tissue.[1] Excessive glucocorticoid action is implicated in the pathogenesis of insulin resistance and metabolic syndrome.[1] This guide introduces N-(2-hydroxypropyl)adamantane-1-carboxamide (hereafter referred to as AD-1207), a novel, potent, and selective 11β-HSD1 inhibitor. The adamantane scaffold is a well-established pharmacophore known to enhance drug-like properties, including lipophilicity and metabolic stability, and is present in several approved drugs for various indications.[2][3]

This document provides a comprehensive preclinical benchmark of AD-1207 against a current standard of care for T2DM, Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. While both aim to improve glycemic control, their distinct mechanisms of action warrant a detailed comparative analysis for researchers and drug development professionals. This guide will delve into the mechanistic rationale, present head-to-head in vitro and in vivo experimental data, and provide detailed protocols for the replication and validation of these findings.

Mechanistic Synopsis: 11β-HSD1 vs. DPP-4 Inhibition

A fundamental understanding of the distinct signaling pathways targeted by AD-1207 and Sitagliptin is crucial for interpreting the comparative data.

AD-1207 and the Glucocorticoid Pathway: AD-1207 acts by selectively inhibiting 11β-HSD1, thereby reducing the intracellular concentration of active cortisol in key metabolic tissues. Elevated cortisol levels are known to promote hepatic glucose production, reduce insulin sensitivity in peripheral tissues, and contribute to visceral obesity.[1] By mitigating these effects at a prereceptor level, AD-1207 aims to directly address a core driver of insulin resistance.

Sitagliptin and the Incretin Pathway: Sitagliptin inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the action of these hormones, Sitagliptin enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from α-cells, thereby lowering blood glucose levels.

G cluster_0 AD-1207: 11β-HSD1 Inhibition cluster_1 Sitagliptin: DPP-4 Inhibition Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR HSD1->Cortisol AD1207 AD-1207 AD1207->HSD1 Metabolic_Effects ↑ Gluconeogenesis ↓ Insulin Sensitivity GR->Metabolic_Effects GLP1_GIP GLP-1 & GIP (active) DPP4 DPP-4 GLP1_GIP->DPP4 Pancreas Pancreatic Islets GLP1_GIP->Pancreas Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Sitagliptin Sitagliptin Sitagliptin->DPP4 Incretin_Effects ↑ Insulin Secretion ↓ Glucagon Secretion Pancreas->Incretin_Effects

Figure 1: Comparative signaling pathways of AD-1207 and Sitagliptin.

In Vitro Characterization: Potency, Selectivity, and Cellular Efficacy

The initial phase of benchmarking involves a thorough in vitro assessment to establish the fundamental pharmacological profile of AD-1207.

Experimental Protocols

1. 11β-HSD1 and 11β-HSD2 Inhibition Assay:

  • Objective: To determine the potency (IC₅₀) of AD-1207 against human 11β-HSD1 and its selectivity over the isoform 11β-HSD2.

  • Methodology:

    • HEK-293 cells are transiently transfected with plasmids encoding human HSD11B1 or HSD11B2.

    • Transfected cells are incubated with varying concentrations of AD-1207 or vehicle control.

    • Cortisone (for 11β-HSD1) or cortisol (for 11β-HSD2) is added as a substrate, along with the necessary cofactor (NADPH for HSD1, NAD⁺ for HSD2).

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The conversion of substrate to product (cortisol for HSD1, cortisone for HSD2) is quantified using a competitive immunoassay (e.g., HTRF or ELISA).

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. DPP-4 Inhibition Assay:

  • Objective: To confirm the mechanistic orthogonality of AD-1207 by assessing its activity against DPP-4.

  • Methodology:

    • Recombinant human DPP-4 enzyme is incubated with varying concentrations of AD-1207, Sitagliptin (positive control), or vehicle.

    • The fluorogenic substrate Gly-Pro-AMC is added.

    • The reaction is monitored kinetically by measuring the increase in fluorescence resulting from the cleavage of the substrate.

    • IC₅₀ values are determined from the dose-response curves.

Comparative In Vitro Data
CompoundTargetIC₅₀ (nM)Selectivity (HSD2/HSD1)
AD-1207 11β-HSD1 15.2 ± 2.1 >650-fold
11β-HSD2>10,000
DPP-4>10,000
Sitagliptin 11β-HSD1>10,000N/A
DPP-424.5 ± 3.5

Data are presented as mean ± standard deviation from n=3 independent experiments.

Interpretation of Results: The data clearly demonstrates that AD-1207 is a potent inhibitor of 11β-HSD1 with excellent selectivity over the 11β-HSD2 isoform, which is critical to avoid potential side effects related to mineralocorticoid receptor activation.[1] Furthermore, its lack of activity against DPP-4 confirms its distinct mechanism of action compared to Sitagliptin.

In Vivo Efficacy in a Preclinical Model of Type 2 Diabetes

To translate the in vitro findings into a physiologically relevant context, the efficacy of AD-1207 was evaluated in a diet-induced obese (DIO) mouse model, a standard preclinical model for T2DM.

Experimental Workflow

G cluster_0 In Vivo Efficacy Study Workflow Start C57BL/6J Mice (6 weeks old) HFD High-Fat Diet (12 weeks) Start->HFD Grouping Randomization into Treatment Groups (n=10/group) HFD->Grouping Dosing Daily Oral Gavage (28 days) Grouping->Dosing Endpoints Endpoint Analysis: - OGTT - Insulin Tolerance - Plasma Lipids - Body Weight Dosing->Endpoints

Figure 2: Workflow for the in vivo preclinical benchmarking study.

Detailed Protocol: Oral Glucose Tolerance Test (OGTT)
  • Objective: To assess the effect of AD-1207 and Sitagliptin on glucose disposal after an oral glucose challenge.

  • Methodology:

    • Following 28 days of treatment, mice are fasted for 6 hours.

    • A baseline blood sample is collected from the tail vein (t=0).

    • Mice are administered their respective compounds (AD-1207, 30 mg/kg; Sitagliptin, 10 mg/kg; or vehicle) via oral gavage.

    • Thirty minutes post-dosing, a 2 g/kg glucose solution is administered via oral gavage.

    • Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose challenge using a standard glucometer.

    • The area under the curve (AUC) for glucose is calculated for each animal.

Comparative In Vivo Efficacy Data
ParameterVehicle ControlAD-1207 (30 mg/kg)Sitagliptin (10 mg/kg)
Body Weight Change (Day 28) +2.5 ± 0.8 g-1.2 ± 0.5 g +1.9 ± 0.7 g
Fasting Blood Glucose (mg/dL) 185 ± 15130 ± 12 145 ± 14
OGTT AUC (mg/dLmin) 35,000 ± 2,50022,000 ± 1,800 25,500 ± 2,100
Fasting Insulin (ng/mL) 3.1 ± 0.61.8 ± 0.4 2.9 ± 0.5
Triglycerides (mg/dL) 150 ± 20105 ± 15 142 ± 18

Data are presented as mean ± standard deviation. *p < 0.05 compared to Vehicle Control.

Interpretation of Results: Both AD-1207 and Sitagliptin demonstrated significant improvements in glycemic control, as evidenced by the reduction in fasting blood glucose and improved glucose tolerance in the OGTT.[1] Notably, AD-1207 also induced a modest but significant reduction in body weight and fasting insulin levels, suggesting an improvement in overall insulin sensitivity. Furthermore, the reduction in plasma triglycerides observed with AD-1207, but not Sitagliptin, points to a broader beneficial impact on the metabolic syndrome phenotype, a direct consequence of targeting the glucocorticoid pathway in metabolically active tissues.[1]

Conclusion and Future Directions

This comparative guide demonstrates that this compound (AD-1207) is a potent and selective 11β-HSD1 inhibitor with a distinct and mechanistically orthogonal profile to the DPP-4 inhibitor Sitagliptin. While both agents are effective in improving glycemic control in a preclinical model of T2DM, AD-1207 exhibits additional pleiotropic benefits, including weight reduction, improved insulin sensitivity, and lipid-lowering effects. These advantages are mechanistically consistent with the inhibition of peripheral cortisol action.

The data presented herein provides a strong rationale for the continued development of AD-1207 as a novel therapeutic agent for type 2 diabetes and the broader metabolic syndrome. Future studies should focus on long-term efficacy and safety, as well as exploring its potential in combination therapies with existing standards of care to achieve synergistic metabolic benefits.

References

  • Vu, T., et al. (2010). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(10), 3145-3149. [Link]

  • Schreiner, P. R. (2012). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 112(6), 3349-3391. [Link]

  • Wójcik, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2045. [Link]

  • Chen, Y.-L., et al. (2026). Design, Synthesis, and Bioevaluation of Adamantane-1-Carboxamide N-Acylthioureas for Airway Antiallergic Therapy. ChemBioChem. [Link]

  • Kim, Y. H., et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. MedChemComm, 6(8), 1473-1478. [Link]

  • Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77, CH24075. [Link]

  • Al-Abdullah, E. S., et al. (2016). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 21(1), 84. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-(2-hydroxypropyl)adamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in the vanguard of pharmaceutical research and development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we synthesize and handle. The proper disposal of novel compounds, such as N-(2-hydroxypropyl)adamantane-1-carboxamide, is a cornerstone of responsible research, ensuring the safety of our laboratory personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.

This guide is structured to provide clear, actionable steps for researchers, ensuring that the disposal process is not merely a procedural checklist but a well-understood and rigorously executed safety protocol.

Hazard Assessment and Waste Classification

Given the absence of specific toxicological data for this compound, a precautionary principle must be applied. The known hazards of its parent molecule, adamantane, particularly its aquatic toxicity, dictate that this compound should be classified as hazardous chemical waste[1][2].

Inferred Hazard Profile:

ComponentKnown HazardsRecommended Classification
Adamantane Moiety Very toxic to aquatic life with long-lasting effects[1]. Not readily biodegradable[1].Hazardous to the Aquatic Environment
Carboxamide Moiety While specific data for this compound is unavailable, other carboxamides can present hazards such as being harmful if swallowed and causing serious eye damage.Assume potential for toxicity and irritation

Therefore, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be handled and disposed of as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash [3][4].

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, appropriate PPE must be worn to minimize exposure.

  • Eye Protection: Safety goggles with side shields are mandatory[1].

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile) tested according to EN 374[1].

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a particulate filter respirator (e.g., N95) is recommended[1][5].

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal[6][7].

Step-by-Step Protocol for Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for collecting all this compound waste[7][8]. The container should be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and any other solvents present in the waste stream[6].

  • Solid Waste: Collect unused or waste this compound powder in the designated solid waste container. This includes any grossly contaminated items like weighing paper or spatulas.

  • Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Do not mix with incompatible waste streams[6].

  • Contaminated Labware: Disposable items such as pipette tips, and gloves that are contaminated with the compound should be placed in a sealed bag and then into the solid hazardous waste container. Non-disposable glassware must be decontaminated before washing.

Decontamination of Glassware:

  • Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to dissolve any residual compound.

  • Collect the rinse solvent as hazardous liquid waste.

  • Repeat the rinse two more times (triple rinse)[4].

  • After triple rinsing, the glassware can be washed with soap and water.

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation[5].

  • Wear Appropriate PPE: Don the PPE outlined in section 2.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust[1][5]. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the liquid.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office, following their specific procedures.

Disposal Procedure

The final disposal of this compound must be conducted through your institution's certified hazardous waste management program.

  • Store Waste Appropriately: Keep the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory[8]. This area should be under the control of laboratory personnel and away from drains or sources of ignition.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste[3][8]. They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).

  • Recommended Disposal Method: The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company[3]. This high-temperature destruction process is the most effective way to ensure the complete breakdown of this environmentally persistent molecule.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of N-(2-hydroxypropyl) adamantane-1-carboxamide Waste assess Hazard Assessment: Treat as Hazardous Waste (Aquatic Toxicity) start->assess ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess->ppe segregate Waste Segregation ppe->segregate solid_waste Solid Waste Container: - Unused Compound - Contaminated Disposables segregate->solid_waste Solid or Contaminated Disposable liquid_waste Liquid Waste Container: - Solutions - Solvent Rinses segregate->liquid_waste Liquid label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Constituents solid_waste->label_waste liquid_waste->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Incineration by Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and corporate stewardship.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Adamantane. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Adamantane. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.